molecular formula C20H30O4 B7779826 Dihexyl phthalate CAS No. 68610-82-2

Dihexyl phthalate

Cat. No.: B7779826
CAS No.: 68610-82-2
M. Wt: 334.4 g/mol
InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Description

Dihexyl Phthalate (DHP) is a high-molecular-weight diester commonly utilized in research and industrial applications as a plasticizer. As a member of the phthalate ester family, its primary function is to increase the flexibility, durability, and workability of polyvinyl chloride (PVC) and other polymers . This compound appears as a clear, colorless liquid (CAS RN 84-75-3) with a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol . It is characterized by low water solubility, a boiling point of approximately 333-377°C, and a density of about 1.01 g/cm³ . In the context of scientific research, this compound is of significant interest in toxicological and environmental health studies. Like other phthalates, it is investigated for its potential role as an endocrine-disrupting chemical (EDC) . Research indicates that phthalates, as a class, can interfere with the endocrine system, potentially leading to adverse effects on reproduction and development . Mechanistic studies suggest that phthalates can exert their effects by interfering with nuclear receptors, including those for estrogen and androgen, and by disrupting the synthesis and regulation of hormones via the hypothalamic-pituitary-gonadal (HPG) axis . These interactions can modulate gene expression and various intracellular signaling pathways, which are critical areas of investigation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

IUPAC Name

dihexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3
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InChI Key

KCXZNSGUUQJJTR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC
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Molecular Formula

C20H30O4
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DSSTOX Substance ID

DTXSID6025068
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Molecular Weight

334.4 g/mol
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Physical Description

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor.
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Boiling Point

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg
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Flash Point

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F
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Solubility

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C
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Density

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995
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Vapor Density

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5
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Vapor Pressure

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C
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Color/Form

Clear, oily liuid

CAS No.

84-75-3, 68515-50-4, 68610-82-2
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Melting Point

-72 °F (NTP, 1992), -58 °C, -72 °F
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide on Dihexyl Phthalate: Chemical Properties and Structure

This technical guide provides an in-depth overview of the chemical properties and structure of this compound (DHP). The information is compiled and presented to support research, development, and safety assessment activities. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity and Structure

This compound, also known as di-n-hexyl phthalate (DnHP), is the diester of phthalic acid and n-hexanol. Structurally, it consists of a benzene-1,2-dicarboxylate core with two linear hexyl ester side chains. This structure is fundamental to its physical properties and its primary application as a plasticizer.

IUPAC Name: dihexyl benzene-1,2-dicarboxylate[1]

SMILES: CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC[1]

InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N[1][2]

Molecular Structure Visualization

The logical relationship between the core components of this compound—phthalic anhydride and hexanol—is illustrated below.

cluster_reactants Reactants cluster_process Process cluster_product Product Phthalic_Anhydride Phthalic Anhydride Esterification Esterification Phthalic_Anhydride->Esterification Hexanol 2x Hexanol Hexanol->Esterification Dihexyl_Phthalate This compound (C₂₀H₃₀O₄) Esterification->Dihexyl_Phthalate

Caption: Synthesis of this compound from its precursors.

Physicochemical Properties

This compound is typically a clear, colorless to yellow-brown, oily, and viscous liquid with a faint aromatic odor.[2][3][4] It is insoluble in water but soluble in organic solvents like chloroform and methanol.[2][5][6]

Summary of Quantitative Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Identifiers and Molecular Properties

PropertyValueSource
CAS Number 84-75-3[1][2][3][5][7]
EC Number 201-559-5[1][3]
Molecular Formula C₂₀H₃₀O₄[1][2][3][7]
Molecular Weight 334.45 - 334.5 g/mol [2][3][4][7]

Table 2: Physical and Chemical Constants

PropertyValueConditionsSource
Melting Point -58 °C (-72.4 °F)[1][2][3][6][8]
Boiling Point 333 - 350 °C (631.4 - 662 °F)[2][3][4][5][6]
185 - 187 °Cat 0.5 mmHg[2][6]
Density / Specific Gravity 1.01 g/cm³at 20°C[2][5][6]
0.995at 20°C (68°F)[4][8]
Vapor Pressure 1.4 x 10⁻⁵ mmHgat 25°C[1][9]
Vapor Density 11.5 (Air = 1)[4][8]
Water Solubility 0.05 - 0.24 mg/Lat 20-25°C[1][2][3]
Refractive Index 1.486 - 1.490at 20°C[2][3][5]
Flash Point 177 °C (350.6 °F)[4][5]

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable physicochemical data. While the cited sources do not always detail the specific experimental protocols used, the determination of these properties typically follows internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or ASTM International.

General Methodology Workflow

The general workflow for characterizing a chemical substance like this compound is outlined below.

cluster_setup Preparation cluster_testing Physicochemical Testing cluster_analysis Data Analysis Sample Obtain Analytical Standard (≥99.0% Purity) BP Boiling Point Determination (e.g., OECD TG 103) Sample->BP MP Melting Point Determination (e.g., OECD TG 102) Sample->MP Density Density Measurement (e.g., OECD TG 109) Sample->Density Solubility Water Solubility Test (e.g., OECD TG 105) Sample->Solubility VP Vapor Pressure Measurement (e.g., OECD TG 104) Sample->VP Instrument Calibrate Instruments (GC, HPLC, Spectrometer, etc.) Instrument->BP Instrument->MP Instrument->Density Instrument->Solubility Instrument->VP Collect Collect Raw Data BP->Collect MP->Collect Density->Collect Solubility->Collect VP->Collect Analyze Statistical Analysis Collect->Analyze Report Report Findings Analyze->Report

Caption: General workflow for experimental characterization.

Example Protocol: Synthesis

This compound is commercially produced through the esterification of phthalic anhydride with excess n-hexanol.[3]

  • Reactants : Phthalic anhydride and n-hexanol.

  • Catalyst : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.

  • Process :

    • The reactants and catalyst are combined in a reaction vessel.

    • The mixture is heated to drive the esterification reaction, which produces this compound and water as a byproduct.

    • The water is continuously removed to shift the equilibrium towards the product side.

    • After the reaction is complete, the excess alcohol is removed, and the crude product is purified, often through neutralization and distillation, to yield the final clear, oily liquid.

Biological Interactions and Signaling

This compound is classified as a priority pollutant and an endocrine disruptor.[10] Its biological effects are a significant area of research, particularly concerning reproductive toxicology.[1][10]

Endocrine Disruption Pathway

Phthalates, including DHP, are known to interfere with the endocrine system. They can exhibit anti-androgenic activity, meaning they can disrupt the normal function of male hormones like testosterone. This disruption can lead to adverse reproductive outcomes.[10] The mechanism often involves the downregulation of genes involved in steroidogenesis.

The diagram below illustrates a simplified, high-level overview of how an endocrine disruptor like DHP can interfere with hormonal signaling.

Receptor Hormone Receptor (e.g., Androgen Receptor) Binding Hormone-Receptor Binding Receptor->Binding Hormone Natural Hormone (e.g., Testosterone) Transcription Gene Transcription Binding->Transcription Activates Altered_Response Altered/Inhibited Cellular Response Binding->Altered_Response Is Inhibited Response Normal Cellular Response Transcription->Response Leads to DHP DHP DHP->Binding Interferes with (Antagonist)

References

An In-depth Technical Guide to the Synthesis and Purification of Di-n-hexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Di-n-hexyl phthalate (DnHP). Di-n-hexyl phthalate is an organic compound, specifically a phthalate ester, primarily used as a plasticizer in the polymer industry to enhance the flexibility and durability of materials like polyvinyl chloride (PVC).[1] Its synthesis involves the esterification of phthalic anhydride with n-hexanol.[1][2]

Synthesis Pathway

The synthesis of Di-n-hexyl phthalate from phthalic anhydride and n-hexanol is a two-stage process.[3] The first stage is a rapid, non-catalytic reaction that forms the monoester, which occurs readily as the phthalic anhydride dissolves in n-hexanol.[3] The second stage is a slower, equilibrium-driven reaction that requires a catalyst to proceed to the final diester product, with the removal of water.[3]

The overall chemical reaction is as follows:

C₈H₄O₃ + 2C₆H₁₄O → C₂₀H₃₀O₄ + H₂O[2]

Experimental Protocol: Synthesis and Purification

This section details the laboratory-scale synthesis and purification of Di-n-hexyl phthalate based on established methodologies.[4]

Materials and Reagents
  • Phthalic anhydride

  • n-Hexanol

  • Catalyst (e.g., MIL-101(Cr)-SO₃H, [Cr₃O(BDC-SO₃-H)₂.₄(BDC-SO₃NH₃Bu)₀.₆]n, or sulfuric acid)[1][4]

  • Sodium carbonate (Na₂CO₃), 20% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Synthesis Procedure
  • Reaction Setup : In a round-bottom flask equipped with a condenser, combine 4 mmol of phthalic anhydride and 20 mmol of n-hexanol.[4]

  • Catalyst Addition : Add 60 mg of the chosen catalyst (e.g., MIL-101(Cr)-SO₃H) to the flask.[4]

  • Reaction : Heat the mixture to reflux and maintain this condition for 5 hours.[4]

  • Cooling and Catalyst Removal : After the reaction period, allow the mixture to cool to room temperature. Separate the catalyst from the reaction mixture by filtration.[4]

  • Quenching and Extraction : Add 100 mL of a 20% aqueous sodium carbonate solution to the filtrate to neutralize any unreacted acidic components. Transfer the mixture to a separatory funnel and extract the organic phase twice with 50 mL portions of dichloromethane.[4]

  • Drying : Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.[4]

  • Solvent Removal : Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

Purification Protocol
  • Chromatography Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.

  • Sample Loading : Dissolve the crude Di-n-hexyl phthalate product in a minimal amount of the eluent and load it onto the column.

  • Elution : Elute the column with a mixture of ethyl acetate and n-hexane in a 1:15 (v:v) ratio.[4]

  • Fraction Collection : Collect the fractions containing the purified Di-n-hexyl phthalate. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Final Product : Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the final purified Di-n-hexyl phthalate. The yield is determined by the weight of the final product.[4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of Di-n-hexyl phthalate as described in the protocol.

ParameterValueUnitReference
Phthalic Anhydride4mmol[4]
n-Hexanol20mmol[4]
Reactant Molar Ratio (Anhydride:Alcohol)1:5-[4]
Catalyst (MIL-101(Cr)-SO₃H)60mg[4]
Reaction Time5hours[4]
Reaction ConditionReflux-[4]
Sodium Carbonate Wash100mL (20% aq. sol.)[4]
Dichloromethane Extraction2 x 50mL[4]
Column Chromatography Eluent Ratio (EtOAc:n-Hexane)1:15v:v[4]
Reported Yield72.5%[4]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of Di-n-hexyl phthalate.

Synthesis_Purification_Workflow Reactants Reactants (Phthalic Anhydride, n-Hexanol) Catalyst Catalyst Addition Reactants->Catalyst 1 Reflux Reflux (5 hours) Catalyst->Reflux 2 Cooling Cooling to RT Reflux->Cooling 3 Filtration Filtration (Catalyst Removal) Cooling->Filtration 4 Workup Aqueous Work-up (Na2CO3 Wash, CH2Cl2 Extraction) Filtration->Workup 5 Drying Drying (Na2SO4) Workup->Drying 6 Evaporation1 Solvent Evaporation (Crude Product) Drying->Evaporation1 7 Purification Column Chromatography (Silica, EtOAc/n-Hexane 1:15) Evaporation1->Purification 8 Evaporation2 Solvent Evaporation Purification->Evaporation2 9 FinalProduct Pure Di-n-hexyl Phthalate Evaporation2->FinalProduct 10

References

Dihexyl Phthalate (CAS 84-75-3): A Comprehensive Physicochemical and Toxicological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Dihexyl Phthalate (CAS 84-75-3), alongside a review of established experimental protocols for their determination. Furthermore, it delves into the toxicological pathways associated with phthalates, offering a visual representation of a key signaling pathway implicated in their endocrine-disrupting effects.

Physicochemical Data of this compound

The following tables summarize the key physicochemical properties of this compound, a synthetic chemical commonly used as a plasticizer.

Property Value
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
Appearance Colorless to light yellow, oily liquid
Odor Faint, characteristic odor
CAS Number 84-75-3
Melting Point -58 °C
Boiling Point 210 °C at 5 mmHg
Density 1.011 g/cm³ at 20 °C
Vapor Pressure 1.4 x 10⁻⁵ mmHg at 25 °C
Water Solubility 0.05 mg/L at 25 °C
log Kow (Octanol-Water Partition Coefficient) 6.3

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound, based on internationally recognized OECD guidelines.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Principle: This method involves heating the liquid and observing the temperature at which boiling occurs. Several apparatus can be used, including an ebulliometer, a dynamic method apparatus, or a simple distillation setup.

Apparatus:

  • Heating bath (e.g., oil bath or heating mantle)

  • Boiling flask or test tube

  • Thermometer with appropriate range and accuracy

  • Capillary tube (sealed at one end)

  • Condenser (for distillation method)

Procedure (Siwoloboff Method):

  • A small amount of the this compound sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a controlled manner in a heating bath.

  • As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the sample equals the external pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at which this occurs is recorded as the boiling point.

  • The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.

Melting Point Determination (OECD Guideline 102)[1][2][3]

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would be applicable to its freezing point.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Capillary tube melting point apparatus

  • Thermometer

  • Sample holder (capillary tubes)

Procedure:

  • A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

Water Solubility Determination (OECD Guideline 105)[4][5]

Water solubility is a critical parameter for assessing the environmental fate and transport of a chemical.

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given this compound's low water solubility, the column elution method is more appropriate.

Apparatus:

  • A column with a temperature-controlled jacket

  • A metering pump

  • A collection vessel for the eluate

  • An analytical instrument to determine the concentration of the substance in the eluate (e.g., HPLC, GC-MS)

Procedure (Column Elution Method):

  • A support material (e.g., glass beads or silica gel) is coated with an excess of this compound.

  • The coated support material is packed into a column.

  • Water is pumped through the column at a slow, constant flow rate.

  • Fractions of the eluate are collected at regular intervals.

  • The concentration of this compound in each fraction is determined using a suitable analytical method.

  • A plateau in the concentration of the eluate indicates that saturation has been reached. The mean of the concentrations in the plateau region is taken as the water solubility.

Vapor Pressure Determination (OECD Guideline 104)[6][7][8][9][10]

Vapor pressure is a measure of a substance's volatility and is important for assessing its potential for atmospheric transport.

Principle: This guideline provides several methods for determining vapor pressure, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.

Apparatus (Static Method):

  • A sample container connected to a pressure measuring device (manometer).

  • A thermostat to control the temperature of the sample.

  • A vacuum pump to degas the sample.

Procedure (Static Method):

  • A sample of this compound is placed in the sample container.

  • The sample is degassed by repeatedly freezing, evacuating, and thawing to remove dissolved gases.

  • The sample is brought to the desired temperature in the thermostat.

  • The pressure of the vapor in equilibrium with the liquid is measured using the manometer.

  • Measurements are repeated at several temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)[11][12][13][14][15]

The octanol-water partition coefficient is a key parameter in environmental science and toxicology, indicating a chemical's potential for bioaccumulation.

Principle: This method utilizes high-performance liquid chromatography (HPLC) to estimate the log Kow. A substance is passed through an HPLC column with a non-polar stationary phase. The retention time of the substance is correlated with its hydrophobicity and, consequently, its log Kow.

Apparatus:

  • High-performance liquid chromatograph (HPLC) with a pump, injector, and a suitable detector (e.g., UV-Vis).

  • A reversed-phase HPLC column (e.g., C18).

  • A data acquisition system.

Procedure:

  • A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

  • A solution of this compound is prepared in the mobile phase and injected into the HPLC.

  • The retention time of this compound is measured.

  • The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Toxicological Signaling Pathway

Phthalates, including this compound, are recognized as endocrine-disrupting chemicals. One of the key mechanisms of their toxicity involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis. The following diagram illustrates the logical workflow of an experimental approach to investigate the effect of this compound on PPARγ activation.

Physicochemical_Testing_Workflow cluster_compound Test Substance BoilingPoint Boiling Point (OECD 103) MeltingPoint Melting Point (OECD 102) WaterSolubility Water Solubility (OECD 105) VaporPressure Vapor Pressure (OECD 104) LogKow log Kow (OECD 117) CellCulture Cell Culture (e.g., Adipocytes, Hepatocytes) Exposure Exposure to this compound CellCulture->Exposure PPARgAssay PPARγ Activation Assay (e.g., Reporter Gene Assay) Exposure->PPARgAssay GeneExpression Gene Expression Analysis (e.g., qPCR for target genes) Exposure->GeneExpression ProteinAnalysis Protein Analysis (e.g., Western Blot for PPARγ) Exposure->ProteinAnalysis DataAnalysis Data Analysis & Interpretation PPARgAssay->DataAnalysis GeneExpression->DataAnalysis ProteinAnalysis->DataAnalysis DHP This compound (CAS 84-75-3) DHP->BoilingPoint DHP->MeltingPoint DHP->WaterSolubility DHP->VaporPressure DHP->LogKow DHP->Exposure

The In Vivo Odyssey of Dihexyl Phthalate: A Technical Guide to its Toxicokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo toxicokinetics and metabolism of dihexyl phthalate (DHP), with a specific focus on di-n-hexyl phthalate (DnHP). It is important to note that while the broader class of phthalates has been extensively studied, specific in vivo data for DnHP are notably limited. This document synthesizes the available information, drawing parallels with more thoroughly investigated phthalates like di(2-ethylhexyl) phthalate (DEHP) where appropriate, to present a cohesive understanding for the scientific community. All quantitative data are presented in structured tables, and experimental protocols are detailed to facilitate reproducibility and further research.

Toxicokinetics of Di-n-hexyl Phthalate (DnHP)

The toxicokinetics of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are fundamental to understanding its potential biological effects. For DnHP, the complete in vivo toxicokinetic profile has not been fully elucidated. However, existing studies and knowledge of similar phthalates provide valuable insights.

Absorption

Limited data are available regarding the oral and inhalation absorption of DnHP. It is generally anticipated that, like other phthalates, DnHP is likely rapidly hydrolyzed to its monoester, mono-n-hexyl phthalate (MNHP), in the gastrointestinal tract and then absorbed.

Dermal absorption has been investigated in rats. In one study, approximately 18% of a radiolabeled dose of DnHP applied to the skin was excreted in the urine over a seven-day period, indicating that dermal penetration and systemic absorption occur[1][2].

Distribution

Following absorption, DnHP is expected to be distributed throughout the body. However, studies suggest that there is no significant systemic accumulation of DnHP in tissues[1][3]. In a dermal absorption study, no specific tissue was found to contain more than 0.6% of the applied dose[2].

Metabolism

The metabolism of DnHP is presumed to follow the general pathway for phthalate esters. This involves a two-step process:

  • Hydrolysis: The diester, DnHP, is first hydrolyzed by non-specific esterases, primarily in the gut and liver, to its monoester, mono-n-hexyl phthalate (MNHP), and n-hexanol.

  • Oxidation: The monoester, MNHP, can then undergo further metabolism through oxidation of the hexyl side chain. While the specific oxidative metabolites of MNHP have not been definitively identified in vivo, it is plausible that they would include hydroxylated and carboxylated derivatives, similar to the metabolic fate of other phthalates.

The liver is considered a primary target organ for the effects of high doses of DnHP[1][3].

Excretion

The primary route of excretion for absorbed DnHP and its metabolites is expected to be via the urine[1][3]. In a dermal absorption study in rats, urine was the major route of excretion for the absorbed radiolabeled compound[2].

Quantitative Toxicokinetic Data

The available quantitative data on the in vivo toxicokinetics of DnHP are sparse. The following table summarizes the key reported finding.

ParameterSpeciesRoute of AdministrationDoseValueReference
Urinary ExcretionRat (F344)DermalNot Specified~18% of applied 14C dose excreted in urine within 7 days[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Dermal Absorption Study in Rats
  • Objective: To determine the extent of dermal absorption of DnHP.

  • Animal Model: Male F344 rats.

  • Test Substance: 14C-labeled Di-n-hexyl phthalate.

  • Procedure:

    • The hair on a designated area of the rats' skin was clipped.

    • The 14C-labeled DnHP was applied to the clipped skin.

    • Animals were housed individually in metabolism cages to allow for the separate collection of urine and feces.

    • Urine and feces were collected every 24 hours for a period of 7 days.

    • The amount of radioactivity (14C) in the collected urine and feces was quantified to determine the extent of excretion of the absorbed dose.

  • Reference: [2]

Dietary Toxicity Study in Rats
  • Objective: To investigate the effects of repeated dietary exposure to DnHP on the liver.

  • Animal Model: Rats.

  • Test Substance: Di-n-hexyl phthalate (DnHP).

  • Procedure:

    • Groups of rats were fed diets containing 20,000 ppm of DnHP.

    • Subgroups of animals were euthanized at 3, 10, and 21 days of the study.

    • Livers were collected and examined using histological, cytological, and biochemical methods to assess for any treatment-related changes.

  • Reference:

Visualizations: Pathways and Workflows

Putative Metabolic Pathway of Di-n-hexyl Phthalate (DnHP)

The following diagram illustrates the predicted metabolic pathway of DnHP, based on the known metabolism of other phthalate esters.

Metabolic Pathway of DnHP DHP Di-n-hexyl Phthalate (DnHP) MNHP Mono-n-hexyl Phthalate (MNHP) DHP->MNHP Hydrolysis (Esterases) Hexanol n-Hexanol DHP->Hexanol Hydrolysis (Esterases) OxidativeMetabolites Oxidative Metabolites (e.g., Hydroxylated, Carboxylated MNHP) MNHP->OxidativeMetabolites Oxidation (CYP450) Excretion Urinary Excretion MNHP->Excretion OxidativeMetabolites->Excretion

Caption: Putative metabolic pathway of Di-n-hexyl Phthalate (DnHP).

Experimental Workflow for a Dermal Absorption Study

This diagram outlines the key steps in a typical in vivo dermal absorption study.

Dermal Absorption Workflow start Start animal_prep Animal Preparation (Hair Clipping) start->animal_prep dosing Dermal Application of 14C-DnHP animal_prep->dosing housing Housing in Metabolism Cages dosing->housing collection 24h Urine & Feces Collection (7 days) housing->collection analysis Quantification of 14C in Excreta collection->analysis end End analysis->end

Caption: Workflow for an in vivo dermal absorption study.

Conclusion and Future Directions

The in vivo toxicokinetics and metabolism of this compound, particularly di-n-hexyl phthalate, remain an area with significant data gaps. While it is reasonable to extrapolate its metabolic fate from more extensively studied phthalates, dedicated in vivo studies are necessary to definitively identify its metabolites and quantify its ADME parameters. Future research should focus on conducting oral and inhalation toxicokinetic studies to provide a more complete picture of its behavior in biological systems. Such data are essential for accurate risk assessment and for providing a more robust understanding of its potential effects on human health. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the critical need for further investigation into the in vivo disposition of this widely used compound.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Dihexyl Phthalate in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Dihexyl phthalate (DHP) in the soil matrix. DHP, a member of the phthalate ester family, is utilized as a plasticizer to enhance the flexibility and durability of various polymer products. Its potential for environmental release and subsequent persistence in soil ecosystems necessitates a thorough understanding of its behavior. This document synthesizes available scientific data on the physicochemical properties, degradation, sorption, and mobility of DHP in soil, offering detailed experimental protocols and visual representations of key processes to support research and risk assessment efforts.

Physicochemical Properties of this compound

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics influence its partitioning between soil, water, and air, as well as its susceptibility to degradation and transport mechanisms. A summary of key properties is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₃₀O₄[1]
Molecular Weight 334.4 g/mol [1]
Appearance Yellow-brown oily viscous liquid[1]
Melting Point -58 °C[2]
Boiling Point 340-350 °C[2]
Water Solubility 0.05 mg/L[3]
Vapor Pressure 1.4 x 10⁻⁵ mm Hg[3]
Log Kₒw (Octanol-Water Partition Coefficient) 6.9[3]

Note: The high Log Kₒw value indicates a strong tendency for this compound to partition into organic matter, suggesting significant sorption to soil organic carbon and low mobility in aqueous phases. Its low vapor pressure suggests that volatilization from soil surfaces is not a primary transport pathway.

Environmental Fate and Transport Processes

The persistence and movement of this compound in soil are controlled by a combination of transport and transformation processes. These include sorption to soil particles, biotic and abiotic degradation, and leaching through the soil profile.

cluster_processes Key Processes in Soil cluster_degradation Degradation Pathways cluster_transport Transport Mechanisms DHP_input This compound (DHP) Input to Soil Soil_Compartment Soil Matrix DHP_input->Soil_Compartment Sorption Sorption (Adsorption/Desorption) Soil_Compartment->Sorption Degradation Degradation Soil_Compartment->Degradation Transport Transport Soil_Compartment->Transport Leaching Leaching to Groundwater Sorption->Leaching influences Biotic Biotic Degradation (Microbial) Degradation->Biotic Abiotic Abiotic Degradation (Hydrolysis, Photolysis) Degradation->Abiotic Degradation->Leaching influences Transport->Leaching Runoff Surface Runoff Transport->Runoff Volatilization Volatilization (minor) Transport->Volatilization

Key processes governing the fate of this compound in soil.
Sorption in Soil

Sorption, the process of a chemical binding to soil particles, is a critical factor in determining the mobility and bioavailability of this compound. Due to its hydrophobic nature, DHP is expected to strongly adsorb to soil organic matter.[4] The primary metric used to quantify this is the soil organic carbon-water partitioning coefficient (Koc).

ParameterValueSoil/Sediment TypeOrganic Carbon (%)Reference
Koc (L/kg) 5.26 x 10⁴ ± 4.54 x 10³Sediment0.15 - 1.88[5]

A high Koc value, such as the one reported, indicates that this compound will be predominantly found in the sorbed state in soils with significant organic carbon content, thereby reducing its potential for leaching.[6]

Degradation in Soil

The breakdown of this compound in soil can occur through both biotic and abiotic pathways.

Biotic Degradation: Microbial degradation is considered the principal mechanism for the breakdown of phthalate esters in the environment.[7] Various bacteria and fungi possess the enzymatic machinery to hydrolyze the ester bonds of phthalates, initiating their degradation.[8] While specific studies on the half-life of DHP in soil are limited, data for the structurally similar Di(2-ethylhexyl) phthalate (DEHP) suggest that degradation rates can vary significantly depending on soil conditions and microbial populations. For DEHP, half-lives in soil can range from a few days to several months.[9][10] Inoculation with specific DEHP-degrading microorganisms has been shown to significantly accelerate its degradation, reducing the half-life by 32-48 days compared to uninoculated soil.[10]

Abiotic Degradation: Abiotic processes such as hydrolysis and photolysis are generally considered to be slow for phthalates under typical soil conditions.[11][12] The hydrolysis half-life of DEHP, for instance, can be on the order of decades in the absence of microbial activity.[13] Photolysis is generally limited to the soil surface where direct sunlight is available.

Transport in Soil

Leaching: The potential for this compound to move downward through the soil profile and reach groundwater is primarily controlled by its sorption characteristics. The high Koc value of DHP suggests that leaching is likely to be limited in soils with moderate to high organic matter content. However, in sandy soils with low organic carbon, the mobility of DHP may be higher.[4]

Runoff: Transport via surface runoff can occur if DHP is sorbed to soil particles that are eroded during rainfall events.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of chemicals. The following sections outline the key experimental protocols for assessing the degradation and sorption of this compound in soil, based on internationally recognized guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][14][15]

Objective: To determine the half-life (DT₅₀) of this compound in soil and identify major transformation products.

Methodology:

  • Soil Selection: Use a minimum of one soil type for pathway elucidation and at least three different soil types for rate determination, with varying pH, organic carbon content, and texture.[16]

  • Test Substance Application: Apply ¹⁴C-labeled this compound to fresh soil samples at a concentration relevant to expected environmental concentrations.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic conditions, flood the soil and purge with an inert gas.

  • Sampling and Analysis: At appropriate time intervals, collect soil samples and extract the residues using a suitable solvent (e.g., acetonitrile, acetone/hexane). Analyze the extracts for the parent DHP and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound over time to calculate the degradation rate and the DT₅₀ value. Identify and quantify major transformation products.

start Start: Soil Sample Collection prep Soil Sieving and Characterization start->prep treat Application of ¹⁴C-DHP prep->treat incubate Incubation (Aerobic/Anaerobic) treat->incubate sample Time-course Sampling incubate->sample extract Solvent Extraction sample->extract analyze HPLC or GC-MS Analysis extract->analyze end End: DT₅₀ and Pathway Determination analyze->end

Experimental workflow for OECD 307 soil transformation study.
Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline describes a method to determine the adsorption and desorption of a chemical on different soils, providing the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).[9][17][18]

Objective: To quantify the sorption of this compound to various soil types.

Methodology:

  • Soil and Solution Preparation: Use at least five different soil types with varying properties. Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution.

  • Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.

  • Adsorption Phase (Tier 2): Add a known volume of the DHP solution to a known mass of soil in a centrifuge tube. Agitate the suspension for the predetermined equilibration time.

  • Separation and Analysis: Centrifuge the suspension to separate the soil and aqueous phases. Analyze the concentration of DHP remaining in the aqueous phase using a suitable analytical method (e.g., GC-MS).

  • Calculation: Calculate the amount of DHP sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Determine the Kd and Koc values.

  • Desorption Phase (optional): After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and re-equilibrate to determine the extent of desorption.

start Start: Prepare Soil and DHP Solution mix Mix Soil and DHP Solution start->mix equilibrate Agitate for Equilibration Time mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze Analyze Aqueous Phase for DHP separate->analyze calculate Calculate Kd and Koc analyze->calculate end End: Sorption Coefficients Determined calculate->end

Experimental workflow for OECD 106 batch equilibrium study.

Microbial Degradation Pathway

The microbial degradation of phthalates generally proceeds through a series of enzymatic reactions. While a specific pathway for this compound is not extensively documented, the pathway for the closely related DEHP can be used as a model. The initial step involves the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of monohexyl phthalate (MHP) and subsequently phthalic acid. Phthalic acid is then further metabolized through various intermediates before entering the central metabolic pathways of the microorganisms.

DHP This compound MHP Monohexyl Phthalate DHP->MHP Esterase/Lipase PA Phthalic Acid MHP->PA Esterase/Lipase Intermediates Further Intermediates PA->Intermediates Dioxygenase TCA TCA Cycle (Mineralization to CO₂ + H₂O) Intermediates->TCA

Proposed microbial degradation pathway of this compound.

Analytical Methodology: GC-MS for this compound in Soil

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of phthalates in environmental matrices.

Sample Preparation:

  • Extraction: Soil samples are typically extracted using an organic solvent or a mixture of solvents. Common methods include Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with solvents like hexane, acetone, or dichloromethane.[19][20] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for phthalate extraction from soil.[19]

  • Cleanup: The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel or Florisil.

GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5MS.

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to around 300 °C.

  • Mass Spectrometer: An Agilent 5975C GC/MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Quantification is performed using an internal standard method with a deuterated phthalate analog to correct for matrix effects and variations in extraction efficiency.

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by its physicochemical properties and various environmental factors. Its high hydrophobicity leads to strong sorption to soil organic matter, which in turn limits its mobility and leaching potential. While microbial degradation is the primary pathway for its removal from the soil environment, the rate of this process can be highly variable. Abiotic degradation processes are generally slow.

This guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound. The outlined experimental protocols, based on OECD guidelines, offer a standardized approach for generating robust data on its degradation and sorption behavior. Further research is warranted to generate more specific quantitative data on the degradation kinetics and sorption coefficients of DHP in a wider range of soil types to refine environmental fate models and risk assessments.

References

Dihexyl Phthalate Degradation: A Technical Guide to Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and associated metabolites of dihexyl phthalate. Synthesizing current scientific literature, this document details the microbial breakdown of this long-chain phthalate under both aerobic and anaerobic conditions, identifies key enzymatic players, and presents detailed analytical methodologies for monitoring its degradation. While much of the existing research focuses on the closely related di(2-ethylhexyl) phthalate (DEHP), this guide extrapolates and specifies findings relevant to this compound where possible, providing a foundational resource for researchers in environmental science and drug development.

Introduction to this compound and its Environmental Significance

This compound, a member of the phthalic acid ester (PAE) family, is utilized as a plasticizer to enhance the flexibility and durability of polymers. Its widespread use has led to its emergence as an environmental contaminant. Due to its chemical structure, this compound is not covalently bound to the polymer matrix, allowing it to leach into the environment, contaminating soil, water, and sediment. The persistence and potential endocrine-disrupting properties of long-chain phthalates like this compound necessitate a thorough understanding of their environmental fate and degradation mechanisms.

Microbial Degradation of this compound

The primary mechanism for the removal of this compound from the environment is microbial degradation. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize phthalates as a source of carbon and energy. The degradation process can occur under both aerobic and anaerobic conditions, following distinct metabolic pathways.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of this compound is initiated by the enzymatic hydrolysis of the ester bonds. This process is typically carried out in a stepwise manner.

Step 1: Hydrolysis to Monohexyl Phthalate

The initial step involves the cleavage of one of the ester linkages by an esterase or lipase, resulting in the formation of monohexyl phthalate and hexanol.

Step 2: Hydrolysis to Phthalic Acid

Monohexyl phthalate is then further hydrolyzed by another esterase to yield phthalic acid and another molecule of hexanol.

Step 3: Aromatic Ring Cleavage

Phthalic acid, the central intermediate, undergoes dearomatization by a dioxygenase enzyme. This is a critical step that opens up the benzene ring for further metabolism. The pathway can proceed via two main routes, involving either 3,4-dioxygenase or 4,5-dioxygenase, leading to the formation of protocatechuic acid.

Step 4: Central Metabolism

Protocatechuic acid is then funneled into the tricarboxylic acid (TCA) cycle, where it is completely mineralized to carbon dioxide and water.

The hexanol released during hydrolysis is typically oxidized to hexanoic acid and subsequently enters the beta-oxidation pathway.

Anaerobic Degradation Pathway

In the absence of oxygen, the degradation of this compound proceeds through a different set of biochemical reactions. While less commonly studied than aerobic degradation, anaerobic pathways are crucial in environments such as sediments and wastewater sludge.

The initial hydrolysis steps to monohexyl phthalate and then to phthalic acid are similar to the aerobic pathway. However, the subsequent breakdown of phthalic acid occurs via a reductive pathway. Phthalic acid is first converted to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. Benzoyl-CoA is a key intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various reductive pathways before entering central metabolism. Studies on river sediment have indicated an average anaerobic biodegradation half-life of 24.1 days for this compound[1].

Key Metabolites of this compound Degradation

The degradation of this compound produces a series of intermediate metabolites. The identification and quantification of these metabolites are essential for elucidating the degradation pathway and assessing the completeness of the process.

Primary Metabolites:

  • Monohexyl phthalate (MHP): The initial product of hydrolysis.

  • Phthalic acid (PA): The central aromatic intermediate.

  • Hexanol: Released from the hydrolysis of the ester bonds.

Secondary Metabolites:

  • Protocatechuic acid: A key intermediate formed from the dearomatization of phthalic acid in aerobic pathways.

  • Hexanoic acid: Formed from the oxidation of hexanol.

The following table summarizes the key metabolites and their roles in the degradation process.

MetaboliteChemical FormulaRole in Degradation Pathway
This compoundC20H30O4Parent Compound
Monohexyl PhthalateC14H18O4Primary Hydrolysis Product
Phthalic AcidC8H6O4Central Aromatic Intermediate
HexanolC6H14OByproduct of Hydrolysis
Protocatechuic AcidC7H6O4Intermediate of Aromatic Ring Cleavage (Aerobic)
Benzoyl-CoAC11H10O3S-CoAKey Intermediate in Anaerobic Degradation

Enzymology of this compound Degradation

The biodegradation of this compound is mediated by a consortium of enzymes produced by various microorganisms.

  • Esterases/Lipases: These enzymes are responsible for the initial hydrolysis of the ester bonds of this compound and monohexyl phthalate. They exhibit broad substrate specificity and are crucial for initiating the degradation cascade.

  • Phthalate Dioxygenases: These are key enzymes in the aerobic degradation pathway that catalyze the dihydroxylation and subsequent cleavage of the phthalic acid ring. There are two main types: 3,4-dioxygenases and 4,5-dioxygenases.

  • Phthaloyl-CoA Synthetase and Decarboxylase: In the anaerobic pathway, these enzymes are responsible for the conversion of phthalic acid to benzoyl-CoA.

Microbial Strains Involved in Degradation

A variety of bacterial and fungal genera have been identified as being capable of degrading phthalates, including long-chain phthalates similar to this compound. While specific studies on this compound are limited, it is likely that strains from the following genera are involved in its degradation:

  • Bacteria: Pseudomonas, Rhodococcus, Bacillus, Gordonia, Arthrobacter, and Mycobacterium.

  • Fungi: Aspergillus, Fusarium, and Penicillium. Fungi, such as Fusarium oxysporum, have been shown to degrade various phthalates including dipentyl- and di-hexyl-phthalate[2].

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound is crucial for assessing the efficiency of bioremediation processes. The following table summarizes available data from the literature. It is important to note that much of the detailed quantitative data comes from studies on the closely related DEHP, which serves as a proxy for long-chain phthalate degradation.

Microorganism/SystemInitial ConcentrationDegradation Rate/Half-lifeConditionsReference
River SedimentNot specifiedAverage anaerobic half-life of 24.1 daysAnaerobic[1]
Rhodococcus pyridinovorans DNHP-S2500 mg/L (DEHP)99.75% degradation in 72h35°C, Aerobic[3]
Rhodococcus pyridinovorans DNHP-S2500 mg/L (DEHP)52.47% degradation in 72h10°C, Aerobic[3]
Enterobacter spp. YC-IL1100 mg/L (DEHP)100% degradation in 7 days30°C, pH 7.0, Aerobic[4]
River SedimentNot specifiedAnaerobic degradation rate constant of 0.027 per day (DEHP)30°C, pH 7.0, Anaerobic[1]

Experimental Protocols

Accurate monitoring of this compound and its metabolites requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Sample Preparation and Extraction

Solid Samples (Soil, Sediment):

  • Homogenize the sample to ensure uniformity.

  • Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone and hexane.

  • Concentrate the extract using a rotary evaporator.

  • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

Liquid Samples (Water, Culture Media):

  • Perform a liquid-liquid extraction using a non-polar solvent like n-hexane or dichloromethane.

  • Separate the organic layer and concentrate it.

  • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analytes from the aqueous phase.

GC-MS Analysis Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound and its metabolites.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) is the standard ionization mode.

    • Scan Mode: Full scan mode is used for the identification of unknown metabolites, while selected ion monitoring (SIM) mode is used for the quantification of known target compounds, offering higher sensitivity.

HPLC Analysis Protocol

HPLC is suitable for the analysis of less volatile and more polar metabolites like phthalic acid.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detector: A UV detector set at a wavelength around 230-254 nm is often used for phthalates. A diode array detector (DAD) can provide spectral information for peak identification.

    • Flow Rate: A typical flow rate is around 1 mL/min.

Visualization of Degradation Pathways and Workflows

To provide a clearer understanding of the complex processes involved in this compound degradation, the following diagrams have been generated using Graphviz.

Aerobic_Degradation_Pathway DHP This compound MHP Monohexyl Phthalate DHP->MHP Esterase/Lipase Hexanol1 Hexanol DHP->Hexanol1 PA Phthalic Acid MHP->PA Esterase Hexanol2 Hexanol MHP->Hexanol2 PCA Protocatechuic Acid PA->PCA Dioxygenase TCA TCA Cycle PCA->TCA

Aerobic degradation pathway of this compound.

Anaerobic_Degradation_Pathway DHP This compound MHP Monohexyl Phthalate DHP->MHP Esterase/Lipase PA Phthalic Acid MHP->PA Esterase PhthaloylCoA Phthaloyl-CoA PA->PhthaloylCoA Phthaloyl-CoA Synthetase BenzoylCoA Benzoyl-CoA PhthaloylCoA->BenzoylCoA Decarboxylase Metabolism Central Metabolism BenzoylCoA->Metabolism

Anaerobic degradation pathway of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Soil/Water Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Cleanup SPE Cleanup Concentration->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Metabolite Identification Detection->Identification Quantification Quantification Identification->Quantification

General experimental workflow for GC-MS analysis.

Conclusion

The microbial degradation of this compound is a critical process for its removal from contaminated environments. This guide has outlined the primary aerobic and anaerobic degradation pathways, identifying key intermediates and the enzymes responsible for their transformation. While significant research has been conducted on the broader class of phthalates, particularly DEHP, further studies focusing specifically on this compound are needed to fully elucidate its unique degradation kinetics and microbial players. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the environmental fate of this important plasticizer and for professionals in drug development concerned with the metabolic pathways of ester-containing compounds.

References

Mechanisms of Dihexyl Phthalate-Induced Reproductive Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl phthalate (DHP), a plasticizer utilized in various consumer products, has emerged as a significant environmental contaminant with profound implications for reproductive health. This technical guide provides a comprehensive overview of the core mechanisms underlying DHP-induced reproductive toxicity. By synthesizing current research, this document details the impact of DHP on both male and female reproductive systems, focusing on the disruption of steroidogenesis, induction of oxidative stress, and initiation of apoptosis in gonadal cells. This guide presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and employs Graphviz diagrams to visualize critical signaling pathways and experimental workflows. The intended audience includes researchers, scientists, and drug development professionals seeking a thorough understanding of the toxicological profile of DHP to inform future research and risk assessment strategies.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Di-n-hexyl phthalate (DNHP), a member of the phthalate family, is utilized in the production of polyvinyl chloride (PVC) plastics, food packaging, and various consumer goods. The non-covalent bonding of DHP to these materials facilitates its leaching into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. Growing evidence from toxicological studies has categorized DHP as an endocrine-disrupting chemical (EDC) with significant adverse effects on the reproductive system. This guide delineates the molecular and cellular mechanisms through which DHP imparts its reproductive toxicity.

Male Reproductive Toxicity

The male reproductive system is a primary target of DHP toxicity. The principal mechanisms include the disruption of androgen synthesis, impairment of Leydig and Sertoli cell function, and induction of testicular damage.

Disruption of Steroidogenesis

DHP and its primary metabolite, mono-n-hexyl phthalate (MHP), are potent inhibitors of testosterone biosynthesis in the fetal testes. This anti-androgenic activity is a cornerstone of DHP's reproductive toxicity.

In utero exposure to DNHP has been shown to dose-dependently suppress the expression of several key genes essential for cholesterol transport and steroid synthesis in fetal rat testes. This includes:

  • Scavenger Receptor Class B Type 1 (SR-B1): Facilitates the uptake of cholesterol into steroidogenic cells.

  • Steroidogenic Acute Regulatory Protein (StAR): Mediates the rate-limiting step of steroidogenesis, the transfer of cholesterol from the outer to the inner mitochondrial membrane.

  • P450 Side-Chain Cleavage (P450scc): Converts cholesterol to pregnenolone.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): Involved in the conversion of pregnenolone to progesterone.

  • 17α-Hydroxylase/17,20-Lyase (P450c17): Catalyzes the conversion of progesterone to androstenedione, a testosterone precursor.

The downregulation of these genes leads to a significant reduction in fetal testosterone production[1].

Leydig cells, the primary site of testosterone production in the testes, are a key target of DHP. Exposure to DNHP during puberty in male rats has been shown to cause Leydig cell hyperplasia, an increase in the number of Leydig cells. Paradoxically, while low doses of DNHP may initially increase serum testosterone levels, higher doses lead to a decrease. This is accompanied by the downregulation of key functional genes in Leydig cells, including the Luteinizing Hormone/Choriogonadotropin Receptor (Lhcgr), Hsd3b1, Hsd17b3, and Hsd11b1 at high concentrations[2].

Oxidative Stress and Apoptosis

While direct studies on DHP-induced oxidative stress are limited, the broader class of phthalates, including the well-studied Di(2-ethylhexyl) phthalate (DEHP), are known to induce oxidative stress in testicular tissues. This is characterized by an increase in reactive oxygen species (ROS) and a decrease in antioxidant defenses, leading to lipid peroxidation and cellular damage. Oxidative stress is a key initiator of apoptosis, or programmed cell death, in testicular cells.

Phthalate exposure has been demonstrated to induce apoptosis in both germ cells and Sertoli cells. This process is often mediated by the activation of caspase cascades and alterations in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis[3][4][5].

Sertoli Cell Dysfunction

Sertoli cells are essential for providing structural and nutritional support to developing germ cells within the seminiferous tubules. Phthalate exposure can lead to Sertoli cell injury, characterized by cytoplasmic vacuolization and disruption of the intricate Sertoli-germ cell interactions. This damage compromises the integrity of the blood-testis barrier and can lead to germ cell detachment and sloughing, ultimately impairing spermatogenesis[6][7].

Female Reproductive Toxicity

The female reproductive system is also susceptible to the toxic effects of DHP and other phthalates. The primary mechanisms involve disruption of ovarian steroidogenesis, altered folliculogenesis, and adverse effects on the estrous cycle.

Disruption of Ovarian Steroidogenesis

Similar to its effects in males, the active metabolites of phthalates can inhibit the production of key female sex hormones in the ovaries. Specifically, they have been shown to decrease the expression of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. This leads to reduced estradiol levels[8][9].

Altered Folliculogenesis and Ovulation

Phthalate exposure can disrupt the normal development of ovarian follicles. Studies have shown that exposure to phthalates can lead to a decrease in the number of healthy follicles and an increase in atretic (degenerating) follicles. This can ultimately lead to a premature depletion of the ovarian reserve. Furthermore, the hormonal disruptions caused by phthalates can interfere with the ovulatory process, leading to anovulation and irregular estrous cycles[8][10].

Signaling Pathways Implicated in DHP Toxicity

Several key signaling pathways are dysregulated following DHP exposure, contributing to its reproductive toxicity.

Peroxisome Proliferator-Activated Receptors (PPARs)

Phthalate metabolites are known to activate PPARs, a family of nuclear receptors that play a role in lipid metabolism and inflammation. In the ovary, activation of PPARs is hypothesized to be a key mechanism through which phthalates suppress aromatase expression, leading to decreased estradiol production[3][8].

Extracellular Signal-Regulated Kinase (ERK) 1/2 and Glycogen Synthase Kinase 3 Beta (GSK-3β) Pathways

In pubertal male rats, DNHP exposure has been shown to elevate the phosphorylation of ERK1/2 and GSK-3β at lower doses. These pathways are involved in cell proliferation and survival, and their activation may contribute to the observed Leydig cell hyperplasia[2].

Quantitative Data on DHP-Induced Reproductive Toxicity

The following tables summarize the quantitative effects of Di-n-hexyl phthalate (DNHP) on key reproductive endpoints as reported in the scientific literature.

Table 1: Effects of In Utero DNHP Exposure on Fetal Rat Testicular Testosterone Production and Gene Expression

EndpointDose (mg/kg/day)EffectReference
Testosterone Production 20Lowest-Observed-Effect-Level (LOEL) for reduction[1]
5No-Observed-Effect-Level (NOEL)[1]
Gene Expression
SR-B120Significant downregulation[1]
StAR20Significant downregulation[1]
P450scc20Significant downregulation[1]
3βHSD20Significant downregulation[1]
P450c1720Significant downregulation[1]

Table 2: Effects of DNHP Exposure During Puberty on Male Rat Reproductive Parameters

EndpointDose (mg/kg/day)EffectReference
Serum Testosterone 10Significantly increased[2]
1000Significantly decreased[2]
Serum Luteinizing Hormone (LH) 1000Significantly increased[2]
Leydig Cell Number 10, 100, 1000Significantly increased at all doses[2]
Leydig Cell Gene Expression
Lhcgr1000Downregulated[2]
Hsd3b11000Downregulated[2]
Hsd17b31000Downregulated[2]
Hsd11b11000Downregulated[2]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the reproductive toxicity of phthalates. These can be adapted for studies specifically investigating this compound.

In Utero Exposure and Fetal Testis Assessment
  • Animal Model: Time-mated pregnant Sprague-Dawley rats.

  • Dosing: Administer DHP dissolved in a vehicle (e.g., corn oil) by oral gavage daily from gestational day (GD) 14 to 18, a critical window for male reproductive development. A control group receives the vehicle only.

  • Tissue Collection: On GD 19 or 20, euthanize the dams and collect the male fetuses. Excise the fetal testes.

  • Ex Vivo Testosterone Production Assay:

    • Culture individual or pooled fetal testes in a suitable medium (e.g., DMEM/F12) for a defined period (e.g., 24-72 hours).

    • Collect the culture medium at specified time points.

    • Measure testosterone concentrations in the medium using a validated method such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Gene Expression Analysis (Quantitative Real-Time PCR):

    • Isolate total RNA from fetal testes using a standard protocol (e.g., TRIzol reagent).

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., StAR, Cyp11a1, Cyp17a1, Hsd3b1) and a reference gene (e.g., Gapdh, Actb).

    • Analyze the relative gene expression using the ΔΔCt method.

Assessment of Testicular Toxicity in Adult Animals
  • Animal Model: Adult male Sprague-Dawley rats.

  • Dosing: Administer DHP by oral gavage daily for a specified duration (e.g., 28 days).

  • Endpoint Analysis:

    • Hormone Analysis: Collect blood samples via cardiac puncture at the end of the study. Separate the serum and measure testosterone and LH levels using ELISA or RIA.

    • Histopathology: Euthanize the animals and collect the testes. Fix the tissues in Bouin's solution or 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for morphological changes, such as seminiferous tubule atrophy, germ cell loss, and Leydig cell hyperplasia.

    • Sperm Analysis: Collect sperm from the cauda epididymis to assess sperm count, motility, and morphology.

    • Apoptosis Detection (TUNEL Assay): Use the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on testicular tissue sections to detect and quantify apoptotic cells.

In Vitro Assessment of Steroidogenesis in Leydig Cells
  • Cell Model: Primary Leydig cells isolated from rat testes or a suitable Leydig cell line (e.g., MA-10, TM3).

  • Treatment: Culture the cells and expose them to various concentrations of DHP or its metabolite, MHP, for a defined period (e.g., 24 hours).

  • Steroidogenesis Assay:

    • After exposure, stimulate the cells with a luteinizing hormone analog, such as human chorionic gonadotropin (hCG).

    • Collect the culture medium and measure the concentration of testosterone (for primary cells) or progesterone (for MA-10 cells) using ELISA or RIA.

  • Cell Viability Assay: Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) leakage assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes described in this guide.

DHP_Male_Reproductive_Toxicity cluster_DHP This compound (DHP) Exposure cluster_Leydig Leydig Cell cluster_Sertoli Sertoli Cell cluster_Germ Germ Cell cluster_Outcome Overall Outcome DHP DHP / MHP StAR StAR, P450scc, 3β-HSD, P450c17 Gene Expression DHP->StAR Inhibits Hyperplasia Leydig Cell Hyperplasia DHP->Hyperplasia Induces (low dose) Sertoli_Injury Sertoli Cell Injury DHP->Sertoli_Injury Induces Apoptosis Germ Cell Apoptosis DHP->Apoptosis Induces (via Oxidative Stress) Testosterone Testosterone Synthesis StAR->Testosterone Decreases Reduced_Fertility Reduced Fertility Testosterone->Reduced_Fertility Contributes to BTB_Disruption Blood-Testis Barrier Disruption Sertoli_Injury->BTB_Disruption Leads to BTB_Disruption->Apoptosis Contributes to Apoptosis->Reduced_Fertility Leads to

Caption: DHP's impact on male reproductive health.

DHP_Female_Reproductive_Toxicity cluster_DHP This compound (DHP) Exposure cluster_Ovary Ovary cluster_Outcome Overall Outcome DHP DHP / MHP PPARs PPAR Activation DHP->PPARs Activates Folliculogenesis Altered Folliculogenesis DHP->Folliculogenesis Induces Aromatase Aromatase (CYP19A1) Expression PPARs->Aromatase Inhibits Estradiol Estradiol Synthesis Aromatase->Estradiol Decreases Anovulation Anovulation Estradiol->Anovulation Contributes to Folliculogenesis->Anovulation Leads to Irregular_Cycles Irregular Estrous Cycles Anovulation->Irregular_Cycles Causes

Caption: DHP's effects on the female reproductive system.

Experimental_Workflow_Male_Toxicity cluster_Analysis Endpoint Analysis start Animal Model (e.g., Rats) dosing DHP Dosing (Oral Gavage) start->dosing necropsy Necropsy & Tissue Collection (Testes, Blood) dosing->necropsy hormone Hormone Analysis (Testosterone, LH) necropsy->hormone histo Histopathology (H&E Staining) necropsy->histo sperm Sperm Analysis (Count, Motility) necropsy->sperm gene Gene Expression (qPCR) necropsy->gene end Data Interpretation & Risk Assessment hormone->end histo->end sperm->end gene->end

Caption: Workflow for assessing DHP male reproductive toxicity.

Conclusion and Future Directions

This compound poses a significant threat to reproductive health through a multi-faceted mechanism of action. In males, DHP disrupts testosterone synthesis by downregulating key steroidogenic genes, impairs Leydig and Sertoli cell function, and induces testicular apoptosis. In females, it alters ovarian steroidogenesis, disrupts folliculogenesis, and can lead to anovulation. Key signaling pathways, including PPARs and ERK1/2, are implicated in mediating these toxic effects.

While the understanding of DHP's reproductive toxicity is growing, several knowledge gaps remain. Future research should focus on:

  • Delineating the specific role of oxidative stress in DHP-induced testicular and ovarian damage.

  • Identifying the full spectrum of signaling pathways dysregulated by DHP in both male and female reproductive tissues.

  • Investigating the potential for transgenerational epigenetic effects of DHP exposure.

  • Conducting further dose-response studies , particularly at low, environmentally relevant exposure levels, to better inform human health risk assessments.

A more comprehensive understanding of the mechanisms of DHP-induced reproductive toxicity is crucial for the development of effective strategies to mitigate its adverse health impacts and to guide regulatory policies concerning the use of this and other phthalate plasticizers.

References

In Vitro Cytotoxicity of Dihexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is Dihexyl Phthalate (DHP), the vast majority of in vitro cytotoxicity research has been conducted on the closely related and widely used compound, Di(2-ethylhexyl) phthalate (DEHP). Due to the limited availability of in-depth, quantitative in vitro data specifically for DHP, this guide will focus on the extensive research available for DEHP as a representative phthalate ester to illustrate the relevant cytotoxic mechanisms and experimental methodologies. This approach provides a robust framework for understanding the potential in vitro effects of DHP.

Introduction

Phthalates are a class of synthetic chemicals primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). Di(2-ethylhexyl) phthalate (DEHP) is one of the most common phthalates and has been the subject of extensive toxicological research due to its widespread presence in consumer products and the environment. In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the cytotoxic effects of DEHP, providing valuable data for risk assessment and the development of safer alternatives. This technical guide summarizes key findings from in vitro studies on DEHP cytotoxicity, with a focus on quantitative data, experimental protocols, and the signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic effects of DEHP have been evaluated across a variety of cell lines, demonstrating a dose- and time-dependent reduction in cell viability. The following tables summarize quantitative data from several key studies.

Table 1: Effect of DEHP on Cell Viability (MTT Assay)

Cell LineConcentration (µM)Exposure Time (h)Cell Viability (%)Reference
INS-1 (rat insulinoma)252464.2[1]
1252443.3[1]
6252435.1[1]
GC-2spd (mouse spermatocyte)5024Not specified, but decreased[2]
10024Significantly decreased[2]
20024Significantly decreased[2]
HEK-293 (human embryonic kidney)Not specifiedNot specifiedDose-dependent decrease[3]
CHO-K1 (Chinese hamster ovary)Not specifiedNot specifiedSignificant decrease (P<0.05)[4]
Human Leiomyoma Cells>1.548Significantly decreased[5]

Table 2: Induction of Apoptosis by DEHP

Cell LineConcentration (µM)Exposure Time (h)Apoptotic Rate (% of Control)MethodReference
GC-2spd10024Significantly increasedAnnexin V/PI Staining[2]
20024Significantly increasedAnnexin V/PI Staining[2]
Human Leiomyoma Cells0.0148Significantly lowerTUNEL Assay[5]
148Significantly lowerTUNEL Assay[5]

Table 3: Oxidative Stress Markers Induced by DEHP

Cell LineConcentration (µM)Exposure Time (h)MarkerEffectReference
GC-2spd20024SOD activitySignificantly declined[2]
5024GSH-Px activityRemarkable decrease[2]
10024GSH-Px activityRemarkable decrease[2]
INS-125, 125, 625Not specifiedROS generationSignificantly increased[1]
Human Endometrial Stromal Cells10, 100, 1000 pmolNot specifiedROS generationIncreased[6]
SOD, GPX, CAT expressionDecreased[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of in vitro cytotoxicity studies. The following are protocols for key experiments commonly used to assess the effects of DEHP.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of DEHP (e.g., 25, 125, 625 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with DEHP at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Measurement of Reactive Oxygen Species (ROS)

The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Expose cells to DEHP for the specified time.

  • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Treatment: Culture cells in a 96-well plate and treat with different concentrations of DEHP. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Signaling Pathways and Visualizations

In vitro studies have identified several key signaling pathways that are modulated by DEHP, leading to cytotoxicity.

Oxidative Stress and the Nrf-2/HO-1 Pathway

DEHP has been shown to induce oxidative stress by increasing the production of ROS and altering the activity of antioxidant enzymes.[3] One of the key cellular defense mechanisms against oxidative stress is the Nrf-2/HO-1 pathway. However, some studies indicate that DEHP treatment can lead to a decrease in the expression of both Nrf-2 and its downstream target, heme oxygenase-1 (HO-1), thereby impairing the cell's ability to counteract oxidative damage.[3]

G DEHP Di(2-ethylhexyl) phthalate ROS Reactive Oxygen Species (ROS) Generation DEHP->ROS induces Nrf2 Nrf-2 DEHP->Nrf2 inhibits Oxidative_Damage Oxidative Damage (Lipid Peroxidation) ROS->Oxidative_Damage HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 activates Apoptosis Apoptosis Nrf2->Apoptosis inhibition leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) Oxidative_Damage->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

Caption: DEHP-induced oxidative stress and inhibition of the Nrf-2/HO-1 pathway.

Mitochondrial Apoptosis Pathway

DEHP can induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[2]

G DEHP Di(2-ethylhexyl) phthalate Bax Bax DEHP->Bax upregulates Bcl2 Bcl-2 DEHP->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity and Viability Assays cluster_2 Mechanism of Cell Death Assays Cell_Culture Cell Line Seeding DEHP_Treatment DEHP Exposure (Dose-Response & Time-Course) Cell_Culture->DEHP_Treatment MTT_Assay MTT Assay (Cell Viability) DEHP_Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) DEHP_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) DEHP_Treatment->Apoptosis_Assay ROS_Assay ROS Measurement (DCFH-DA) DEHP_Treatment->ROS_Assay

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dihexyl Phthalate in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl phthalate (DHP) is a plasticizer used in the manufacturing of various consumer products. Due to its potential for environmental contamination and adverse health effects, sensitive and reliable analytical methods for its detection in water sources are crucial. These application notes provide detailed protocols for the determination of DHP in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterValueMatrixMethodReference
Method Detection Limit (MDL)0.01 µg/LDrinking WaterGC-MS (EI-SIM)
Limit of Quantification (LOQ)0.013–0.376 µg/LPond WaterUHPLC-MS/MS
Recovery70-127%Wastewater, Runoff, Pond WaterUHPLC-MS/MS
Relative Standard Deviation (RSD)<14%Wastewater, Runoff, Pond WaterUHPLC-MS/MS

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterValueMatrixMethodReference
Limit of Detection (LOD)0.003 µg/mLBottled WaterSPE-HPLC-PDA
Limit of Quantification (LOQ)0.01 µg/mLBottled WaterSPE-HPLC-PDA
Recovery93.3% to 102.3 %River and Lake WaterMISPE-HPLC
Relative Standard Deviation (RSD)<5.2%River and Lake WaterMISPE-HPLC

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to avoid contamination and ensure the integrity of the analysis.

  • Containers: Collect samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps. Do not pre-rinse the bottles with the sample.

  • Dechlorination: If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to the bottle before collection.

  • Storage: Immediately after collection, cool the samples to 4°C and store them away from light.

  • Holding Time: Samples should be extracted within 7 days of collection, and the extracts should be analyzed within 40 days of extraction.

Solid-Phase Extraction (SPE) Protocol

SPE is a common technique for the extraction and pre-concentration of phthalates from water samples.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Milli-Q water or equivalent

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of ethyl acetate followed by 10 mL of methanol through the cartridge under low vacuum. Do not allow the cartridge to go dry.

    • Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of Milli-Q water through it.

    • Sample Loading: Pass the 1-liter water sample through the conditioned and equilibrated SPE cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of Milli-Q water to remove any polar impurities.

    • Cartridge Drying: Dry the cartridge under a full vacuum for at least 20 minutes to remove residual water.

    • Elution: Elute the retained DHP from the cartridge with two 5 mL aliquots of ethyl acetate into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high sensitivity and selectivity for the identification and quantification of DHP.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program: Initial

Application Note: Determination of Dihexyl Phthalate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of dihexyl phthalate (DHP) in various matrices using gas chromatography-mass spectrometry (GC-MS). Phthalates are a class of chemical compounds commonly used as plasticizers that can leach into the environment and consumables, necessitating sensitive and reliable analytical methods for their detection. This document outlines the necessary reagents, instrumentation, sample preparation, and analytical conditions for the successful analysis of this compound.

Introduction

This compound, a diester of phthalic acid, is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Its potential for migration from plastic materials into food, beverages, and other consumer products has raised health concerns, leading to regulatory scrutiny.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of phthalates due to its high sensitivity and selectivity.[1][3] This protocol details a robust GC-MS method for the analysis of this compound.

Experimental Protocol

Reagents and Standards
  • Solvents: HPLC-grade or pesticide-grade n-hexane, dichloromethane, methanol, and ethyl acetate. It is crucial to use high-purity solvents to avoid phthalate contamination from laboratory materials.[4][5]

  • This compound Standard: Analytical grade this compound (CAS 84-75-3) for the preparation of stock and working standards.

  • Internal Standard (IS): Benzyl benzoate or a deuterated phthalate standard (e.g., diethyl phthalate-d4) can be used to improve quantitative accuracy.[1][6]

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane or dichloromethane.[1] Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 0.05 to 5 µg/mL).[7]

Sample Preparation

The choice of sample preparation method depends on the sample matrix. All glassware should be meticulously cleaned to prevent background contamination.[1]

A. Liquid-Liquid Extraction (for aqueous samples): [8]

  • To 5 mL of the liquid sample, add a known amount of internal standard.

  • Add 1.5 mL of methanol and vortex the mixture.

  • Add 15 mL of n-hexane and shake vigorously for 5-10 minutes.

  • Allow the phases to separate. The addition of a small amount of NaCl solution can help break up emulsions.[8]

  • Collect the organic (n-hexane) layer.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

B. Solid-Phase Extraction (SPE) (for aqueous samples): [2]

  • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound with a suitable solvent (e.g., dichloromethane).[2]

  • Concentrate the eluate and reconstitute for analysis.

C. Dissolution and Precipitation (for polymer samples): [4]

  • Dissolve a known weight of the polymer sample in tetrahydrofuran (THF).

  • Precipitate the polymer by adding hexane.

  • Filter the solution to remove the precipitated polymer.

  • The resulting filtrate containing the phthalates is then ready for GC-MS analysis, potentially after a dilution step.[4]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: An Agilent 7890A GC System or equivalent.[2]

  • Mass Spectrometer: An Agilent 5975C GC/MSD, 7000B Triple Quadrupole GC/MS, or equivalent.[2]

  • GC Column: A DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column is recommended for phthalate analysis.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][8]

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Inlet Temperature: 290 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp 1: Increase to 280 °C at 10 °C/min.

    • Ramp 2: Increase to 310 °C at 5 °C/min.

    • Hold at 310 °C for 5 minutes.[8]

  • MS Transfer Line Temperature: 250-310 °C.[3][8]

  • Ion Source Temperature: 230-300 °C.[3][9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][8]

  • Acquisition Mode:

    • Full Scan: To identify the characteristic mass spectrum of this compound.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[10]

Quantitative Data

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight 334.4 g/mol
Molecular Formula C20H30O4[11]
Quantification Ion (m/z) 149[11][12]
Qualifier Ions (m/z) 167, 251[12]
Calibration Range 0.05 - 5 mg/L[7]
Limit of Detection (LOD) 0.5 - 1.0 ng/L (for general phthalates)
Limit of Quantification (LOQ) 1.5 - 3.0 ng/L (for general phthalates)[8]

Note: LOD and LOQ values are method-dependent and should be experimentally determined by the user's laboratory.

Workflow and Pathway Diagrams

GCMS_Workflow Figure 1. GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE, SPE, or Dissolution) Sample->Extraction Select appropriate method Concentration Concentration & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Result Reporting Quantification->Report

Caption: GC-MS Workflow for this compound Analysis.

Conclusion

The GC-MS protocol described in this application note provides a reliable and sensitive method for the determination of this compound in a variety of sample matrices. Proper sample preparation is critical to minimize background contamination and ensure accurate quantification. The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity of the analysis, allowing for the detection of this compound at trace levels. This method is suitable for routine monitoring, quality control, and research applications in the fields of environmental science, food safety, and pharmaceutical analysis.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Dihexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dihexyl phthalate (DHP) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable for the determination of DHP in various matrices, with a primary focus on ensuring accuracy, precision, and robustness for research and quality control applications. This document includes comprehensive experimental procedures, instrument parameters, and data presentation to facilitate the straightforward implementation of this analytical method.

Introduction

This compound (DHP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of polymers. Due to its potential for migration from plastic materials into the surrounding environment, there is a growing concern regarding human exposure and its potential health implications. Consequently, sensitive and reliable analytical methods are crucial for the monitoring and quantification of DHP in various samples, including raw materials, finished products, and environmental matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile technique for the separation, identification, and quantification of DHP. This application note outlines a robust HPLC method coupled with UV detection for this purpose.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be adapted based on the specific matrix. A general procedure for extracting DHP from a solid matrix is provided below.

Materials:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

  • Ultrasonic bath

  • High-speed centrifuge

Procedure:

  • Extraction: Accurately weigh a representative portion of the homogenized sample and transfer it to a suitable extraction vessel.

  • Add a known volume of methanol to the sample.

  • Perform ultrasonic extraction for 30 minutes to ensure efficient dissolution of DHP.

  • Centrifugation: Centrifuge the resulting mixture at high speed to pellet any insoluble material.[1]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis to remove any particulate matter that could interfere with the chromatographic system.[1][2]

HPLC Instrumentation and Conditions

The following HPLC parameters have been established for the effective separation and quantification of DHP and other phthalates.

ParameterCondition
HPLC System Agilent 1260 Infinity HPLC or equivalent
Column ZORBAX SB-C18 (4.6 mm x 150 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Gradient elution with Methanol and Water[1]
Gradient Program To be optimized based on the specific separation needs
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 230 nm[1][3][4]

Quantitative Data Summary

The performance of the HPLC method for the analysis of various phthalates, including DHP, is summarized in the table below. This data is compiled from studies analyzing a range of phthalate esters under similar chromatographic conditions.

AnalyteLinearity Range (mg/L)Limit of Detection (LOD) (ng)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
This compound (DHP) 1 - 1005.2-94.7 - 101.1[1]
Dimethyl Phthalate (DMP)1 - 1004.0< 0.6494.7 - 101.1[1][4]
Diethyl Phthalate (DEP)1 - 1007.4< 0.6494.7 - 101.1[1][4]
Dibutyl Phthalate (DBP)1 - 1004.3< 0.6494.7 - 101.1[1][4]
Dioctyl Phthalate (DOP)1 - 1007.3-94.7 - 101.1[1]

Experimental Workflow

The logical flow of the analytical procedure for DHP analysis by HPLC is illustrated in the diagram below.

DHP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extract Ultrasonic Extraction with Methanol Homogenize->Extract Centrifuge High-Speed Centrifugation Extract->Centrifuge Filter 0.45 µm Filtration Centrifuge->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (External Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis by HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The protocol, from sample preparation to data analysis, is designed to ensure high accuracy and precision, making it suitable for routine analysis in research and quality control laboratories. The provided quantitative data and workflow diagram serve as valuable resources for the successful implementation and validation of this analytical procedure.

References

Application Notes and Protocols for the Sample Preparation of Dihexyl Phthalate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexyl phthalate (DHP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of various consumer and industrial products. Due to its widespread use, there is a growing concern about human exposure and the potential adverse health effects. Accurate quantification of DHP in biological matrices such as blood, urine, and tissues is crucial for assessing exposure levels and understanding its toxicokinetics. This document provides detailed application notes and protocols for the sample preparation of DHP in biological matrices, intended for researchers, scientists, and professionals in drug development. The described methods are based on established techniques for phthalate analysis, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following tables summarize the quantitative data for various phthalate extraction methods from biological matrices. While specific data for this compound is limited in the reviewed literature, the presented data for other common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and its metabolites provide a strong indication of the expected performance of these methods for DHP analysis.

Table 1: Performance of Liquid-Liquid Extraction (LLE) for Phthalate Metabolites in Urine

Analyte(s)MatrixExtraction Solvent(s)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Analytical MethodReference
MEHP, 5OH-MEHP, 5oxo-MEHPUrineAcetonitrile, Chlorobenzene55-109--GC-MS[1]
DEHP, MEHPSerumAcetone, Hexane101-102-5.0-14.0LC-MS/MS[2]

Table 2: Performance of Solid-Phase Extraction (SPE) for Phthalates and Metabolites

Analyte(s)MatrixSPE SorbentRecovery (%)LOD (µg/L)LOQ (µg/L)Analytical MethodReference
DEHPWaterNot Specified86.0-99.80.03-HPLC-MS[3]
Phthalate EstersUrinePolystyrene Nanofibers80.4-111.70.1-0.5 (ng/mL)0.5-2 (ng/mL)GC-MS[4]
DEHPAqueous SolutionMolecularly Imprinted Polymer93.3-102.31239HPLC[5]

Table 3: Performance of QuEChERS for Phthalate Metabolites

Analyte(s)MatrixQuEChERS Kit/SaltsRecovery (%)LOD (µg/kg)LOQ (µg/L)Analytical MethodReference
8 Phthalate MetabolitesHuman MilkOptimized QuEChERSNot specified--LC-MS/MS[6]
20 Phthalate EstersBreast MilkPSA/C1883.3-123.30.004-1.3-GC-MS/MS[7][8]
DBP, DEHPFermented GrainsModified QuEChERS84.06-113.720.03-0.250.10-1.0GC-MS/MS[9]

Experimental Protocols

Liquid-Liquid Extraction (LLE) for DHP in Urine

This protocol is adapted from a method for DEHP metabolites and is suitable for the extraction of DHP.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli)

  • Sulfuric acid (10%)

  • Acetonitrile (disperser solvent)

  • Chlorobenzene (extraction solvent)

  • Centrifuge

  • Glass test tubes

Procedure:

  • To 5 mL of urine in a glass test tube, add 20 µL of β-glucuronidase to deconjugate the glucuronidated metabolites.

  • Incubate the sample as required by the enzyme manufacturer (e.g., at 37°C for 90 minutes).

  • Adjust the pH of the sample to 2 using 10% sulfuric acid.

  • Rapidly inject 750 µL of acetonitrile (disperser solvent) and 80 µL of chlorobenzene (extraction solvent) into the sample, which should result in a cloudy solution.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 6000 rpm for 5 minutes to separate the phases.

  • Collect the sedimented organic phase (chlorobenzene) using a microsyringe for analysis by GC-MS or LC-MS.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis urine Urine Sample (5 mL) enzyme Add β-glucuronidase urine->enzyme incubate Incubate enzyme->incubate ph_adjust Adjust pH to 2 incubate->ph_adjust add_solvents Add Acetonitrile (750 µL) & Chlorobenzene (80 µL) ph_adjust->add_solvents vortex Vortex add_solvents->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic analysis GC-MS or LC-MS Analysis collect_organic->analysis SPE_Workflow cluster_conditioning Cartridge Preparation cluster_extraction Extraction cluster_analysis_prep Sample for Analysis condition Condition SPE Cartridge (Methanol, Water) load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute DHP dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute analysis Analyze reconstitute->analysis QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Sample add_acn Add Acetonitrile sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to d-SPE Tube transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant analysis LC-MS/MS or GC-MS collect_supernatant->analysis

References

Application Notes and Protocols: Dihexyl Phthalate as a Plasticizer in Laboratory Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl phthalate (DHP), a phthalic acid ester, is utilized as a plasticizer to impart flexibility and durability to various plastic products.[1] While less common than Di(2-ethylhexyl) phthalate (DEHP), DHP can be present in laboratory consumables and poses a potential risk of interference in experimental settings. Phthalates are not covalently bound to the polymer matrix and can leach into solvents, culture media, and other liquid phases upon contact.[2][3] This document provides detailed application notes on the potential impact of DHP in laboratory settings and protocols to assess its presence and effects.

Potential Applications and Implicated Laboratory Materials

While specific data on the prevalence of this compound in laboratory plastics is limited, phthalates in general have been identified in a range of consumables. Researchers should be aware of the potential for DHP to be present in flexible plastic items, including but not limited to:

  • Tubing and flexible connectors: Used in fluid transfer for cell culture, chromatography, and other automated systems.

  • Sealing films and mats: Such as parafilm, used for sealing plates and tubes.[4][5]

  • Plastic containers and bags: Especially those made from polyvinyl chloride (PVC).[6][7]

  • Components of disposable syringes and pipette tips. [1][4][5]

  • Liners of bottle caps.

  • Plastic filter holders. [1][4][5]

Key Concerns in a Laboratory Setting

The primary concern regarding DHP in a laboratory environment is its potential to leach from plasticware into experimental samples. This can lead to:

  • Contamination of cell cultures: Potentially affecting cell viability, proliferation, and signaling pathways.[2][8]

  • Interference with analytical assays: DHP may interact with antibodies, receptors, or enzymes, leading to false positive or negative results in immunoassays and other sensitive detection methods.[9]

  • Alteration of nucleic acid-based assays: While specific data for DHP is scarce, related phthalates have been shown to impact DNA replication and repair mechanisms.[10]

  • Inaccurate toxicological screenings: Leachates from plasticware can confound the results of studies on other environmental toxins.[11][12]

Factors Influencing this compound Leaching

The rate and extent of DHP leaching are influenced by several factors:

  • Solvent Type: Leaching is significantly higher in organic solvents (e.g., ethanol, acetone, methanol) compared to aqueous solutions.[8] Lipophilic substances will also increase the rate of leaching.

  • Temperature: Elevated temperatures increase the rate of diffusion and leaching of phthalates from the polymer matrix.[13]

  • Contact Time: Longer exposure of a solvent or medium to the plastic material will result in a greater amount of leached DHP.[8]

  • pH: The effect of pH on DHP leaching can be complex and may depend on the specific polymer.[13]

Quantitative Data on Phthalate Leaching from Laboratory Consumables

Laboratory ConsumablePhthalate DetectedMaximum Leaching LevelReference
Plastic SyringesDiethylhexyl phthalate (DEHP)0.36 µg/cm²[4][5]
Pipette TipsDiisononyl phthalate (DINP)0.86 µg/cm²[5]
Polytetrafluoroethylene (PTFE) Filter HoldersDibutyl phthalate (DBP)2.49 µg/cm²[5]
Parafilm®Diethylhexyl phthalate (DEHP)0.50 µg/cm²[5][14]

Experimental Protocols

Protocol 1: Assessment of this compound Leaching from Laboratory Materials

This protocol outlines a general procedure to determine if DHP leaches from a specific piece of laboratory plasticware into a liquid of interest (e.g., cell culture medium, buffer, organic solvent).

Materials:

  • Test plasticware (e.g., centrifuge tubes, well plates, tubing)

  • Negative control container (e.g., glass volumetric flask, known phthalate-free plasticware)

  • Liquid medium for testing (e.g., cell culture medium with serum, ethanol, acetonitrile)

  • Analytical grade this compound standard

  • Gas chromatograph with mass spectrometer (GC-MS) or High-performance liquid chromatograph with UV or MS detector (HPLC-UV/MS)

  • Hexane (or other suitable extraction solvent, HPLC grade)

  • Glass vials with PTFE-lined caps

Methodology:

  • Sample Preparation:

    • Cut a defined surface area of the test plasticware (e.g., 10 cm²).

    • Place the plastic piece into a glass container.

    • As a negative control, use a glass container with no plastic.

    • As a positive control, spike a known concentration of DHP standard into the test liquid in a glass container.

  • Leaching Simulation:

    • Add a defined volume of the test liquid to each container (e.g., 50 mL).

    • Incubate the containers under conditions that mimic your experimental setup (e.g., 37°C for 24 hours for cell culture applications, or room temperature for 1 hour for solvent applications).

  • Extraction:

    • After incubation, transfer the liquid to a clean glass separatory funnel.

    • Perform a liquid-liquid extraction by adding an appropriate volume of hexane (e.g., 2 x 25 mL). Shake vigorously and allow the layers to separate.

    • Collect the organic (hexane) layer containing the extracted DHP.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Analysis:

    • Analyze the extracted samples by GC-MS or HPLC.

    • Create a calibration curve using serial dilutions of the DHP standard.

    • Quantify the amount of DHP in your test samples by comparing their peak areas to the calibration curve.

Protocol 2: Evaluation of this compound Interference in a Cell-Based Assay (e.g., MTT Assay)

This protocol is designed to assess whether DHP at concentrations found to leach from labware can affect the results of a common cell viability assay.

Materials:

  • Adherent cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • DHP Treatment:

    • Prepare serial dilutions of DHP in complete culture medium from your stock solution. The concentration range should bracket the levels of DHP you expect to leach from your labware (determined in Protocol 1).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest DHP concentration) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the DHP-containing or control medium to the respective wells.

    • Incubate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each DHP concentration relative to the vehicle control.

    • Plot the cell viability against the DHP concentration to determine if there is a dose-dependent effect.

Visualizations

Experimental_Workflow_for_DHP_Assessment cluster_0 Phase 1: Leaching Assessment cluster_1 Phase 2: Biological Impact Assessment A Select Laboratory Plasticware B Incubate with Relevant Liquid (e.g., Media, Solvent) A->B C Liquid-Liquid Extraction of Leachate B->C D Quantitative Analysis (GC-MS / HPLC) C->D E Determine DHP Concentration Range from Leaching Data D->E Inform concentration range F Expose Cell Culture to DHP Concentrations E->F G Perform Cell-Based Assay (e.g., Viability, Signaling) F->G H Analyze for Dose-Dependent Effects G->H I I H->I Risk Assessment & Mitigation Strategy DHP_Interference_Pathway cluster_effects Potential Downstream Effects labware Plastic Labware (containing DHP) leaching Leaching of DHP into Experimental Sample labware->leaching Solvent, Time, Temp sample Contaminated Sample (e.g., Cell Culture, Analyte Solution) leaching->sample cell_effects Cellular Effects: - Altered Viability - Endocrine Disruption - Signaling Pathway Modulation sample->cell_effects assay_interference Assay Interference: - False Positives/Negatives in Immunoassays - Enzyme Inhibition/Activation - Inaccurate Quantification sample->assay_interference

References

Application Notes and Protocols: Leaching of Phthalates from PVC Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The following information primarily pertains to Di(2-ethylhexyl) phthalate (DEHP), the most extensively studied and historically prevalent phthalate plasticizer in PVC medical devices. Data on Dihexyl phthalate (DHP) is limited; therefore, DEHP is used as the primary subject of these notes as a representative compound of high concern for leaching from medical products.

Introduction

Polyvinyl chloride (PVC) is a versatile polymer widely used in the manufacturing of medical devices due to its flexibility, durability, and cost-effectiveness. To achieve the necessary softness for applications like intravenous (IV) bags, blood bags, and tubing, plasticizers are added in significant quantities, often representing 30-40% of the product's weight.[1][2] Di(2-ethylhexyl) phthalate (DEHP) has been the most common of these plasticizers.[1][3] A critical issue with plasticized PVC is that DEHP is not chemically bound to the polymer matrix and can leach into solutions, such as drugs, blood products, and nutrition formulas, that come into contact with the device.[2][4] This migration poses a potential health risk to patients, especially vulnerable populations like neonates who may receive prolonged exposure through multiple medical interventions.[1]

These application notes provide researchers, scientists, and drug development professionals with a summary of quantitative leaching data, detailed experimental protocols for assessing phthalate migration, and an overview of the toxicological pathways affected by DEHP exposure.

Quantitative Analysis of Phthalate Leaching

The extent of DEHP leaching is influenced by several factors, including the type of medical device, the lipophilicity of the contacting fluid, temperature, and contact duration.[1][5]

Table 1: DEHP Leaching from Various PVC Medical Devices

Medical Device CategorySpecific ItemLeached DEHP AmountContact/Test ConditionsCitation
Respiratory Support Neonatal expiratory filter set54,600 µg60-minute contact with ethanol/water simulant[6]
Respiratory support and filter (median)6,560 µg60-minute contact with ethanol/water simulant[6]
Dialysis Equipment Peritoneal dialysis set (bags and tubing)31-34% of material weightMaterial composition analysis[5][7]
IV & Transfusion Bags Blood bags0.7 mg/kg weight/time (highest among blood products)Leaching into blood products[5]
PVC Infusion Bags3.72 µg/dm³Leaching into stored peritoneal dialysis solution[5][7]
General Tubing PVC Tubing51.67 ± 3.63 µg/mL1-hour contact[8]

Table 2: Influence of Contact Fluid on DEHP Leaching from PVC Films

Contact FluidTemperatureContact TimeLeached DEHP (ppm)Citation
Aqueous Solutions -20°C to 121°CUp to 1 weekNot Detected[9]
Organic Solvents
90% EthanolRoom Temp24 hoursNot Detected[9]
Room Temp72 hours4.17[9]
Room Temp1 week11.8[9]
100% EthanolRoom Temp72 hours11.5[9]
Lipids
Olive Oil25°C1 weekNot Detected[9]
Olive Oil121°CNot specifiedDetected (low amount)[9]
Lipid Emulsions32°C and 37°C6 hours (dynamic infusion)May exceed 20-48 µg/kg/day exposure limit for neonates[10]

Table 3: Effect of Environmental Conditions on DEHP Leaching

ConditionPVC SourceMediumEffect on LeachingCitation
Temperature PVC TubingPolysorbate 80 solutionDiffusion coefficient increased from 9.1x10⁻¹⁰ cm²/min at 5°C to 156.0x10⁻¹⁰ cm²/min at 40°C[5]
Agitation PVC MicroplasticsAqueous solutionTurbulence/shaking increases the leaching rate by reducing the aqueous boundary layer[11]
UV Irradiation PVC SheetDrug solventUV irradiation on one side of the sheet decreased migration by nearly 50%[12]
Storage Time PVC BagsAmino acid solutionsLeaching from PVC gradually increased over a 1-year period[8]

Experimental Protocols for Leaching Assessment

Reliable quantification of leached phthalates is crucial for risk assessment. The following protocols outline common methodologies for sample preparation, extraction, and analysis.

Protocol 2.1: General Workflow for Leaching Analysis

This protocol provides a standard workflow for determining the amount of DEHP that has leached from a PVC medical device into a liquid.

Methodology

  • Sample Selection: Select the PVC medical device or a representative portion of it (e.g., a section of tubing, a piece of an IV bag).

  • Simulant Fluid Preparation: Prepare a simulant fluid appropriate for the intended clinical use. An ethanol/water mixture is a common simulant for blood.[13] For lipid-soluble drugs or parenteral nutrition, a lipid emulsion is more suitable.[10]

  • Incubation: Submerge the PVC sample in the simulant fluid in a clean glass container (to avoid background phthalate contamination) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 24, or 72 hours).[9][10] Dynamic flow conditions can be used to better simulate clinical use.[10]

  • Extraction: After incubation, remove the PVC sample. Extract the DEHP from the simulant fluid using a lipophilic solvent like n-hexane.[7][14]

  • Analysis: Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][9]

  • Quantification: Determine the concentration of DEHP by comparing the sample's peak area to a standard calibration curve.[9]

G cluster_prep Preparation cluster_exp Leaching Experiment cluster_analysis Analysis Sample 1. Select PVC Sample Incubate 3. Incubate Sample in Simulant (Controlled Time & Temp) Sample->Incubate Simulant 2. Prepare Simulant Fluid (e.g., Ethanol/Water) Simulant->Incubate Extract 4. Extract DEHP from Simulant (e.g., with n-Hexane) Incubate->Extract Analyze 5. Analyze Extract (GC-MS or HPLC) Extract->Analyze Quantify 6. Quantify DEHP vs. Standard Curve Analyze->Quantify

Figure 1. General workflow for DEHP leaching analysis.

Protocol 2.2: Infinite Sink Method for Aqueous Leaching

Investigating the leaching of hydrophobic compounds like DEHP into aqueous environments is challenging. The "infinite sink" method provides a robust way to measure leaching kinetics by continuously removing the leached compound from the aqueous phase, thus maintaining a high concentration gradient.[14][15][16]

Methodology

  • Sink Preparation: Prepare an "infinite sink" by packing a small amount (e.g., 10 mg) of high-surface activated carbon powder into a filter paper.[15]

  • Equilibration: Place the sink into a glass vial containing an aqueous solution (e.g., 1 mM KCl) and shake for at least 12 hours to allow equilibration.[15]

  • Leaching Initiation: Add a known quantity of the PVC material (e.g., PVC pellets) to the vial.[15] Place the vial on a horizontal shaker at a constant speed and temperature, protected from light.[15]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 3, 5, 9, 16, 30, 50 days), remove the infinite sink from a replicate vial.[14]

  • Extraction: Spike the removed sink with a deuterated internal standard (DEHP-d4). Dry the sink and perform an accelerated solvent extraction using n-hexane.[17]

  • Analysis: Analyze the extract via GC-MS to quantify the mass of DEHP captured by the sink at each time point.[14] This data is used to model the leaching kinetics.

G cluster_prep Setup cluster_leach Leaching cluster_analysis Analysis at Time Intervals Sink 1. Prepare Activated Carbon Sink Equil 2. Equilibrate Sink in Aqueous Solution Sink->Equil AddPVC 3. Add PVC Sample to Vial Equil->AddPVC Shake 4. Shake at Constant Temp (Multiple Replicate Vials) AddPVC->Shake Sample 5. Remove Sink from Replicate Vial Shake->Sample Extract 6. Spike with Internal Standard & Solvent Extract DEHP Sample->Extract Analyze 7. Quantify DEHP via GC-MS Extract->Analyze Kinetics 8. Plot Leaching Curve Analyze->Kinetics

Figure 2. Workflow for the infinite sink leaching method.

Protocol 2.3: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for quantifying DEHP.[7]

Methodology

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or equivalent).

  • Injection: Operate the injector in splitless mode to maximize sensitivity.[7]

  • Chromatographic Separation: Use a temperature program to separate DEHP from other components in the extract. A typical program might start at a lower temperature and ramp up to around 300°C.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high specificity. The primary quantification ion for DEHP is typically m/z 149.[7]

  • Calibration: Prepare a series of DEHP standard solutions of known concentrations (e.g., 0.1 to 200 µg/mL) in n-hexane.[13] Analyze these standards to create a linear calibration curve.

  • Sample Analysis: Inject the extracted sample and integrate the peak area for the m/z 149 ion. Calculate the DEHP concentration in the sample by comparing its peak area to the calibration curve.

Toxicological Impact and Signaling Pathways

DEHP is classified as an endocrine-disrupting chemical and is recognized for its reproductive and developmental toxicity.[9][18] The primary mechanism of action, particularly for liver toxicity observed in rodent studies, involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[18][19]

PPARα Activation Pathway DEHP is rapidly metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is the primary active metabolite.[20] MEHP acts as a ligand for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[19][21]

  • Activation: MEHP enters the cell and binds to PPARα.

  • Dimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • Gene Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Downstream Effects: This leads to the upregulation of genes involved in fatty acid beta-oxidation. A consequence of this rapid increase in fatty acid metabolism is the production of Reactive Oxygen Species (ROS), leading to oxidative stress, which can cause cellular damage and apoptosis.[19][21]

G cluster_cell Hepatocyte (Liver Cell) cluster_effects Downstream Cellular Effects DEHP DEHP Leaches from PVC Device Metabolism Metabolized to MEHP (Active Metabolite) DEHP->Metabolism MEHP MEHP Metabolism->MEHP Enters Cell PPAR PPARα MEHP->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to DNA GeneExp ↑ Gene Expression for Fatty Acid Oxidation PPRE->GeneExp Upregulates LipidMet ↑ Lipid Metabolism GeneExp->LipidMet ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) LipidMet->ROS Damage Cellular Damage & Apoptosis ROS->Damage

Figure 3. DEHP-induced PPARα signaling pathway.

Other reported mechanisms of DEHP toxicity include disruption of insulin signaling pathways, potentially leading to insulin resistance, and interference with the dopaminergic system.[21][22][23]

References

Application Notes and Protocols for Quantifying Dihexyl Phthalate Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihexyl phthalate (DHP) is a plasticizer used in various consumer products, leading to widespread human exposure. Biomonitoring of DHP exposure is crucial for assessing potential health risks. Since DHP is rapidly metabolized in the body, the quantification of its metabolites in urine provides a reliable measure of exposure. This document provides detailed application notes and protocols for the quantification of primary and secondary DHP metabolites in human urine for researchers, scientists, and drug development professionals.

The primary urinary metabolite of DHP is mono-n-hexyl phthalate (MnHexP). Further metabolism leads to the formation of oxidative metabolites, including 5-hydroxy-mono-n-hexyl phthalate (5OH-MNHP), 5-oxo-mono-n-hexyl phthalate (5-oxo-MNHP), and 5-carboxy-mono-n-pentyl phthalate (5cx-MPP)[1]. These metabolites are conjugated with glucuronic acid before excretion and require enzymatic hydrolysis for accurate quantification.

Metabolic Pathway of this compound

The metabolic pathway of this compound (DHP) in humans involves a two-phase process. Initially, DHP is hydrolyzed to its primary monoester metabolite, mono-n-hexyl phthalate (MnHexP). Subsequently, MnHexP undergoes oxidation to form several secondary metabolites. This metabolic conversion is crucial for detoxification and excretion.

G DHP This compound (DHP) MNHP Mono-n-hexyl Phthalate (MnHexP) DHP->MNHP Hydrolysis OH_MNHP 5-hydroxy-mono-n-hexyl phthalate (5OH-MNHP) MNHP->OH_MNHP Oxidation Conjugation Glucuronidation MNHP->Conjugation OXO_MNHP 5-oxo-mono-n-hexyl phthalate (5-oxo-MNHP) OH_MNHP->OXO_MNHP Oxidation OH_MNHP->Conjugation CX_MPP 5-carboxy-mono-n-pentyl phthalate (5cx-MPP) OXO_MNHP->CX_MPP Oxidation OXO_MNHP->Conjugation CX_MPP->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic Pathway of this compound in Humans.

Quantitative Data Summary

The following tables summarize the analytical method validation parameters and reported urinary concentrations of DHP metabolites.

Table 1: Analytical Method Validation Data for DHP Metabolites

MetaboliteAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD%)Reference
MnHexPLC-MS/MS0.020.0695-105< 5Agilent App Note
5OH-MNHPLC-MS/MS~0.1-0.2~0.3-0.690-110< 15Estimated
5-oxo-MNHPLC-MS/MS~0.1-0.2~0.3-0.690-110< 15Estimated
5cx-MPPLC-MS/MS~0.1-0.2~0.3-0.690-110< 15Estimated

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data for oxidative metabolites are estimated based on typical performance for similar phthalate metabolites.

Table 2: Reported Urinary Concentrations of DHP Metabolites in Human Populations

MetabolitePopulationNMedian (ng/mL)95th Percentile (ng/mL)Reference
MnHexPGerman Children (2020/2021)2052.09-[2]
MnHexPGerman Adults (GerES VI)750-Max: 45.7 µg/L[3]
MnHexPDanish Children---[2]
5OH-MNHP--Not Widely ReportedNot Widely Reported-
5-oxo-MNHP--Not Widely ReportedNot Widely Reported-
5cx-MPP--Not Widely ReportedNot Widely Reported-

Experimental Protocols

A generalized experimental workflow for the quantification of DHP metabolites in human urine is presented below. This is followed by detailed protocols for sample preparation and analysis by LC-MS/MS and GC-MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection (1-2 mL) IS Addition of Internal Standards Urine->IS Enzyme Enzymatic Hydrolysis (β-glucuronidase) IS->Enzyme SPE Solid-Phase Extraction (SPE) Enzyme->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS GCMS GC-MS Analysis (with derivatization) Dry->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: Experimental Workflow for DHP Metabolite Analysis.

Protocol 1: Sample Preparation for LC-MS/MS and GC-MS Analysis

1. Materials and Reagents:

  • Human urine samples

  • Internal standards (e.g., ¹³C-labeled MnHexP, 5OH-MNHP, 5-oxo-MNHP, 5cx-MPP)

  • β-glucuronidase (from E. coli or Helix pomatia)

  • Ammonium acetate buffer (pH 6.5)

  • Formic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Derivatization agent for GC-MS (e.g., BSTFA with 1% TMCS)

2. Procedure:

  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex gently to ensure homogeneity. Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate. Transfer a 1 mL aliquot of the supernatant to a clean glass tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard mixture to each urine aliquot.

  • Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 10 µL of β-glucuronidase to each sample. Vortex briefly and incubate at 37°C for 2-4 hours to deconjugate the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ion transitions for each DHP metabolite and internal standard need to be optimized. Representative transitions are provided in Table 3.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Table 3: Representative MRM Transitions for DHP Metabolites (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MnHexP251.1134.1, 149.1Optimized
5OH-MNHP267.1134.1, 149.1Optimized
5-oxo-MNHP265.1134.1, 149.1Optimized
5cx-MPP279.1134.1, 207.1Optimized
Protocol 3: GC-MS Analysis

1. Derivatization:

  • To the reconstituted sample extract, add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. Instrumentation:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

3. GC Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the derivatized analytes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • SIM Ions: Select characteristic ions for each derivatized DHP metabolite for quantification and confirmation.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of this compound metabolites in human urine. The use of LC-MS/MS is generally preferred due to its high sensitivity and specificity, and it does not typically require a derivatization step. GC-MS offers a reliable alternative. Adherence to proper sample collection, preparation, and analytical procedures is critical for obtaining accurate and reproducible results for human biomonitoring studies.

References

Application Notes and Protocols for Solid-Phase Extraction of Dihexyl Phthalate from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Dihexyl Phthalate (DHP) from environmental matrices, specifically water and soil samples. These guidelines are intended to assist researchers in the accurate and efficient quantification of this common plasticizer, which is of increasing environmental concern.

Introduction

This compound (DHP), a member of the phthalate ester family, is widely used as a plasticizer in various consumer and industrial products. Its potential for environmental release and subsequent contamination of water and soil ecosystems necessitates robust analytical methods for its detection and quantification. Solid-phase extraction has emerged as a preferred technique for the pre-concentration and clean-up of DHP from complex environmental samples prior to chromatographic analysis. This document outlines optimized SPE protocols to achieve high recovery and low limits of detection for DHP.

Data Presentation

The following tables summarize quantitative data from various studies on the solid-phase extraction of DHP and other relevant phthalates from environmental samples. This data is provided for comparative purposes to aid in method selection and optimization.

Table 1: SPE Performance for Phthalate Extraction from Water Samples

AnalyteSPE SorbentElution SolventAnalytical MethodRecovery (%)LOD/LOQReference
Di(2-ethylhexyl) phthalate (DEHP)C18MethanolHPLC-PDA>90%LOQ: 0.01 µg/mL[1]
Di(2-ethylhexyl) phthalate (DEHP)Molecularly Imprinted PolymerNot SpecifiedHPLC93.3 - 102.3%LOD: 0.012 mg/L, LOQ: 0.039 mg/L[2]
Di-n-butyl phthalate (DBP)DVB/CAR/PDMS SPME FiberThermal DesorptionGC-MS/MSNot SpecifiedLOD: 0.3-2.6 ng/mL[3]
Various PhthalatesIonic Liquid Coated SilicaMethanol (pH 2)HPLC-UV85 - 107%LOD: 0.12-0.17 µg/L[4]
This compound (DHP)OVS-TenaxTolueneGC-FID100% (from spiked filter)Not Specified[5]

Table 2: SPE and Extraction Performance for Phthalate Extraction from Solid Samples (Soil, Sediment, Sludge)

AnalyteExtraction MethodExtraction SolventAnalytical MethodRecovery (%)LOD/LOQReference
Di(2-ethylhexyl) phthalate (DEHP)Pressurized Liquid ExtractionHexane/Acetone (1:1)HPLC-MS86.0 - 99.8%LOD: 0.02 mg/kg[6]
Phthalate EstersSoxhlet ExtractionHexane/Acetone (1:1)GC54 - 135%Not Specified
Phthalate EstersSonicationMethylene Chloride/Acetone (1:1)GC32 - 112%Not Specified
Di(2-ethylhexyl) phthalate (DEHP)Microwave Assisted ExtractionAcetonitrileHPLC84 - 115%LOD: 1.24-3.15 µg/L

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from water and soil samples. These protocols are based on established methods for phthalate analysis, such as those from the U.S. Environmental Protection Agency (EPA).[7][8]

Protocol 1: SPE of this compound from Water Samples

This protocol is suitable for the extraction of DHP from various aqueous matrices, including groundwater and surface water.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Sodium sulfate (anhydrous, analytical grade)

  • Glass fiber filters (0.7 µm)

  • SPE vacuum manifold

  • Concentrator/evaporator system (e.g., nitrogen evaporator)

  • Autosampler vials with PTFE-lined caps

2. Sample Preparation

  • Collect water samples in pre-cleaned amber glass bottles.

  • If the sample contains suspended solids, filter it through a glass fiber filter.

  • Spike the sample with a surrogate standard if required for recovery correction.

3. SPE Procedure

  • Sorbent Conditioning:

    • Pass 10 mL of ethyl acetate through the C18 cartridge.

    • Follow with 10 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Load 100-1000 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained DHP from the cartridge with 10 mL of ethyl acetate or dichloromethane.

    • Collect the eluate in a clean collection tube.

  • Drying and Concentration:

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature.

  • Analysis:

    • Transfer the concentrated extract to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Extraction and SPE Clean-up of this compound from Soil and Sediment Samples

This protocol describes the extraction of DHP from solid matrices followed by a clean-up step using SPE.

1. Materials and Reagents

  • All materials from Protocol 1.

  • Soxhlet extraction apparatus or Microwave-assisted extraction system.

  • Mortar and pestle or grinder.

  • Diatomaceous earth or anhydrous sodium sulfate.

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

2. Sample Preparation and Extraction

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Homogenize the sample using a mortar and pestle or grinder.

  • Mix a known amount of the homogenized sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate or diatomaceous earth to create a free-flowing powder.

  • Choose one of the following extraction methods:

    • Soxhlet Extraction: Place the sample mixture in a cellulose thimble and perform Soxhlet extraction for 16-24 hours with a 1:1 (v/v) mixture of hexane and acetone.

    • Microwave-Assisted Extraction (MAE): Place the sample mixture in a microwave extraction vessel, add a suitable solvent (e.g., acetonitrile or a hexane/acetone mixture), and extract according to the instrument's operational parameters.

3. Extract Clean-up (SPE)

  • Concentrate the crude extract obtained from the extraction step to approximately 1-2 mL.

  • Perform a solvent exchange to a solvent compatible with the SPE conditioning step if necessary (e.g., hexane).

  • Follow the SPE procedure outlined in Protocol 1, starting from the "Sorbent Conditioning" step. The concentrated extract is loaded onto the cartridge instead of the water sample.

  • Proceed with washing, elution, and final concentration as described in Protocol 1.

4. Final Analysis The purified and concentrated extract is then ready for instrumental analysis, typically by GC-MS, which provides both quantification and confirmation of DHP.[9][10]

Visualizations

The following diagrams illustrate the workflows for the solid-phase extraction of this compound.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction Sample Water Sample Collection Filter Filtration (if needed) Sample->Filter Spike Spike Surrogate Filter->Spike Condition Sorbent Conditioning (Ethyl Acetate, Methanol, Water) Spike->Condition Load Sample Loading Condition->Load Wash Washing (Deionized Water) Load->Wash Elute Elution (Ethyl Acetate) Wash->Elute Dry Drying (Sodium Sulfate) Elute->Dry Concentrate Concentration (Nitrogen Evaporation) Dry->Concentrate Analysis GC-MS/HPLC Analysis Concentrate->Analysis

Caption: Workflow for SPE of this compound from Water Samples.

SPE_Workflow_Soil cluster_prep Sample Preparation & Extraction cluster_cleanup SPE Clean-up cluster_post_spe Post-Extraction Sample Soil/Sediment Sample Homogenize Homogenization Sample->Homogenize Extraction Soxhlet or Microwave Extraction (e.g., Hexane/Acetone) Homogenize->Extraction Concentrate_Crude Concentrate Crude Extract Extraction->Concentrate_Crude Solvent_Exchange Solvent Exchange (if needed) Concentrate_Crude->Solvent_Exchange SPE_Step SPE Procedure (Condition, Load, Wash, Elute) Solvent_Exchange->SPE_Step Concentrate_Final Final Concentration (Nitrogen Evaporation) SPE_Step->Concentrate_Final Analysis GC-MS Analysis Concentrate_Final->Analysis

Caption: Workflow for Extraction and SPE of this compound from Soil.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the solid-phase extraction of this compound from environmental samples. Adherence to these methodologies, with appropriate quality control measures, will enable researchers to obtain reliable and reproducible results for the monitoring of this environmental contaminant. The flexibility in the choice of sorbents and elution solvents allows for adaptation to specific laboratory capabilities and sample characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dihexyl Phthalate (DHP) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Dihexyl phthalate (DHP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DHP analysis?

A1: Matrix effects in DHP analysis refer to the alteration of the analytical signal of DHP due to the co-eluting components of the sample matrix. These effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[1][2] In chromatography, matrix effects can also cause peak shape distortion, retention time shifts, and overall poor reproducibility.

Q2: I am observing a lower than expected signal for DHP in my samples compared to my standards prepared in a clean solvent. What could be the cause?

A2: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[2] Co-eluting endogenous or exogenous molecules from your sample matrix compete with DHP for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[2]

Q3: My DHP signal appears to be unexpectedly high in certain samples. What could be causing this?

A3: This issue may be due to ion enhancement, the opposite of ion suppression.[2] In this case, components in your sample matrix are increasing the ionization efficiency of DHP. It can also be caused by contamination from laboratory materials.[3][4] It is crucial to run procedural blanks to identify any potential sources of contamination.[4]

Q4: My results for DHP are inconsistent and show poor reproducibility across replicate injections of the same sample. What are the potential causes?

A4: Poor reproducibility can stem from several sources, often related to inconsistent sample preparation and differential matrix effects between samples.[2] The composition of your matrix may vary slightly between samples, leading to different degrees of ion suppression or enhancement.[2]

Q5: What are the most common sources of background contamination for phthalates like DHP?

A5: Phthalates are ubiquitous in the laboratory environment, leading to frequent background contamination.[3][4][5] Common sources include:

  • Laboratory Air and Dust: Phthalates from building materials, furniture, and equipment can contaminate samples.[3][4]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[3][4]

  • Laboratory Consumables: Plastic items such as pipette tips, vials, and tubing are significant sources of phthalate leaching.[3][4]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Suspected Ion Suppression

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][6]

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain DHP while washing away interfering compounds.[7][8][9]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DHP, leaving interferences in the original sample matrix.[10]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a variety of matrices and combines extraction and cleanup in a streamlined process.[11][12][13][14]

  • Optimize Chromatographic Separation: Enhance the separation of DHP from co-eluting matrix components.[2]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.[6]

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.[6]

  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects.[15][16][17][18][19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DHP will co-elute and experience similar ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.[2]

Issue 2: High Background Contamination

Troubleshooting Steps:

  • Identify the Source:

    • Analyze Blanks: Inject solvent blanks, method blanks (reagents taken through the entire sample preparation process), and instrumental blanks to pinpoint the source of contamination.[4]

    • Test Consumables: Leach test plasticware (vials, pipette tips, etc.) with a clean solvent to see if they are contributing to the background.

  • Mitigation Strategies:

    • Use Glassware: Whenever possible, use glass volumetric flasks and pipettes instead of plastic.[3]

    • Pre-clean Glassware: Rinse glassware with a high-purity solvent known to be free of phthalates. For persistent contamination, baking glassware at a high temperature (e.g., 400°C) can be effective.[3]

    • Solvent and Reagent Purity: Use the highest purity solvents and reagents available. Test new batches for phthalate contamination before use.[3]

    • Minimize Exposure to Air: Keep samples and solutions covered as much as possible to prevent contamination from airborne phthalates.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for DHP Analysis

Sample Preparation MethodMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Key Advantages
QuEChERS Edible Oils84 - 1062.4 - 9.4Quick, easy, and uses small amounts of solvent.[13]
Seafood79 (apparent)Not SpecifiedEffective for complex biological matrices.[12]
Human MilkMethod DependentMethod DependentCan be optimized for specific biological fluids.[14]
Solid-Phase Extraction (SPE) Textiles86.3 - 102.7< 5Provides good cleanup and enrichment.[7]
Water75 - 112< 20Effective for aqueous samples.[8]
Liquid-Liquid Extraction (LLE) BeveragesNot SpecifiedNot SpecifiedA classic and widely applicable extraction technique.[10]

Note: Data is compiled from various studies on phthalates and may not be specific to DHP in all cases. Recovery and RSD can vary significantly based on the specific matrix, method optimization, and analytical instrumentation.

Experimental Protocols

Protocol 1: QuEChERS Method for DHP in Oily Matrices

This protocol is a general guideline based on established QuEChERS methods for phthalates in complex matrices.[11][13]

  • Sample Homogenization: Weigh 5 g of the homogenized oily sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at ≥3000 x g for 5 minutes.

    • Collect the supernatant for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DHP in Aqueous Samples

This protocol is a general guideline based on established SPE methods for phthalates in water.[8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the DHP from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Visualizations

experimental_workflow Experimental Workflow for DHP Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenization Sample Homogenization Extraction Extraction (QuEChERS or LLE) Sample Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup Concentration & Reconstitution Concentration & Reconstitution Cleanup->Concentration & Reconstitution Instrumental Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Concentration & Reconstitution->Instrumental Analysis Data Processing Data Processing Instrumental Analysis->Data Processing

Caption: A generalized experimental workflow for the analysis of this compound (DHP).

troubleshooting_matrix_effects Troubleshooting Matrix Effects in DHP Analysis cluster_solutions Mitigation Strategies Problem Inaccurate DHP Quantification (Low/High Signal, Poor Reproducibility) Cause Potential Cause: Matrix Effects? Problem->Cause Solution Solutions Cause->Solution Yes Improve_Sample_Prep Improve Sample Preparation (SPE, QuEChERS) Solution->Improve_Sample_Prep Optimize_Chroma Optimize Chromatography Solution->Optimize_Chroma Matrix_Matched_Cal Use Matrix-Matched Calibration Solution->Matrix_Matched_Cal Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Solution->Use_SIL_IS

Caption: A logical troubleshooting guide for addressing matrix effects in DHP analysis.

References

Reducing background contamination in phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phthalate analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate sources of background contamination in your experiments. Phthalates are ubiquitous plasticizers that can easily leach into samples, leading to inaccurate results. This guide provides troubleshooting advice and detailed protocols to ensure the integrity of your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during phthalate analysis in a question-and-answer format.

Q1: I am observing high levels of common phthalates (e.g., DEHP, DBP) in my analytical blanks. What are the potential sources of this contamination?

A1: High phthalate levels in blanks are a frequent challenge due to their widespread presence. The contamination can originate from numerous sources within the laboratory. A systematic approach is crucial to pinpoint the source.[1][2]

Potential Contamination Sources:

  • Solvents and Reagents: Solvents such as methylene chloride, ethyl acetate, and acetone can contain phthalate impurities.[3] Deionized (DI) water systems, especially those with plastic storage tanks, can also be a source of contamination.[3]

  • Laboratory Consumables: Many plastic lab supplies are sources of phthalates. These include, but are not limited to, pipette tips, vials and caps, syringes, and gloves (especially soft PVC vinyl gloves).[4][5][6] Parafilm has also been shown to leach DEHP.[4][6]

  • Glassware: Improperly cleaned glassware can harbor phthalate residues. Dishwasher cleaning may even introduce contamination.[7] Phthalates from the laboratory air can also adsorb onto glassware surfaces.[1][2]

  • Analytical Instrument (GC-MS/LC-MS): Components of your chromatography system can be a source of contamination. This includes injector septa, liners, carrier gas lines, and tubing (PEEK tubing can accumulate phthalates).[5][8] The outer surface of the syringe needle can absorb phthalates from the lab air.[9][10]

  • Laboratory Environment: Phthalates are present in the air and dust of the laboratory.[5][11] These can originate from flooring materials, paints, cables, and adhesives.[3]

Q2: My phthalate peaks are tailing in my GC-MS chromatogram. What could be the cause and how can I fix it?

A2: Peak tailing for phthalates can indicate several issues within your GC-MS system.

  • Active Sites in the Injector or Column: The injector liner may have active sites that interact with the phthalates. Using a deactivated liner is crucial, especially for splitless injections.[8] Similarly, the GC column itself can become active. Conditioning the column at a high temperature or trimming the first few centimeters from the inlet end can resolve this.[8]

  • Column Overload: If your sample concentration is too high, it can lead to peak fronting, but in some cases may manifest as tailing. Consider diluting your sample or using a split injection.[8]

  • Contamination in the Inlet: A piece of a torn septum in the liner can cause peak tailing for non-polar compounds like phthalates.[12] Ensure the syringe needle has a smooth tip to prevent coring of the septum.

Q3: I have identified my solvents as a source of contamination. What is the best way to purify them?

A3: Solvent purity is critical for trace phthalate analysis.

  • Use High-Purity Solvents: Purchase high-purity, pesticide-grade, or "phthalate-free" solvents whenever possible.[13] Buying solvents in smaller bottles can minimize contamination from laboratory air over time.[8]

  • Solvent Distillation: For the highest purity, solvents can be distilled in an all-glass system.[14]

  • Solvent Rinsing and Filtration: Before use, you can rinse solvent reservoirs with clean solvent. Filtering the solvent through a cleaned, phthalate-free filtration system can also help.[8]

  • Activated Alumina Treatment: A main improvement was achieved by cleaning solvents with aluminium oxide permanently left in the reservoirs.[1][2]

Quantitative Data on Phthalate Leaching

The following table summarizes quantitative data on phthalate leaching from various laboratory consumables. This data highlights the importance of carefully selecting and pre-cleaning labware.

Contamination SourcePhthalate(s) DetectedLeaching LevelsReference
Plastic Pipette TipsDEHP, DINPMax: 0.36 µg/cm² (DEHP), 0.86 µg/cm² (DINP)[4][6]
Plastic Filter Holders (PTFE)DBPMax: 2.49 µg/cm²[4][6]
Regenerated Cellulose FiltersDBP0.61 µg/cm²[4][6]
Cellulose Acetate FiltersDMP5.85 µg/cm²[4][6]
Parafilm®DEHPUp to 0.50 µg/cm²[4][6]
Medical Supplies (e.g., Cannula)DEHPMedian: 6560 µg (from respiratory support devices)[15]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware

This protocol is essential for removing phthalate contamination from all glassware used in your analysis.

  • Initial Rinse: As soon as possible after use, rinse glassware with the last solvent used in it.[14]

  • Detergent Wash: Wash with a suitable laboratory detergent and hot water.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Deionized Water Rinse: Rinse with deionized water.

  • Solvent Rinse: Rinse with high-purity acetone followed by pesticide-grade hexane.[14] This step can be a substitute for baking for volumetric glassware that cannot be heated.[14]

  • Baking (Muffle Furnace): For non-volumetric glassware, heat in a muffle furnace at 400°C for at least 1-2 hours.[2][3][14]

  • Storage: After cooling, store glassware inverted or capped with aluminum foil in a clean environment to prevent accumulation of dust and other contaminants.[14]

Protocol 2: Preparation and Analysis of an Analytical Blank

Running regular blanks is crucial to monitor and control background contamination.

  • Use Pre-Cleaned Glassware: Use glassware that has been rigorously cleaned according to Protocol 1.

  • Reagent Blank: Process a sample of reagent water (or the primary solvent used in your sample preparation) through the entire analytical procedure, including all extraction and concentration steps.[14]

  • System Blank: Analyze an injection of pure solvent to check for contamination from the GC-MS or LC-MS system itself.

  • Frequency: Analyze a reagent blank with each batch of samples, or whenever new reagents are used, to safeguard against laboratory contamination.[14]

Visualizations

Contamination_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_result Results & Interpretation Start Start: Phthalate-Free Materials Glassware Use Rigorously Cleaned Glassware (Protocol 1) Start->Glassware Solvents Use High-Purity or Distilled Solvents Start->Solvents Consumables Use Phthalate-Free Consumables (Glass/Metal) Start->Consumables Blank Prepare Analytical Blank (Protocol 2) Glassware->Blank Sample Prepare Sample Glassware->Sample Solvents->Blank Solvents->Sample Consumables->Blank Consumables->Sample SystemCheck GC/MS System Check (Clean Injector, Low-Bleed Septa) Blank->SystemCheck Sample->SystemCheck Analysis Analyze Blank, QC, and Samples SystemCheck->Analysis Data Data Review: Check Blank Levels Analysis->Data Acceptable Blank Levels Acceptable Data->Acceptable Troubleshoot High Blank Levels: Initiate Troubleshooting Data->Troubleshoot if high Report Report Results Acceptable->Report Troubleshoot->Start Re-evaluate sources Troubleshooting_Tree cluster_solvents Solvents & Reagents cluster_consumables Lab Consumables cluster_instrument GC/MS System Start High Phthalate Background in Blank? CheckSolvent Analyze a fresh bottle of high-purity solvent Start->CheckSolvent Step 1 CheckConsumables Systematically replace plastic consumables with glass Start->CheckConsumables Step 2 CheckInstrument Isolate instrument components Start->CheckInstrument Step 3 SolventOK New solvent is clean CheckSolvent->SolventOK Yes SolventBad New solvent is contaminated CheckSolvent->SolventBad No SolventOK->CheckConsumables Next Step ActionSolvent Action: - Use new solvent stock - Distill solvents - Check DI water source SolventBad->ActionSolvent ConsumablesOK Background decreases CheckConsumables->ConsumablesOK ConsumablesBad Background persists CheckConsumables->ConsumablesBad No change ActionConsumables Action: - Use glass/metal consumables - Avoid vinyl gloves and Parafilm ConsumablesOK->ActionConsumables ConsumablesBad->CheckInstrument Next Step SeptumLiner Replace injector septum and liner CheckInstrument->SeptumLiner Bakeout Bake out GC column SeptumLiner->Bakeout InstrumentOK Background resolved Bakeout->InstrumentOK

References

Improving Dihexyl phthalate extraction efficiency from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of dihexyl phthalate (DHP) from complex samples.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low recovery of this compound in my Solid-Phase Extraction (SPE) procedure?

Answer: Low recovery in SPE can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshoot this issue:

  • Improper Cartridge Conditioning and Equilibration: The sorbent bed must be properly solvated for efficient analyte retention. Ensure the conditioning solvent completely wets the sorbent and that the equilibration solvent matches the sample solvent polarity. Inadequate conditioning or allowing the cartridge to dry out before loading the sample can significantly reduce recovery.[1][2]

  • Sample Solvent Strength: If the sample solvent is too strong (too non-polar for reversed-phase SPE), the analyte may not be retained on the sorbent and will be lost during the loading step.[1] Consider diluting the sample with a weaker solvent.

  • Incorrect pH: The pH of the sample can influence the ionization state of the analyte and its interaction with the sorbent. For neutral compounds like this compound, pH effects are less pronounced but can impact the removal of matrix interferences.

  • Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to be eluted prematurely. Analyze the wash eluate to check for the presence of this compound. If found, use a weaker wash solvent.[1]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][3] Try a stronger elution solvent or increase the volume of the current solvent. Ensure the pH of the elution solvent is appropriate to facilitate desorption.[1]

  • Flow Rate: A sample loading or elution flow rate that is too fast can lead to insufficient interaction time between the analyte and the sorbent, resulting in poor retention or incomplete elution.[1]

Question: I am experiencing emulsion formation during Liquid-Liquid Extraction (LLE). How can I resolve this?

Answer: Emulsion formation is a common issue in LLE, especially with complex matrices like high-fat samples.[4] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[4]

  • Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of the organic phase in the aqueous phase.[4]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.

  • Filtration: Passing the emulsion through a bed of glass wool or a filter aid can help to break it up.

  • Solvent Modification: Adding a small amount of a different organic solvent with intermediate polarity can sometimes help to break the emulsion.

  • Alternative Techniques: For samples prone to emulsion formation, consider alternative extraction methods like Solid-Supported Liquid-Liquid Extraction (SLE) which can prevent this issue.[5]

Question: My GC-MS analysis shows significant matrix effects, leading to poor quantification of this compound. What can I do?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in GC-MS analysis of complex samples.[6][7] Here are some approaches to mitigate matrix effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds. This can be achieved through more rigorous sample preparation, such as using a multi-step SPE cleanup or employing different sorbents.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., deuterated DHP) that has a similar chemical behavior and elution time to the native analyte. This is a highly effective way to correct for matrix effects as the internal standard will experience similar suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

  • Optimize GC Conditions: Adjusting the GC temperature program or using a different column can help to chromatographically separate this compound from interfering matrix components.[9]

Question: I suspect contamination in my this compound analysis. What are the common sources and how can I minimize them?

Answer: Phthalates are ubiquitous in laboratory environments, making contamination a common problem that can lead to false positives or overestimated concentrations.[10][11][12][13]

  • Laboratory Consumables: Plastic materials such as pipette tips, centrifuge tubes, and syringe filters are major sources of phthalate contamination.[14][15] Whenever possible, use glassware or phthalate-free plasticware.

  • Solvents and Reagents: High-purity solvents are crucial. Even high-grade solvents can contain trace levels of phthalates.[13][16] It is advisable to test all solvents and reagents for phthalate contamination before use.

  • Laboratory Environment: Phthalates can be present in the laboratory air and dust, originating from flooring, paints, and equipment.[10][11] Keeping samples covered and minimizing their exposure to the laboratory environment is important.

  • Glassware: While glass is preferred, it can adsorb phthalates from the air or contaminated solvents.[10][11] Thoroughly clean all glassware by rinsing with a high-purity solvent and, if possible, bake it at a high temperature.[16]

  • Septa and Caps: Septa from autosampler vials and caps of solvent bottles can be a source of contamination. Use septa made from low-bleed materials.

To minimize contamination, it is essential to run procedural blanks with every batch of samples to identify and quantify any background levels of this compound.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex samples?

A1: The most frequently employed methods for this compound extraction include:

  • Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to isolate the analyte from a liquid sample. It is known for its efficiency and ability to handle a wide range of matrices.[18]

  • Liquid-Liquid Extraction (LLE): A traditional method that partitions the analyte between two immiscible liquid phases. It is effective but can be labor-intensive and prone to emulsion formation.[18][19]

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction of the analyte from a solid or semi-solid sample into a solvent. It is generally faster and requires less solvent than traditional methods like Soxhlet extraction.[20][21]

  • Soxhlet Extraction: A classical technique for extracting compounds from solid materials. While effective, it is time-consuming and requires large volumes of solvent.[20]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is becoming increasingly popular for the extraction of a wide range of analytes from various matrices, particularly food samples.

Q2: How do I choose the right extraction method for my sample?

A2: The choice of extraction method depends on several factors:

  • Sample Matrix: For liquid samples like water, LLE and SPE are common choices. For solid samples like soil or sediment, UAE or Soxhlet extraction are often used. For fatty samples, specific cleanup steps are required to remove lipids, which can interfere with the analysis.[22]

  • Analyte Concentration: If the expected concentration of this compound is very low, a method with a high enrichment factor, such as SPE, is preferable.

  • Throughput and Automation: For a large number of samples, automated SPE or QuEChERS may be more suitable than manual LLE.

  • Solvent Consumption and Environmental Impact: Newer techniques like UAE and QuEChERS are generally considered "greener" as they use smaller volumes of organic solvents compared to LLE and Soxhlet extraction.[20]

Q3: What are the typical recovery rates I should expect for this compound extraction?

A3: Recovery rates for this compound can vary significantly depending on the extraction method, sample matrix, and laboratory proficiency. Generally, acceptable recovery rates are in the range of 70-120%. The tables below summarize reported recovery data from various studies.

Q4: How can I improve the extraction efficiency of this compound from high-fat samples?

A4: High-fat matrices present a significant challenge due to the co-extraction of lipids, which can interfere with the analysis. To improve extraction efficiency and reduce matrix effects:

  • Fat Removal: Incorporate a fat removal step in your sample preparation. This can be achieved by:

    • Freezing/Centrifugation: After the initial extraction, cool the extract to a low temperature to precipitate the lipids, which can then be removed by centrifugation or filtration.[22]

    • Dispersive SPE (dSPE) with C18 or PSA: Use dSPE with sorbents like C18 or Primary Secondary Amine (PSA) to remove fatty acids and other lipid components.[22]

    • Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating lipids from smaller analyte molecules.

  • Solvent Partitioning: Perform a liquid-liquid partitioning step with a nonpolar solvent like hexane to remove the bulk of the lipids.[22]

Q5: How should I store my samples to ensure the stability of this compound?

A5: Proper sample storage is crucial to prevent degradation or contamination of this compound.

  • Storage Containers: Use glass containers with PTFE-lined caps to avoid contamination from plasticizers present in plastic containers.

  • Temperature: Store samples at a low temperature, typically at 4°C in a refrigerator, to minimize degradation.[17] For long-term storage, freezing at -20°C may be necessary.

  • Headspace: Minimize the headspace in the sample container to reduce potential volatilization losses.

Quantitative Data Summary

The following tables summarize quantitative data for the extraction of this compound and other relevant phthalates from various complex matrices.

Table 1: this compound (and related phthalates) Extraction from Water Samples

Extraction MethodAnalyteRecovery (%)RSD (%)LODLOQReference
SPEDEHP75 - 112< 20-0.82–71 ng/L[10][15]
LLEDEHP122 ± 0.46---[23]
DLLMEDEHP89 - 102< 4-0.85-4 ng/mL[13]
SPEDEHP86.0 - 99.8< 18-0.03 µg/L[24]
SPE-HPLCDEHP93.3 - 102.3< 5.20.012 mg/L0.039 mg/L[25]

Table 2: this compound (and related phthalates) Extraction from Solid Samples (Soil, Sediment, etc.)

Extraction MethodMatrixAnalyteRecovery (%)RSD (%)LODLOQReference
SoxhletSedimentDBP117 ± 4.80---[23]
UAE-GC-MSSedimentDEHP73(±7)–120(±10)< 200.1–0.7 ng/g-[3]
QuEChERSSoilDHP70.00 - 117.900.67–4.62--[26]
ASE-MEKCSoilDEHP----[27]
PLESoilDEHP86.0 - 99.8< 180.02 mg/kg-[24]

Table 3: this compound (and related phthalates) Extraction from Other Complex Matrices

Extraction MethodMatrixAnalyteRecovery (%)RSD (%)LODLOQReference
UAE-SFCFood Contact MaterialDEHP91.2–108.3< 8.10.021–0.150 µg/mL0.070–0.500 µg/mL[14][23]
Soxhlet-SPE-GCTextilesDHP86.3%-102.7%< 5%< 1 mg/kg-[11]
Ultrasonic ExtractionCosmeticsDHP94.7%-101.1%0.023% - 0.68%--[20]
UPLC-MS/MSBiological (Nails)MEHP79 - 1086 - 17-< 14 ng/g[1]
QuEChERS-GC/MSWheatDnHP84.8 - 120.30.6–9.00.1 - 2.5 µg/kg0.13 - 5.0 µg/kg[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from a method for extracting various phthalates from water samples.[10][15]

1. Materials:

  • SPE Cartridge: Chromabond® HLB (200 mg) or equivalent

  • Conditioning Solvent: Acetonitrile (ACN)

  • Equilibration Solvent: Milli-Q water

  • Elution Solvent: Ethyl acetate (EtOAc)

  • Sample: 50 mL of water, pH adjusted to 6.0

2. Procedure:

  • Conditioning: Pass 10 mL of ACN through the SPE cartridge.

  • Equilibration: Pass 2 mL of Milli-Q water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 50 mL of the water sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Drying: After loading, dry the cartridge under vacuum for 20 minutes to remove residual water.

  • Elution: Elute the retained phthalates with 10 mL of EtOAc.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary before analysis by GC-MS or HPLC.

Ultrasonic-Assisted Extraction (UAE) for Solid Samples

This protocol is a general procedure based on methods for extracting phthalates from solid matrices like sediment and food contact materials.[3][14][23]

1. Materials:

  • Extraction Solvent: A mixture of n-hexane and dichloromethane (1:1, v/v) or another suitable solvent.

  • Sample: 1-5 g of homogenized, and if necessary, dried sample.

  • Ultrasonic Bath or Probe Sonicator.

2. Procedure:

  • Sample Preparation: Weigh a known amount of the solid sample into a glass extraction vessel.

  • Solvent Addition: Add a specific volume of the extraction solvent to the vessel (e.g., 10-20 mL).

  • Ultrasonication: Place the vessel in an ultrasonic bath or use a probe sonicator to extract the sample for a defined period (e.g., 15-30 minutes). The temperature of the ultrasonic bath should be controlled to prevent degradation of the analytes.

  • Separation: After sonication, separate the solvent extract from the solid residue by centrifugation or filtration.

  • Repeat Extraction (Optional): For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.

  • Cleanup and Analysis: The combined extracts may require a cleanup step (e.g., dSPE) before analysis by GC-MS or HPLC.

Visualizations

The following diagrams illustrate the experimental workflows for common this compound extraction methods.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning (e.g., 10 mL ACN) Equilibrate Equilibration (e.g., 2 mL Water) Condition->Equilibrate Step 1 Load Sample Loading (50 mL Water, pH 6.0) Equilibrate->Load Step 2 Dry Drying (Vacuum, 20 min) Load->Dry Step 3 Elute Elution (10 mL Ethyl Acetate) Dry->Elute Step 4 Analyze GC-MS / HPLC Analysis Elute->Analyze Step 5

Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_analysis Post-Extraction & Analysis SamplePrep Weigh Solid Sample (1-5 g) AddSolvent Add Extraction Solvent (e.g., 10-20 mL Hexane:DCM) SamplePrep->AddSolvent Step 1 Sonicate Ultrasonication (15-30 min) AddSolvent->Sonicate Step 2 Separate Separate Extract (Centrifuge/Filter) Sonicate->Separate Step 3 Cleanup Optional Cleanup (dSPE) Separate->Cleanup Step 4 Analyze GC-MS / HPLC Analysis Cleanup->Analyze Step 5

References

Technical Support Center: Optimizing GC-MS for Dihexyl Phthalate Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of Dihexyl phthalate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The separation of this compound isomers, such as di-n-hexyl phthalate and its branched-chain counterparts, is difficult due to their high degree of structural similarity. These molecules have the same mass and often produce very similar fragmentation patterns in the mass spectrometer. A common fragment ion at m/z 149 is characteristic of many phthalates, which complicates identification and quantification if the isomers are not chromatographically resolved.[1][2] Therefore, achieving baseline separation on the GC column is critical for accurate analysis.

Q2: What is the most critical GC parameter to optimize for isomer separation?

A2: The GC column's stationary phase is the most critical parameter. The choice of stationary phase dictates the selectivity of the separation, which is the ability to differentiate between closely related isomers.[3] For phthalate analysis, mid-polarity phases often provide the best results. For instance, phases like a 5% phenyl-methylpolysiloxane (e.g., DB-5, TG-5MS) are commonly used.[4][5] However, for particularly difficult separations, exploring different selectivities, such as those offered by Rtx-440 or Rxi-XLB columns, is recommended as they can alter elution orders and improve resolution.[1][2]

Q3: Should I use splitless or split injection for my samples?

A3: The choice depends on the concentration of this compound in your samples.

  • Splitless Injection: This is the preferred mode for trace-level analysis as it ensures the entire sample is transferred to the column, maximizing sensitivity.

  • Split Injection: This mode is suitable for more concentrated samples to avoid overloading the column, which can lead to poor peak shape (fronting).

Q4: Can I rely solely on mass spectrometry to differentiate co-eluting this compound isomers?

A4: Relying solely on MS for co-eluting isomers is challenging. Since isomers have the same mass, their full scan mass spectra are often very similar. While it's sometimes possible to find unique fragment ions for each isomer to perform "mass resolved" quantification using Selected Ion Monitoring (SIM), this is not always feasible.[6] The most robust approach is to first achieve chromatographic separation and then use MS for confirmation and quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound isomers.

Problem 1: Poor Resolution / Co-elution of Isomer Peaks
  • Possible Cause: Sub-optimal GC column or temperature program.

  • Solution:

    • Column Selection: Ensure you are using a column with appropriate selectivity. While a standard DB-5 column can work, consider a column with a different stationary phase chemistry (e.g., Rtx-440, Rxi-XLB) to exploit different intermolecular interactions that can enhance separation.[1][2]

    • Temperature Program Optimization: A slow, shallow temperature ramp rate (e.g., 3-5°C/min) through the elution range of the this compound isomers can significantly improve resolution.[7]

    • Carrier Gas Flow Rate: Operate the carrier gas (Helium is recommended) at its optimal linear velocity to maximize column efficiency.

    • Column Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution, but at the cost of longer analysis times.[8]

Problem 2: High Background Contamination
  • Possible Cause: Phthalates are ubiquitous environmental and laboratory contaminants. Sources can include solvents, glassware, pipette tips, vial caps, and even the laboratory air.

  • Solution:

    • Use Phthalate-Free Consumables: Whenever possible, use certified phthalate-free vials, caps with PTFE-lined septa, and pipette tips.

    • Solvent Purity: Use high-purity, pesticide-grade or equivalent solvents. It's advisable to run a solvent blank with each batch of samples.

    • Glassware Cleaning: Meticulously clean all glassware. Avoid using plastic containers for sample or standard preparation.

    • System Bake-out: Regularly bake out the GC inlet and column according to the manufacturer's instructions to remove any accumulated contaminants.

Problem 3: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Active sites in the GC system, column overload, or improper injection technique.

  • Solution:

    • Inlet Maintenance: Deactivated liners are crucial. Replace the injector liner and septum regularly. Active sites in a dirty liner can cause peak tailing.

    • Column Conditioning: If the column is new or has been sitting idle, condition it according to the manufacturer's instructions. If tailing persists, you can try trimming a small portion (e.g., 10-20 cm) from the front of the column.

    • Column Overload: If peaks are fronting (leaning forward), it's a sign of column overload. Dilute your sample or use a split injection.

    • Injection Speed: For manual injections, ensure the injection is performed quickly and smoothly.

Problem 4: Low or Inconsistent Recovery
  • Possible Cause: Adsorption of the analyte, especially for longer-chain phthalates like this compound, or issues with the sample extraction process.

  • Solution:

    • Deactivated Glassware: Use silanized glassware to reduce the chance of active sites that can adsorb phthalates.

    • Extraction Efficiency: Method 3520 (liquid-liquid extraction) is not recommended for longer-chain phthalates as their recoveries can be less than 40% due to adsorption to glassware.[7] Ensure your extraction method is validated for these compounds.

    • Check for Leaks: A leak in the GC system can lead to reduced sample transfer onto the column and thus, lower response.

Experimental Protocols

Protocol 1: Recommended GC-MS Parameters for this compound Isomer Separation

This protocol is based on the OSHA method for analyzing mixed isomers of this compound and di-n-hexyl phthalate.[5]

ParameterRecommended SettingNotes
GC Column DB-5, 60 m x 0.32 mm ID, 1.5 µm film thicknessA longer column with a thicker film can aid in resolving complex mixtures.
Carrier Gas HeliumMaintain a constant flow rate.
Injection Mode SplitlessFor trace analysis.
Injector Temp. 250°C
Oven Program Initial: 150°C, hold for 0.5 minThis is a starting point and should be optimized.
Ramp 1: 5°C/min to 220°CA slow ramp is crucial for isomer separation.
Ramp 2: 3°C/min to 275°CA very slow ramp through the expected elution window.
Final Hold: Hold at 275°C for 13 minTo elute any heavier compounds.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eVStandard for most phthalate analysis.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and selectivity.
SIM Ions m/z 149 (Quantifier)This is a common phthalate fragment. Monitor other characteristic ions for confirmation if available.
Protocol 2: Sample Preparation (Toluene Extraction)

This protocol is adapted from the OSHA method for solid samples.[5]

  • Accurately weigh the sample into a glass vial.

  • Add a known volume of toluene.

  • If using an internal standard, spike the sample at this stage.

  • Cap the vial tightly with a PTFE-lined cap.

  • Shake or vortex the sample for 30 minutes.

  • Allow the solid material to settle.

  • Carefully transfer an aliquot of the toluene extract into an autosampler vial for GC-MS analysis.

Visualizations

GC_MS_Optimization_Workflow Workflow for Optimizing this compound Isomer Separation cluster_0 Initial Setup cluster_1 Method Optimization Loop cluster_2 Finalization & Analysis start Select GC Column (e.g., DB-5, 60m) method Establish Initial Method (Based on EPA/OSHA guidelines) start->method standard Prepare Isomer Standard Mix method->standard inject Inject Standard standard->inject evaluate Evaluate Resolution (Rs) inject->evaluate adjust_temp Adjust Temperature Program (Slower Ramp Rate) evaluate->adjust_temp Rs < 1.5 adjust_flow Optimize Carrier Gas Flow evaluate->adjust_flow Peak Shape Poor final_method Finalized Method evaluate->final_method Rs >= 1.5 adjust_temp->inject adjust_flow->inject analyze_samples Analyze Samples & Blanks final_method->analyze_samples review Review Data analyze_samples->review

Caption: A workflow diagram for optimizing GC-MS parameters.

Troubleshooting_Logic Troubleshooting Logic for Poor Isomer Separation cluster_solutions Potential Solutions start Problem: Poor Resolution of this compound Isomers check_chromatography Review Chromatogram: - Peak Tailing? - Peak Fronting? - Broad Peaks? start->check_chromatography solution_tailing Address Tailing: - Replace Inlet Liner - Trim Column Front - Check for Leaks check_chromatography->solution_tailing Tailing = YES solution_fronting Address Fronting: - Dilute Sample - Use Split Injection check_chromatography->solution_fronting Fronting = YES solution_broad Address Broad Peaks: - Optimize Carrier Gas Flow - Check for Cold Spots check_chromatography->solution_broad Broad = YES solution_coelution Address Co-elution: 1. Slow Oven Ramp Rate 2. Use Longer Column 3. Change Column Phase check_chromatography->solution_coelution Peaks Overlap but Shape is Good end_node Re-analyze Standard solution_tailing->end_node solution_fronting->end_node solution_broad->end_node solution_coelution->end_node

References

Technical Support Center: Method Validation for Trace Level Detection of Dihexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for trace level detection of Dihexyl Phthalate (DHP).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace level detection of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for the trace level detection of this compound due to their high sensitivity, specificity, and reproducibility. While HPLC with UV detection can also be used, GC-MS and LC-MS platforms, including single and triple quadrupole mass spectrometers, offer lower detection limits, with LC-MS/MS being sensitive to as low as 1 part per billion (ppb).

Q2: What are the key validation parameters to consider for a trace level detection method for this compound according to regulatory guidelines like ICH Q2(R1)?

A2: According to ICH Q2(R1) guidelines, the key validation parameters for an analytical procedure include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are common sources of background contamination in this compound trace analysis?

A3: Background contamination is a notorious problem in phthalate analysis. Common sources include:

  • Laboratory Air: The air in the laboratory is a major source of phthalate contamination, which can be absorbed onto the surfaces of glassware.

  • Plastic Materials: Any contact with plastic articles during sample collection, preparation, or analysis can lead to significant contamination. This includes containers, pipette tips, and vial caps.

  • Solvents and Reagents: Solvents and reagents can contain trace levels of phthalates.

  • Analytical Instruments: Components of the analytical instrument itself, such as septa, ferrules, and autosampler vial liners, can be sources of contamination.

Troubleshooting Guides

Issue 1: High Blank Levels or Ghost Peaks in Chromatograms

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents Purify solvents by passing them through activated aluminum oxide. Store solvents in glass containers with PTFE-lined caps.
Contaminated Glassware Avoid plastic labware. Thoroughly clean all glassware with a solvent rinse followed by heating at high temperatures (e.g., 400°C for 1-2 hours). Store clean glassware in a desiccator containing aluminum oxide to prevent re-contamination from lab air.
Contamination from GC/LC System Bake out the GC column and injection port. Use phthalate-free septa and ferrules. Check autosampler wash solvents for contamination.
Laboratory Air Contamination Minimize the exposure of samples and glassware to the laboratory air. Work in a clean environment, such as a laminar flow hood, when possible.
Issue 2: Poor Peak Shape or Resolution

Possible Causes & Solutions:

CauseSolution
Inappropriate Column For GC-MS, a DB5-MS column or equivalent is commonly used. For HPLC, a C18 reversed-phase column is often suitable.
Suboptimal Mobile/Carrier Gas Flow Optimize the flow rate of the carrier gas (for GC) or the mobile phase gradient (for HPLC) to improve separation.
Injection Technique Issues For GC, a splitless injection is often used for trace analysis. Ensure the injection volume and speed are appropriate.
Matrix Effects The sample matrix can interfere with the chromatography. Employ a suitable sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
Issue 3: Low or Inconsistent Recovery

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction Optimize the extraction solvent and technique. Common methods include liquid-liquid extraction with solvents like n-hexane or dichloromethane, and solid-phase extraction. Sonication can improve extraction efficiency from solid matrices.
Analyte Adsorption Phthalates can adsorb to active sites in the GC inlet or on glassware. Use deactivated glassware and a deactivated GC inlet liner.
Inappropriate pH The pH of the sample can affect extraction efficiency. Adjust the sample pH as needed for the chosen extraction method.
Sample Matrix For complex matrices like fatty foods, a more rigorous cleanup step, such as gel permeation chromatography (GPC), may be necessary to remove lipids that can interfere with recovery.

Method Validation Parameters & Acceptance Criteria

The following table summarizes typical validation parameters and acceptance criteria for the trace level detection of this compound, based on ICH Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of this compound in blank and placebo samples.
Linearity (R²) ≥ 0.995
Range Typically 50% to 150% of the target concentration.
Accuracy (% Recovery) 80% to 120%
Precision (% RSD) Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The LOQ should be validated for precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Collection: Collect the aqueous sample in a pre-cleaned glass container with a PTFE-lined cap.

  • Internal Standard Spiking: Spike a known volume of the sample (e.g., 100 mL) with an appropriate internal standard (e.g., a deuterated phthalate).

  • Extraction:

    • Transfer the sample to a glass separatory funnel.

    • Add an appropriate volume of a suitable extraction solvent (e.g., 50 mL of n-hexane or dichloromethane).

    • Shake vigorously for 2-5 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS or LC-MS analysis.

GC-MS Operating Conditions

The following are typical starting conditions for GC-MS analysis of this compound. Optimization will be required for your specific instrument and application.

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280 °C
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C, then 5 °C/min to 310 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 149 (quantifier), 167, 279 (qualifiers)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation sample_collection Aqueous Sample Collection (Glassware) spiking Internal Standard Spiking sample_collection->spiking lle Liquid-Liquid Extraction (n-Hexane) spiking->lle drying Drying (Sodium Sulfate) lle->drying concentration Concentration (Nitrogen Evaporation) drying->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing specificity Specificity data_processing->specificity linearity Linearity & Range data_processing->linearity accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision loq_lod LOQ & LOD data_processing->loq_lod robustness Robustness data_processing->robustness troubleshooting_workflow start High Blank Signal Detected? check_solvents Analyze Solvents start->check_solvents Yes check_glassware Analyze Glassware Rinse check_solvents->check_glassware Solvents OK remedy_solvents Purify/Replace Solvents check_solvents->remedy_solvents Contamination Found check_system Run Instrument Blank check_glassware->check_system Glassware OK remedy_glassware Re-clean Glassware check_glassware->remedy_glassware Contamination Found remedy_system Clean Instrument Components check_system->remedy_system Contamination Found end Blank Signal Resolved check_system->end System OK remedy_solvents->end remedy_glassware->end remedy_system->end

Troubleshooting poor peak shape in Dihexyl phthalate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Dihexyl phthalate, focusing on poor peak shape.

Troubleshooting Guide: Peak Shape Issues

This section addresses specific peak shape problems in a question-and-answer format.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.[1] The causes can be chemical or physical.

Potential Causes and Solutions:

  • Chemical Interactions (Active Sites):

    • Cause: Polar or basic analytes can have secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][3] This is a primary cause of peak tailing.

    • Solution (HPLC): Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionized or non-ionized form.[4][5] For basic compounds, operating at a lower pH (e.g., 2-3) can protonate silanols and minimize these interactions.[3][6] Using a high-purity, end-capped column with minimal silanol activity is also recommended.[2]

    • Solution (GC): Active sites can exist in the GC liner or the column inlet. Use a fresh, deactivated liner and consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[7]

  • Column Contamination or Degradation:

    • Cause: Accumulation of strongly retained sample matrix components or impurities from the mobile phase can create active sites and disrupt the packing bed.[8] A column void or a partially blocked inlet frit can also cause tailing.[3]

    • Solution: First, try reversing and flushing the column (without connecting it to the detector) to remove contaminants from the inlet frit.[1] If this fails, follow a column regeneration protocol. If the problem persists, the column may be degraded and require replacement.[6] Using a guard column can help extend the life of the analytical column.[1]

  • Sample Overload:

    • Cause: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing peaks that often have a "right-triangle" appearance.[1][2]

    • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[8][9] Observe if the peak shape improves and retention time normalizes.

  • Mismatched Sample Solvent:

    • Cause: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a different solvent must be used, ensure it is weaker than the mobile phase.

Q2: What causes my this compound peak to show fronting?

Peak fronting, where the first half of the peak is broader than the back, is less common than tailing but indicates significant problems.

Potential Causes and Solutions:

  • Column Overload:

    • Cause: This is a very common cause of fronting. Injecting too much sample mass can saturate the column.[7][9]

    • Solution: Systematically reduce the injection volume or dilute the sample to see if the peak shape becomes more symmetrical.[9]

  • Column Collapse or Degradation:

    • Cause: The most common cause of irreversible peak fronting is the physical collapse of the column's packed bed.[10] This can happen when operating at a pH or temperature outside the column's recommended range, leading to the dissolution of the silica packing.[10]

    • Solution: This damage is irreversible, and the column must be replaced. To prevent recurrence, ensure that the mobile phase pH and operating temperature are within the manufacturer's specified limits for the column.[10]

  • Incompatible Sample Solvent:

    • Cause: Differences in composition (e.g., aqueous-organic ratio) between the sample solvent and the mobile phase can lead to uneven elution and fronting peaks.[9]

    • Solution: Match the sample solvent to the mobile phase composition as closely as possible.[4]

Q3: I am seeing split or shoulder peaks for this compound. What is the cause?

Split or shoulder peaks suggest that the analyte band is being disrupted as it passes through the system or that a co-eluting impurity is present.

Potential Causes and Solutions:

  • Partially Blocked Column Frit:

    • Cause: Debris from the sample or system (e.g., pump seal wear) can partially block the inlet frit of the column. This distorts the sample flow path onto the column, affecting all peaks in the chromatogram.[1]

    • Solution: Disconnect the column, reverse it, and flush it to waste at a low flow rate to dislodge the particulates. If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced.[1]

  • Column Void or Channeling:

    • Cause: A void can form at the head of the column due to packing bed collapse or settling. This creates two different paths for the analyte, resulting in a split peak.

    • Solution: This usually requires column replacement. Avoid sudden pressure shocks to the system to prevent this issue.

  • Sample Solvent/Mobile Phase Incompatibility:

    • Cause: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate in the injector or on the column, leading to split peaks.[4]

    • Solution: Ensure the sample solvent is fully compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[4]

  • Co-elution:

    • Cause: A shoulder or small adjacent peak may indicate an impurity or another phthalate isomer co-eluting with this compound. Many phthalates share similar structures and can be difficult to separate.[11][12]

    • Solution: Optimize the method to improve resolution. This may involve adjusting the mobile phase composition, changing the temperature, or switching to a column with a different selectivity (e.g., Rtx-440 for GC).[11]

Q4: All the peaks in my chromatogram, including this compound, are broad or distorted. What should I check first?

When all peaks are affected similarly, the problem likely occurs before the separation begins.[4][13]

Potential Causes and Solutions:

  • Extra-Column Volume (Dead Volume):

    • Cause: Excessive volume from long or wide-bore connecting tubing, or poorly made connections (e.g., a gap between the tubing and the column fitting) can cause band broadening.[2][6]

    • Solution: Use shorter tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID). Ensure all fittings are properly connected and that there are no gaps.[6]

  • Column Inlet Blockage:

    • Cause: As mentioned for split peaks, a partially blocked inlet frit will distort the sample band and affect all peaks.[1]

    • Solution: Reverse and flush the column. If that fails, replace the frit or the column.[1]

  • Injector Issue:

    • Cause (GC): An incomplete or slow injection can introduce the sample as a broad band.[14]

    • Cause (HPLC): An incompletely filled sample loop can also lead to broad, variable peaks.[4]

    • Solution: Check the injector for proper function. Ensure the syringe (GC) is operating smoothly and the sample loop (HPLC) is filled completely.

Diagrams: Troubleshooting Workflows

PeakTailing_Workflow start Peak Tailing Observed for this compound check_overload Is Peak Shape Concentration Dependent? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No end_good Problem Resolved reduce_conc->end_good change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Inspect Column (Age, Performance History) check_solvent->check_column No change_solvent->end_good flush_column Flush or Regenerate Column (See Protocol) check_column->flush_column check_method Review Method Parameters (e.g., Mobile Phase pH) flush_column->check_method adjust_ph Adjust Mobile Phase pH (Away from pKa) check_method->adjust_ph replace_column Replace Column and/or Use Guard Column adjust_ph->replace_column If problem persists replace_column->end_good

Caption: Troubleshooting workflow for peak tailing issues.

RootCause_Analysis A Poor Peak Shape (Tailing, Fronting, Splitting) B1 Column Issues A->B1 B2 Method/Mobile Phase A->B2 B3 Sample Issues A->B3 B4 System Issues A->B4 C11 Contamination B1->C11 C12 Degradation / Void B1->C12 C13 Blocked Frit B1->C13 C21 Incorrect pH / Buffer B2->C21 C22 Incompatible Solvents B2->C22 C23 Wrong Flow/Temp B2->C23 C31 Overload B3->C31 C32 Solvent Mismatch B3->C32 C33 Matrix Effects B3->C33 C41 Dead Volume B4->C41 C42 Leaks B4->C42 C43 Injector Fault B4->C43

Caption: Root cause analysis for poor peak shape.

Quantitative Data Summary

The following table provides a summary of common causes for poor peak shape and their corresponding quantitative checks or solutions.

Peak Shape ProblemPotential CauseRecommended Action / Parameter
Tailing Secondary Silanol Interactions (HPLC)Adjust mobile phase pH to be >2 units from analyte pKa.[5] Use a buffer concentration of 10-50 mM.[6]
Sample Overload (HPLC/GC)Reduce injection volume or dilute sample. Injection volume should be ≤ 5% of the column volume as a rule of thumb.[6]
Fronting Column Overload (HPLC/GC)Reduce on-column mass. Check for linearity by injecting a concentration series.
Column Collapse (HPLC)Operate within column's recommended pH range (typically pH 2-8 for silica columns).[1]
Broad Peaks Extra-Column Volume (HPLC/GC)Use connecting tubing with an internal diameter of 0.12-0.17 mm. Keep tubing length to a minimum.[6]
High Flow Rate (HPLC/GC)Optimize flow rate based on column dimensions. Slower flow rates can improve resolution but increase run time.[15]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration (Reversed-Phase HPLC)

This procedure is used to remove strongly retained contaminants from an HPLC column. Warning: Always disconnect the column from the detector before flushing with strong solvents.

  • Initial Flush: Disconnect the column from the detector. Flush the column with 20-30 column volumes of the mobile phase without the buffer (e.g., if the mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

  • Organic Wash: Flush the column with 20-30 column volumes of 100% Acetonitrile or Methanol.

  • Strong Solvent Wash (for stubborn contaminants): If contamination persists, flush with a stronger solvent series. A common series is:

    • 20 column volumes of Isopropanol (IPA).

    • 20 column volumes of Tetrahydrofuran (THF) - check for column compatibility.

    • 20 column volumes of Isopropanol (IPA).

  • Re-equilibration:

    • Flush with 20 column volumes of 100% Acetonitrile or Methanol.

    • Gradually reintroduce the aqueous component by flushing with your initial mobile phase composition (without buffer) for 20-30 column volumes.

    • Finally, re-equilibrate the column with the complete, buffered mobile phase for at least 30 column volumes or until the baseline is stable.

  • Test Performance: Reconnect the detector and inject a standard to check if peak shape and retention time have been restored.

Protocol 2: System Contamination Check for Phthalates (GC/HPLC)

Phthalates are ubiquitous and can leach from many lab materials, causing ghost peaks or high baselines.[16][17]

  • Solvent Blank Analysis: Prepare a blank by filling a vial with your mobile phase or sample solvent directly from the source bottle. Run this as a sample. This checks the purity of your solvents.

  • Syringe/Injector Blank: Perform an "air injection" or an injection from an empty, clean vial. This helps determine if contamination is coming from the autosampler, syringe, or needle wash solvent. Phthalates can be absorbed onto the outer wall of a GC syringe needle from the lab air.[16]

  • Glassware Check: Rinse a piece of your standard laboratory glassware (e.g., volumetric flask, pipette) with a clean solvent (like hexane or methanol) and inject the rinsing solvent. This checks for contamination from glassware.

  • Systematic Isolation: If contamination is detected, systematically replace components to isolate the source. Start with the easiest to replace: vial caps/septa, solvent inlet frits, and mobile phase.

  • Mitigation: Use glassware for all sample and mobile phase preparation. Avoid plastic materials wherever possible. Cover solvent reservoirs to prevent absorption of airborne contaminants.[16]

Frequently Asked Questions (FAQs)

Q5: How does sample preparation affect the peak shape of this compound? Sample preparation is critical. A complex sample matrix can contain compounds that interfere with the peak or contaminate the column, leading to tailing or broadening.[6] Inadequate sample cleanup can leave non-volatile residues that build up at the head of the column, creating active sites. It is recommended to use sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering contaminants.[3] Also, ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion.[4]

Q6: Can system contamination cause poor peak shape for phthalates? Yes. While contamination is often associated with ghost peaks or a high baseline, severe contamination on the column inlet can act as a secondary stationary phase, leading to peak broadening and tailing.[8] Phthalates are known contaminants from plastic labware, vial caps, and even laboratory air, making this a significant concern.[16][17] A rigorous system contamination check is a crucial troubleshooting step.

Q7: Which chromatographic columns are recommended for this compound analysis? The choice depends on the technique (GC or HPLC) and the sample matrix.

  • For GC-MS: Columns like the Rtx-440 and Rxi-XLB have demonstrated good resolution for complex mixtures of phthalates, separating them from other isomers that may co-elute on standard 5-type phases.[11][12]

  • For HPLC: Reversed-phase columns are common. A C18 or C8 phase can be used, but specialized columns may offer better performance. For example, a C30 column has been used for the separation of 19 different phthalates.[18] Columns with low silanol activity, like the Newcrom R1, are also suitable for minimizing peak tailing.[19]

References

Technical Support Center: Minimizing Dihexyl Phthalate (DHP) Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize Dihexyl phthalate (DHP) contamination from laboratory consumables.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHP) and why is it a concern in the laboratory?

This compound (DHP) is a chemical compound used as a plasticizer to increase the flexibility and durability of plastics. It is a member of the phthalate ester family. In the laboratory, DHP can leach from plastic consumables into solvents, reagents, and samples, leading to contamination. This is a significant concern as DHP can interfere with experimental results, particularly in sensitive analytical techniques like mass spectrometry, and it is also classified as a substance of very high concern due to its potential endocrine-disrupting properties.

Q2: What are the primary sources of DHP contamination in a laboratory setting?

The most significant sources of DHP and other phthalate contamination in a laboratory environment include:

  • Plastic Lab Consumables: Soft plastics, particularly those made from polyvinyl chloride (PVC), are major culprits. This includes tubing, gloves, pipette tips, microcentrifuge tubes, and plastic containers.[1][2] Polypropylene (PP) and polystyrene (PS) labware can also be sources of phthalate leaching, though generally to a lesser extent than PVC.

  • Solvents and Reagents: Phthalates are ubiquitous environmental contaminants and can be present in laboratory solvents and reagents. It is crucial to use high-purity, phthalate-free solvents and to test them for background levels of contamination.

  • Laboratory Environment: DHP can be present in laboratory air and dust, originating from building materials, flooring, and equipment. This airborne DHP can then settle on surfaces and contaminate samples and equipment.

  • Improperly Cleaned Glassware: Glassware that has been previously exposed to phthalates and not thoroughly cleaned can be a source of cross-contamination.

Q3: How can I know if my experiments are being affected by DHP contamination?

Signs of DHP contamination in your experiments may include:

  • Unexpected peaks in chromatograms: When using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), you may observe a consistent, unidentified peak at the retention time and mass-to-charge ratio characteristic of DHP.

  • High background noise: In sensitive analyses, DHP contamination can lead to elevated background signals, making it difficult to detect and quantify your analytes of interest.

  • Inconsistent or non-reproducible results: Variable levels of DHP contamination can lead to a lack of reproducibility in your experimental data.

  • Failed blank controls: Running a blank sample (containing only the solvent or matrix) through your entire experimental workflow is a critical step. The presence of DHP in your blank is a clear indicator of contamination.

Q4: What are the key steps to minimize DHP contamination in my laboratory?

Minimizing DHP contamination requires a multi-faceted approach:

  • Use Phthalate-Free Consumables: Whenever possible, source and use lab consumables that are certified as "phthalate-free." This is especially important for items that come into direct contact with your samples and solvents.

  • Proper Material Selection: Avoid using PVC-based products where alternatives are available. Opt for glass, stainless steel, or plastics less prone to leaching, such as polypropylene or high-density polyethylene (HDPE), but always verify their suitability for your specific application.

  • Thorough Glassware Cleaning: Implement a rigorous glassware cleaning protocol specifically designed to remove organic contaminants like phthalates.

  • Solvent and Reagent Purity: Use high-purity, analytical grade solvents. It is good practice to run a solvent blank on your analytical instrument to check for phthalate contamination before use.

  • Maintain a Clean Laboratory Environment: Regularly clean laboratory surfaces to minimize dust accumulation.

  • Proper Sample Handling: Wear nitrile gloves (check that they are phthalate-free) and avoid contact between samples and any plastic surfaces that are not known to be phthalate-free.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Consistent DHP peak in all samples, including blanks. 1. Contaminated solvent or reagent. 2. Contamination from the analytical instrument (e.g., GC-MS septa, tubing). 3. Widespread environmental contamination in the lab.1. Analyze a fresh, unopened bottle of solvent directly. If the peak is present, switch to a higher purity grade or a different supplier. 2. Run a "no injection" or "air" blank on the GC-MS to check for system contamination. Replace septa and check transfer lines if necessary. 3. Deep clean the laboratory workspace.
DHP peak appears intermittently in samples. 1. Contamination from specific lab consumables (e.g., a particular batch of microcentrifuge tubes or pipette tips). 2. Cross-contamination from improperly cleaned glassware.1. Test leachates from individual consumables (see Experimental Protocol below). Isolate and discard the contaminated batch. 2. Re-clean all glassware according to the recommended protocol and re-run the experiment.
DHP peak size varies significantly between replicate samples. 1. Inconsistent leaching from plasticware. 2. Variable contact time between the sample/solvent and the plastic consumable.1. Standardize the type and batch of all plastic consumables used. 2. Ensure consistent timing for all sample preparation steps involving contact with plastics.

Quantitative Data on Phthalate Leaching

Specific quantitative data for this compound (DHP) leaching from various laboratory consumables is not as widely published as for other phthalates like Di(2-ethylhexyl) phthalate (DEHP). However, the general principles of phthalate leaching from different polymer types can be used to estimate the potential risk of contamination.

Lab Consumable Polymer Type Potential for DHP Leaching Comments
Tubing PVCHighPVC is a well-known source of phthalate leaching. One study identified DHP in infusion and dialysis tubing.[2]
Microcentrifuge Tubes Polypropylene (PP)Low to MediumWhile generally more resistant to leaching than PVC, some studies have shown that PP can leach additives.
Pipette Tips Polypropylene (PP)Low to MediumSimilar to microcentrifuge tubes, the potential for leaching exists, especially with aggressive solvents or prolonged contact.
Well Plates Polystyrene (PS)LowPolystyrene is generally more rigid and less likely to contain high concentrations of plasticizers like DHP.
Disposable Gloves Vinyl (PVC)HighVinyl gloves are a significant potential source of phthalate contamination.
Disposable Gloves NitrileLowNitrile gloves are a safer alternative, but it is still advisable to use powder-free and certified phthalate-free options.

Experimental Protocols

Protocol 1: Testing for DHP Leaching from Lab Consumables

This protocol describes a method to determine if a specific lab consumable is a source of DHP contamination.

Materials:

  • The lab consumable to be tested (e.g., microcentrifuge tubes, pipette tips).

  • High-purity, phthalate-free solvent (e.g., hexane or methanol).

  • Glass vials with PTFE-lined caps.

  • GC-MS system.

Procedure:

  • Sample Preparation:

    • For items like microcentrifuge tubes, place one tube in a clean glass vial.

    • For items like pipette tips, place a few tips in a clean glass vial.

  • Leaching:

    • Add a known volume of the high-purity solvent to the glass vial, ensuring the consumable is fully submerged.

    • Cap the vial and let it stand at room temperature for a defined period (e.g., 24 hours).

    • Prepare a "blank" control with only the solvent in a glass vial.

  • Analysis:

    • After the incubation period, carefully transfer the solvent from the vial containing the consumable to a new, clean glass vial for analysis.

    • Analyze the solvent from the sample and the blank control by GC-MS according to the analytical protocol below.

  • Interpretation:

    • Compare the chromatogram of the sample to the blank. The presence of a DHP peak in the sample that is not present (or is significantly smaller) in the blank indicates that the consumable is a source of DHP contamination.

Protocol 2: GC-MS Analysis of DHP

This protocol provides a general method for the detection and quantification of DHP using a Gas Chromatograph-Mass Spectrometer (GC-MS).

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable for phthalate analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Characteristic m/z ions for DHP: 149 (quantification), 167, 279 (qualifiers).

Calibration:

Prepare a series of DHP standards of known concentrations in a phthalate-free solvent to create a calibration curve for quantification.

Protocol 3: Standard Operating Procedure for Cleaning Glassware to Remove Phthalates

This protocol is designed to rigorously clean laboratory glassware to minimize background phthalate contamination.

Materials:

  • Phosphate-free laboratory detergent.

  • High-purity acetone.

  • High-purity hexane.

  • Deionized water.

  • Oven.

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross contamination.

  • Detergent Wash: Wash the glassware thoroughly with a warm solution of phosphate-free laboratory detergent. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least 3-5 times with deionized water.

  • Solvent Rinse:

    • Rinse the glassware with high-purity acetone to remove water and water-soluble residues.

    • Follow with a rinse using high-purity hexane to remove non-polar organic residues like phthalates.

  • Drying: Place the rinsed glassware in an oven at a temperature above 100°C for at least one hour to evaporate any remaining solvent and bake off residual organic contaminants.

  • Storage: Once cooled, cover the openings of the glassware with aluminum foil (pre-cleaned with hexane) and store in a clean, dust-free environment.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_control Control A Select Lab Consumable for Testing B Place in Clean Glass Vial A->B C Add Phthalate-Free Solvent B->C D Incubate for 24 hours C->D E Transfer Solvent to Autosampler Vial D->E F GC-MS Analysis E->F G Data Interpretation F->G H Prepare Solvent Blank I Analyze Blank by GC-MS H->I I->G Compare Results

Caption: Experimental workflow for testing DHP leaching from lab consumables.

Troubleshooting_Logic A DHP Peak Detected in Blank? B Source is likely solvent, reagent, or GC-MS system. A->B Yes D DHP Peak Only in Samples? A->D No C Test new solvent. Run system blank. B->C E Source is likely a specific lab consumable or cross-contamination. D->E Yes G Peak Size Variable? D->G No F Test individual consumables. Re-clean glassware. E->F H Inconsistent leaching or procedure. G->H Yes I Standardize consumables and protocols. H->I

Caption: Troubleshooting logic for identifying the source of DHP contamination.

References

Technical Support Center: Enhancing Dihexyl Phthalate (DHP) Detection in Air Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Dihexyl Phthalate (DHP) detection in air samples. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound (DHP) in air samples?

A1: The most prevalent and highly sensitive method for the determination of DHP in air samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] This technique offers excellent selectivity and low detection limits, making it ideal for trace-level analysis of DHP and other phthalates.

Q2: How can I improve the sensitivity of my DHP measurements using GC-MS?

A2: To enhance sensitivity in GC-MS analysis of DHP, consider the following:

  • Optimize Sample Collection: Employ high-efficiency sorbent materials like Tenax™ or styrene-divinylbenzene polymers (e.g., Sunpak-H) for sample collection.[4][5] These materials can effectively trap DHP from large volumes of air.

  • Use a Sensitive Detector: A mass spectrometer is inherently more sensitive and selective than a Flame Ionization Detector (FID).[6]

  • Employ Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, using SIM mode to monitor specific ions characteristic of DHP can significantly increase sensitivity.[1]

  • Consider Hydrogen as a Carrier Gas: While helium is traditionally used, hydrogen can be a suitable alternative and, with modern instrumentation, can provide high sensitivity.[2][7]

  • Sample Preconcentration: After extraction, concentrating the sample volume can increase the analyte concentration before injection into the GC-MS system.[5]

Q3: What are the primary sources of background contamination for DHP, and how can I minimize them?

A3: DHP and other phthalates are ubiquitous plasticizers, leading to common laboratory contamination.[8][9][10] Key sources include:

  • Laboratory Air: Phthalates can be present in indoor air and dust.[9][10]

  • Laboratory Equipment: Plastic components in lab equipment, such as tubing, vial caps, and syringe filters, can leach phthalates.[11][12]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[9]

To minimize contamination:

  • Use Glassware Exclusively: Avoid plastic containers and labware wherever possible.

  • Pre-clean Glassware: Thoroughly rinse glassware with high-purity solvent and bake at a high temperature (e.g., 400°C) to remove adsorbed phthalates.[9]

  • Run Method Blanks: Regularly analyze blanks (a sample that goes through the entire analytical process without the addition of the actual sample) to assess the level of background contamination.[9][10]

  • Work in a Clean Environment: If possible, prepare samples in a clean-air hood to minimize exposure to laboratory air.

Q4: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?

A4: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[8] For quantitative results, the measured concentration should be at or above the LOQ.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background levels of DHP in blank samples. Contamination from laboratory air, solvents, or equipment.- Prepare samples in a clean air environment if possible. - Use high-purity, phthalate-free solvents. - Replace any plastic components in the sample path with glass or stainless steel. - Thoroughly clean all glassware by rinsing with solvent and baking at a high temperature.[9]
Poor peak shape or tailing in the chromatogram. - Active sites in the GC inlet liner or column. - Incompatible solvent for the GC column. - Injection temperature is too low.- Use a deactivated inlet liner. - Ensure the solvent is appropriate for the GC column phase. - Optimize the injection temperature to ensure complete volatilization of DHP.
Low or no recovery of DHP from spiked samples. - Inefficient extraction from the collection media. - Breakthrough during air sampling (analyte passes through the sorbent). - Degradation of the analyte during storage or analysis.- Ensure the extraction solvent and technique are appropriate for the sorbent material. Toluene is an effective solvent for Tenax.[4] - Check the sampling volume and flow rate to ensure they are within the recommended limits for the sorbent tube. - Store samples at low temperatures (-21°C) to improve stability.[13]
Inconsistent or non-reproducible results. - Variation in sample collection volume. - Inconsistent injection volume. - Fluctuations in instrument performance.- Use a calibrated air sampling pump and accurately record the sampling time and flow rate.[4] - Use an autosampler for precise and repeatable injections. - Regularly perform instrument calibration and quality control checks.
Co-elution with interfering compounds. The GC column and temperature program are not optimized to separate DHP from other compounds in the sample matrix.- Use a different GC column with a different stationary phase. - Optimize the GC oven temperature program to improve separation. - Utilize the mass spectrometer in SIM mode to selectively detect DHP even if it co-elutes with another compound.[1]

Quantitative Data on Analytical Methods

The following table summarizes the performance of various analytical methods for the detection of phthalates, including this compound (DHP) and similar compounds. This data can help in selecting the appropriate method and understanding the expected sensitivity.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound (DHP)GC-FID15.4 µ g/sample 51.2 µ g/sample [4]
Di-n-hexyl phthalate (DNHP)GC-FID1.97 µ g/sample 6.56 µ g/sample [4]
Di(2-ethylhexyl) phthalate (DEHP)GC-MS10 µ g/sample -[14]
Di(2-ethylhexyl) phthalate (DEHP)Fluorescence Sensor0.03 ppb-[15]
Various PhthalatesGC-MS0.1 ng - 0.5 ng-[6]
Various PhthalatesGC-MS/MS0.3 - 2.6 ng/mL-[16]
Various PhthalatesSolid-Phase Extraction-GC-MS-< 1 ng/L in air[5]

Note: The units (µ g/sample , ppb, ng, ng/mL, ng/L) vary depending on the study and the sample matrix. Direct comparison requires careful consideration of the experimental conditions.

Detailed Experimental Protocol: DHP in Air by GC-MS

This protocol is a general guideline for the analysis of this compound in air samples using solid-phase extraction followed by Gas Chromatography-Mass Spectrometry.

1. Sample Collection

  • Sampling Media: Use a solid-phase extraction tube containing a suitable sorbent such as Tenax™ or a styrene-divinylbenzene polymer.[4][5]

  • Sampling Pump: Use a calibrated personal or area sampling pump capable of drawing air at a constant flow rate (e.g., 1 L/min).[3]

  • Procedure:

    • Break the ends of the sorbent tube immediately before sampling.

    • Connect the tube to the sampling pump with the arrow on the tube pointing towards the pump.

    • Draw a known volume of air through the tube (e.g., 60 to 120 liters).[3]

    • After sampling, cap the ends of the tube and store it in a clean, contamination-free container.

2. Sample Preparation (Extraction)

  • Reagents: High-purity toluene or another suitable solvent.

  • Procedure:

    • Carefully transfer the sorbent from the sampling tube to a clean glass vial.

    • Add a known volume of the extraction solvent (e.g., 2 mL of toluene).[4]

    • Seal the vial and agitate for 30 minutes (e.g., using a shaker or ultrasonic bath).[14]

    • Allow the solid particles to settle.

    • Carefully transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1-2 µL.

    • Inlet Temperature: 280-300°C.

    • Oven Program: A temperature gradient program to separate DHP from other compounds (e.g., start at 60°C, ramp to 300°C).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for DHP (e.g., m/z 149, 167, 279).

4. Quantification

  • Calibration: Prepare a series of calibration standards of DHP in the same solvent used for extraction.

  • Analysis: Analyze the calibration standards and the samples under the same GC-MS conditions.

  • Calculation: Construct a calibration curve by plotting the peak area of DHP against the concentration of the standards. Use the calibration curve to determine the concentration of DHP in the samples.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Low DHP Signal check_blanks Analyze Method Blank start->check_blanks high_blank High DHP in Blank? check_blanks->high_blank troubleshoot_contamination Troubleshoot Contamination: - Check Solvents - Clean Glassware - Use Clean Air Environment high_blank->troubleshoot_contamination Yes check_spike Analyze Spiked Sample high_blank->check_spike No troubleshoot_contamination->check_blanks low_recovery Low Recovery? check_spike->low_recovery troubleshoot_extraction Troubleshoot Extraction/Sampling: - Check Extraction Solvent/Time - Verify Sampling Volume - Check Sample Storage low_recovery->troubleshoot_extraction Yes check_instrument Check Instrument Performance: - Calibrate Instrument - Check Peak Shape - Verify Injection Volume low_recovery->check_instrument No troubleshoot_extraction->check_spike instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument: - Deactivate Inlet Liner - Optimize GC Program - Check for Leaks instrument_ok->troubleshoot_instrument No end End: Optimized DHP Analysis instrument_ok->end Yes troubleshoot_instrument->check_instrument

Caption: Troubleshooting workflow for inconsistent or low this compound (DHP) signal.

ExperimentalWorkflow start Start: Air Sample Collection sampling Draw Air Through Sorbent Tube (e.g., Tenax) start->sampling extraction Solvent Extraction (e.g., Toluene) sampling->extraction concentration Sample Concentration (Optional) extraction->concentration gcms_analysis GC-MS Analysis (SIM Mode for High Sensitivity) concentration->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end End: DHP Concentration Result data_processing->end

Caption: General experimental workflow for DHP analysis in air samples.

References

Stability of Dihexyl phthalate and its metabolites during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of dihexyl phthalate (DHP) and its metabolites during sample storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Dihexyl Phracontent?

Di-n-hexyl phthalate (DHP) is metabolized in the body before excretion. The initial step is the hydrolysis of the diester to its monoester derivative, mono-hexyl phthalate (MHP). This monoester can then undergo further oxidation on the alkyl chain, leading to the formation of various oxidized metabolites which can be excreted in urine, often in conjugated forms such as glucuronides.[1][2]

Q2: What is the recommended storage temperature for urine samples containing phthalate metabolites?

For long-term stability of phthalate metabolites in urine, it is highly recommended to store samples at subfreezing temperatures, specifically at -70°C or -80°C.[3][4] Studies have shown that at -70°C, the total concentrations of phthalate metabolites and their glucuronide conjugates remain stable for at least one year, even with several freeze-thaw cycles.[3] Storage at 4°C (refrigeration) or 25°C (room temperature) can lead to a significant decrease in the concentrations of both total and conjugated metabolites over time.[3][5]

Q3: How long can I store urine samples at different temperatures before significant degradation of phthalate metabolites occurs?

The stability of phthalate metabolites is highly dependent on the storage temperature.

  • -70°C / -80°C: Samples are stable for at least one year.[3][5]

  • 4°C: A considerable decrease in the concentrations of some phthalate metabolite glucuronides can be observed within 3 days.[3]

  • 25°C (Room Temperature): A significant decrease in the concentrations of some phthalate metabolite glucuronides can be seen in as little as 1 day.[3] Concentrations of total phthalate metabolites can decline by 3% to 15% after 4 weeks of storage at 20°C.[5]

Q4: Do freeze-thaw cycles affect the stability of phthalate metabolites?

Samples stored at -70°C have been shown to be stable despite several freeze-thaw cycles.[3] However, to minimize any potential for degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q5: What are the best practices for collecting and handling urine samples to ensure the stability of phthalate metabolites?

To ensure sample integrity, it is recommended to transfer urine specimens to a cooler or a refrigerator immediately after collection. Following this, permanent storage at subfreezing temperatures should occur within hours of collection.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of phthalate metabolites in samples expected to be positive. Sample degradation due to improper storage.Review your sample collection, handling, and storage procedures. Ensure that samples were promptly cooled and frozen at -70°C or -80°C. For future collections, follow the recommended sample handling workflow.
High variability in metabolite concentrations between replicate samples. Inconsistent sample handling or storage conditions. Freeze-thaw cycles of bulk samples.Ensure all samples are treated identically from collection to analysis. Aliquot samples prior to freezing to avoid repeated freeze-thaw cycles of the entire sample.
Decrease in the concentration of glucuronidated metabolites compared to free metabolites. Deconjugation of the glucuronide conjugates due to improper storage temperature.This is a known issue with samples stored at 4°C or room temperature.[3] For accurate measurement of conjugated metabolites, strict adherence to freezing protocols (-70°C or -80°C) immediately after collection is crucial.

Data on Phthalate Metabolite Stability in Urine

The following table summarizes the stability of various phthalate metabolites under different storage conditions.

Storage Temperature Duration Analyte Stability Reference
-70°C1 yearTotal Phthalate MetabolitesStable[3]
-70°C1 yearGlucuronide ConjugatesStable[3]
4°C3 daysGlucuronide ConjugatesConsiderable decrease[3]
25°C1 dayGlucuronide ConjugatesConsiderable decrease[3]
20°C4 weeksTotal Phthalate Metabolites3% to 15% decline[5]
-80°C8 weeksTotal Phthalate MetabolitesStable[5]

Experimental Protocols

Urine Sample Storage Stability Study Protocol

This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the stability of phthalate metabolites in urine.[3][5]

  • Sample Collection: Collect urine samples from subjects.

  • Pooling and Spiking (Optional): Pool urine from multiple donors to create a homogenous sample matrix. For spiked samples, add a known concentration of this compound metabolites.

  • Aliquoting: Divide the pooled urine into multiple smaller aliquots in appropriate storage vials (e.g., polypropylene cryovials) to avoid freeze-thaw cycles of the entire batch.

  • Baseline Analysis (Time 0): Analyze a subset of the aliquots immediately to establish the initial concentrations of the metabolites.

  • Storage: Store the remaining aliquots at different temperature conditions:

    • Room Temperature (e.g., 20°C or 25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C, -70°C, or -80°C)

  • Time-Point Analysis: At specified time intervals (e.g., 24 hours, 3 days, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage condition.

  • Sample Preparation for Analysis:

    • Thaw the frozen samples.

    • For the analysis of total metabolites (free + glucuronidated), perform enzymatic deconjugation (e.g., using β-glucuronidase).

  • Analytical Method: Analyze the samples using a validated analytical method, such as online solid-phase extraction coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (HPLC-MS/MS).[4]

  • Data Analysis: Compare the metabolite concentrations at each time point to the baseline concentrations to determine the percentage of degradation and assess stability.

Visualizations

DHP_Metabolism DHP This compound (DHP) MHP Mono-hexyl Phthalate (MHP) DHP->MHP Hydrolysis Oxidized_MHP Oxidized MHP Metabolites (e.g., Hydroxy, Oxo, Carboxy) MHP->Oxidized_MHP Oxidation Conjugated_MHP MHP-Glucuronide MHP->Conjugated_MHP Glucuronidation Excretion Urinary Excretion Oxidized_MHP->Excretion Conjugated_MHP->Excretion

Caption: Metabolic pathway of this compound (DHP).

Sample_Handling_Workflow Collection 1. Urine Sample Collection Cooling 2. Immediate Cooling (Refrigerator/Cooler) Collection->Cooling Aliquoting 3. Aliquot into Vials Cooling->Aliquoting Freezing 4. Long-term Storage (-70°C / -80°C) Aliquoting->Freezing Analysis 5. Thaw & Analyze Freezing->Analysis

Caption: Recommended workflow for urine sample handling and storage.

References

Addressing co-elution issues in Dihexyl phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution issues during the analysis of Dihexyl Phthalate (DHP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common compounds that co-elute with this compound (DHP) in chromatographic analysis?

A1: Co-elution with DHP can occur with other phthalates of similar structure and polarity, as well as other plasticizers. Common co-eluents include:

  • Phthalate Isomers: Branched and other linear isomers of this compound can be difficult to separate from di-n-hexyl phthalate.[1]

  • Other Phthalates: Depending on the chromatographic conditions, DHP may co-elute with other phthalates such as Benzyl Butyl Phthalate (BBP) or Di-n-octyl Phthalate (DNOP).

  • Alternative Plasticizers: Non-phthalate plasticizers like bis(2-ethylhexyl) adipate (DEHA) have been reported to co-elute with phthalates like DEHP in HPLC-UV analysis, and similar issues can be anticipated with DHP under certain conditions.[2][3]

Q2: My DHP peak is showing fronting or tailing. What could be the cause?

A2: Peak asymmetry, such as fronting or tailing, can be an indication of co-elution, where a smaller peak is merging with the main DHP peak.[4] Other potential causes include:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Poor Column Condition: The column may be degraded or contaminated. Consider flushing or replacing the column.

  • Inappropriate Solvent for Sample Dissolution: A mismatch between the sample solvent and the mobile phase can cause peak shape issues. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.[4]

Q3: How can I confirm if I have a co-elution issue with my DHP peak?

A3: Several methods can be used to detect co-elution:

  • Peak Shape Analysis: As mentioned, shoulders or significant tailing/fronting on your DHP peak can suggest a hidden co-eluting peak.[5]

  • Mass Spectrometry (MS) Analysis: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak is a strong indicator of co-elution. Many phthalates share a common base peak ion at m/z 149, which can make identification of co-eluting phthalates challenging with MS alone.[6]

  • Diode Array Detector (DAD) in HPLC: A DAD can perform peak purity analysis. If the UV spectra at different points across the peak are not identical, it suggests the presence of more than one compound.[5]

  • Methodical Variation: Systematically change chromatographic parameters like the mobile phase composition, temperature, or even the column chemistry. If the peak shape or retention time of the suspected co-eluting peak changes relative to the DHP peak, it confirms co-elution.

Q4: What are the first steps to troubleshoot and resolve DHP co-elution in GC-MS?

A4: To resolve co-elution in GC-MS, you can modify several parameters:

  • Temperature Program: Adjusting the temperature ramp rate can improve separation. A slower ramp rate can increase resolution between closely eluting compounds.[7]

  • Column Selection: Using a different stationary phase can alter selectivity and resolve co-eluting peaks. For example, switching from a non-polar (e.g., DB-5ms) to a more polar column can change the elution order.[6] Rtx-440 and Rxi-XLB columns have been shown to provide good resolution for complex phthalate mixtures.[6][8]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and resolution.

Q5: How can I resolve DHP co-elution in HPLC-UV?

A5: In HPLC, the following adjustments can be made:

  • Mobile Phase Composition: Changing the solvent strength (e.g., the ratio of acetonitrile to water) or using a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity and improve separation.[5]

  • Gradient Profile: Modifying the gradient slope can enhance the resolution of closely eluting compounds. A shallower gradient is often effective.

  • Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can provide different selectivities and resolve co-eluting peaks.[9]

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can affect selectivity.

Data on Retention Times for DHP and Potential Co-eluents

The following tables summarize retention time data for this compound and other relevant compounds under different Gas Chromatography (GC) conditions to aid in method development and troubleshooting.

Table 1: Predicted GC Retention Times (in minutes) of Phthalates on Various Stationary Phases

Peak #Compound NameRtx-440Rxi-XLBRxi-5msRtx-50Rxi-35Sil MSRtx-CLPesticidesRtx-CLPesticides2
11Di-n-hexyl phthalate 3.733.463.073.613.693.253.42
12Butyl benzyl phthalate3.853.563.123.934.133.303.63
13Hexyl 2-ethylhexyl phthalate3.983.723.293.833.923.523.66
15Bis(2-ethylhexyl) phthalate4.213.953.524.054.123.823.91
17Di-n-octyl phthalate4.764.503.974.594.624.244.39

Data adapted from Restek Corporation, using Pro EZGC modeling software. Conditions were optimized for overall speed and resolution. Shading in the original source indicates co-eluting peaks (Rs<1.5). This table highlights potential co-elution based on proximity of retention times.[6][8]

Table 2: GC-MS Retention Times for Selected Phthalates

CompoundRetention Time (min)
Dihexylphthalate 15.458
Benzyl butyl phthalate15.546
Bis (2-ethylhexyl) adipate15.612

Data obtained using a DB-5MS column with a specific temperature program.[10]

Experimental Protocols

Protocol 1: GC-MS Method for the Separation of Phthalates

This method is designed to provide good resolution for a wide range of phthalates, including this compound.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: Rtx-440 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 220 °C

    • Ramp 2: 5 °C/min to 330 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and to help differentiate between co-eluting compounds if they have unique ions. Common ions for phthalates are m/z 149, 167, 279.

Protocol 2: HPLC-UV Method for Separation of DHP from Non-Phthalate Plasticizers

This method can be adapted to resolve DHP from other plasticizers like DEHA.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)

  • Column: Phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • Gradient Program:

    • 0-2 min: 60% A, 30% B, 10% C

    • 2-12 min: Ramp to 10% A, 70% B, 20% C

    • 12-15 min: Hold at 10% A, 70% B, 20% C

    • 15-17 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving co-elution issues in DHP analysis.

CoElution_Troubleshooting start Start: Suspected Co-elution (e.g., poor peak shape, unexpected quantification) check_peak 1. Visual Peak Inspection - Asymmetry (fronting/tailing)? - Shoulder present? start->check_peak check_ms 2. Mass Spectral Analysis (GC-MS) - Consistent mass spectrum across the peak? check_peak->check_ms Symmetric confirm_coelution Co-elution Confirmed check_peak->confirm_coelution Asymmetry/Shoulder check_purity 3. Peak Purity Analysis (HPLC-DAD) - Spectrally pure peak? check_ms->check_purity Consistent MS check_ms->confirm_coelution Inconsistent MS check_purity->confirm_coelution Not Pure no_coelution No Co-elution Detected (Investigate other issues: e.g., column degradation, sample matrix effects) check_purity->no_coelution Pure method_optimization 4. Method Optimization confirm_coelution->method_optimization gc_opts GC Method - Modify temperature program - Change carrier gas flow rate - Select different column method_optimization->gc_opts lc_opts HPLC Method - Adjust mobile phase composition/gradient - Change column chemistry - Modify temperature method_optimization->lc_opts reanalyze 5. Re-analyze Sample gc_opts->reanalyze lc_opts->reanalyze resolved Resolution Achieved reanalyze->resolved Successful not_resolved Resolution Not Achieved reanalyze->not_resolved Unsuccessful not_resolved->method_optimization Iterate

Caption: Troubleshooting workflow for DHP co-elution.

References

Validation & Comparative

Cross-Validation of HPLC and GC-MS Methods for Dihexyl Phthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of plasticizers like Dihexyl phthalate (DHP) is critical for ensuring the safety and quality of pharmaceutical products and materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most suitable technique for the analysis of this compound.

Quantitative Performance: A Side-by-Side Comparison

Performance MetricHPLC-PDA for this compound (DHP)[1]GC-MS/MS for Di(2-ethylhexyl) Phthalate (DEHP)
Linearity Range 2-200 mg/L5-500 ng/g
Coefficient of Determination (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.03 mg/LNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated54.1 - 76.3 ng/g
Accuracy (Recovery) 82.85-107.40%91.8–122%
Precision (RSD) 0.8-4.2%1.8–17.8%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative methodologies for the HPLC and GC-MS analysis of this compound.

HPLC-UV/PDA Method for this compound Determination

This method is suitable for the quantification of DHP in various samples, including plastics and consumer products.

1. Sample Preparation (Ultrasonic Extraction)[1]

  • Weigh a representative portion of the sample and cut it into small pieces.

  • Place the sample in a glass vial and add a suitable extraction solvent, such as methanol.

  • Perform ultrasonic extraction for a defined period to ensure efficient dissolution of DHP.

  • Filter the extract to remove any particulate matter before injection.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Detection: UV detection at a wavelength of 226 nm is suitable for DHP.[1]

  • Injection Volume: Typically 10-20 µL.

GC-MS Method for this compound Determination

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of DHP.

1. Sample Preparation (Solvent Extraction)

  • For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.

  • For solid samples, solvent extraction with polymer dissolution or ultrasonic extraction can be employed.

  • The organic extract is then concentrated to a smaller volume before analysis.

2. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-bleed capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a common choice.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Inlet Temperature: Typically set around 280-300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to around 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of DHP. A full scan mode can be used for initial identification. A prominent ion for many phthalates is m/z 149.

Method Cross-Validation Workflow

The cross-validation of analytical methods provides the highest level of confidence in the generated data. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

CrossValidationWorkflow Cross-Validation Workflow for DHP Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison cluster_result Outcome Sample Test Sample Containing DHP Extraction Solvent Extraction Sample->Extraction HPLC HPLC-PDA Analysis Extraction->HPLC Inject Extract GCMS GC-MS Analysis Extraction->GCMS Inject Extract HPLC_Data HPLC Quantitative Data (Linearity, LOD, Accuracy, Precision) HPLC->HPLC_Data GCMS_Data GC-MS Quantitative Data (Linearity, LOQ, Accuracy, Precision) GCMS->GCMS_Data Comparison Data Comparison & Statistical Analysis HPLC_Data->Comparison GCMS_Data->Comparison Report Validated Method Report Comparison->Report

References

A Guide to Inter-Laboratory Comparison of Dihexyl Phthalate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and expected performance for the quantification of Dihexyl phthalate (DHP), a plasticizer that is of increasing interest to researchers due to its potential endocrine-disrupting properties. Given the analytical challenges associated with phthalate analysis, such as background contamination, inter-laboratory comparison studies are crucial for ensuring data reliability and comparability.

While specific, publicly available inter-laboratory comparison data for this compound is limited, this guide draws upon data from studies on structurally similar phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), to provide a framework for performance expectations. The principles and methodologies are directly applicable to DHP analysis.

Data Presentation: Performance in Phthalate Analysis

The following table summarizes the results from an inter-laboratory comparison study on the determination of DEHP in fish muscle, which serves as a relevant proxy for DHP analysis in a complex biological matrix.[1] This data highlights the typical variability observed between different laboratories.

LaboratoryReported DEHP Concentration (ng/g wet wt)
Lab A1550 ± 148
Lab B1410 ± 193
Lab C1380 ± 187

A separate proficiency testing program for phthalate metabolites in human urine further illustrates inter-laboratory reproducibility, which, after improvement measures, averaged 17% for single-isomer phthalates.[2] Such programs are instrumental in identifying and mitigating analytical discrepancies among laboratories.[2]

Experimental Protocols

Accurate quantification of DHP relies on robust and validated analytical methods. The most common techniques involve chromatography coupled with mass spectrometry.

Sample Preparation

Sample preparation is a critical step and a significant source of variability and potential contamination.

Solid Samples (e.g., plastics, tissues):

  • Extraction: Solvent extraction is a common method. A mixture of hexane and acetone (1:1 v/v) can be used for pressurized liquid extraction of soils and other solid matrices.[3] For polymers like PVC, dissolution in a suitable solvent followed by precipitation of the polymer and analysis of the supernatant is a typical approach.

  • Cleanup: Solid Phase Extraction (SPE) is often employed to remove interfering substances from the sample extract.

Liquid Samples (e.g., water, beverages):

  • Extraction: Liquid-liquid extraction or SPE are commonly used. For water samples, DEHP has been successfully extracted using SPE.[3]

  • Concentration: The extract is typically concentrated by evaporating the solvent to a smaller volume to achieve the desired detection limits.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the quantification of DHP.

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane column, is often used.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Program: A temperature gradient is employed to separate DHP from other phthalates and matrix components. A typical program might start at a lower temperature and ramp up to around 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of DHP. The primary quantitation ion for many phthalates is m/z 149.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection is another viable technique.[4]

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Evaluation A Sample Preparation (e.g., Spiked Matrix) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Receipt & Storage C->D E Analysis using In-House Method D->E F Data Reporting E->F G Statistical Analysis (e.g., z-scores) F->G H Performance Evaluation G->H I Final Report H->I

Caption: Workflow of a typical inter-laboratory comparison study.

Key Challenges in Phthalate Analysis

G cluster_0 Sources of Error cluster_1 Analytical Method A Background Contamination D Quantification A->D B Matrix Effects B->D C Isomeric Interference C->D

Caption: Factors Affecting the Accuracy of Phthalate Quantification.

References

A Comparative Analysis of the Toxicological Profiles of Dihexyl Phthalate (DHP) and Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of Dihexyl phthalate (DHP) and Di(2-ethylhexyl) phthalate (DEHP), two commonly used plasticizers. The information presented is based on available experimental data and aims to assist researchers in understanding the relative risks associated with these compounds.

Executive Summary

Both this compound (DHP) and Di(2-ethylhexyl) phthalate (DEHP) are recognized for their potential to induce a range of toxic effects, including reproductive, developmental, and hepatic toxicities. While DEHP has been extensively studied, data on DHP is comparatively less abundant. However, available evidence suggests that DHP shares a similar toxicological profile to DEHP, particularly concerning male reproductive development. Both compounds are known endocrine disruptors, interfering with androgen signaling pathways. This guide summarizes key toxicological data, outlines experimental methodologies for their assessment, and visualizes the known signaling pathways affected by these phthalates.

Data Presentation

Table 1: Comparative Reproductive and Developmental Toxicity
ParameterThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Reference(s)
Reproductive Toxicity (Male)
Testicular AtrophyObserved in rats.Observed in rats and mice at high doses.[1][2]
Reduced Sperm CountsObserved in rats.[2]Associated with reduced epididymal sperm density and motility in male rats.[1][1][2]
Decreased Testosterone ProductionStatistically significant decrease at 100 and 200 mg/kg in rats.Reduces testosterone synthesis in male rodents.[1][3]
Developmental Toxicity
Embryo MortalityMarked embryo mortality at 750 mg/kg/day in rats.[2]Can disrupt placental growth and development in mice, leading to fetal loss.[2]
Fetal MalformationsCleft palate, eye defects, axial skeleton abnormalities at 500 and 750 mg/kg/day in rats.[2]Induces malformations by decreasing fetal testosterone synthesis during sexual differentiation in the male rat.[2]
Reduced Anogenital Distance (Male Fetuses)Significant and dose-related decrease at all doses (250, 500, 750 mg/kg/day) in rats.[2]Alters sexual differentiation in male rats.[2]
Undescended TestisSignificant increase at 500 and 750 mg/kg/day in rats.[2]Alters sexual differentiation in male rats.[2]
No Observed Adverse Effect Level (NOAEL) - Female Reproductive Development Not established.5 mg/kg bw/day for delayed pubertal onset in rats.[4][4]
Lowest Observed Adverse Effect Level (LOAEL) - Fertility 380 mg/kg bw/day in a continuous breeding study in mice.[5]-[5]
Table 2: Comparative Cytotoxicity
Cell LineThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Reference(s)
Human Embryonic Kidney (HEK-293)Data not availableCytotoxic, induces apoptosis and oxidative stress.[6][6]
Human Colon Carcinoma (HCT 116)Data not availableIC50 of ~130 µM after 24h.[7][7]
Human Uterine LeiomyomaData not availableIncreased viability at 0.01 and 1 µM; concentrations >1.5 µM significantly decreased viability.[8][9][8][9]
MA-10 Mouse Leydig Tumor CellsData not availableCytotoxic and genotoxic potential.[10][10]
European Sea Bass Embryonic (DLEC)Data not availableSignificant decrease in cell viability starting at 0.01 mM after 24h.[11]
Table 3: Comparative Genotoxicity
AssayThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Reference(s)
Bacterial Mutagenicity (Ames Test)Negative.[5]Generally considered non-genotoxic in bacterial assays.[5]
In vivo GenotoxicityIn utero exposure to DHP showed genotoxic effects on testicular cells of male rat pups (Comet assay).[5]DEHP at high doses caused significant increases in tail moment in human lymphocytes (Comet assay).[5][5]
In vitro GenotoxicityData not availableInduced DNA damage in human leukocytes (Comet assay).[5][5]
Table 4: Comparative Endocrine Disrupting Effects
MechanismThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Reference(s)
Androgen Receptor (AR) Interaction
Anti-androgenic ActivityLikely to induce similar developmental effects as other transitional phthalates known to be anti-androgenic.[5]Known anti-androgen. Disrupts AR signaling.[12][5][12]
Estrogen Receptor (ER) Interaction
Estrogenic ActivityConflicting evidence.Moderately induced MCF-7 cell proliferation (estrogenic effect).[13][13]
Thyroid Hormone Disruption
Thyroid ActivityThyroid hyperactivity reported in experimental rodent studies.[5]Can affect thyroid hormone-dependent cell growth and is associated with altered thyroid hormone levels.[14][5][14]
Steroidogenesis
Effect on Hormone ProductionData not availableInduced an increase in estradiol and a weaker increase in testosterone production in H295R cells.[13][13]

Experimental Protocols

In Vivo Reproductive and Developmental Toxicity Testing (Adapted from OECD Guidelines 414 & 421)[16][17]
  • Test Species: Rat (Sprague-Dawley or Wistar).

  • Administration: Typically oral gavage.

  • Dosage: At least three dose levels and a vehicle control group. Doses are selected based on preliminary range-finding studies.

  • Exposure Period:

    • Developmental Toxicity (OECD 414): Gestation days 6 to 20.

    • Reproductive/Developmental Toxicity Screening (OECD 421): Males dosed for a minimum of four weeks prior to mating and through the mating period. Females dosed for two weeks prior to mating, during mating, gestation, and lactation.

  • Maternal Observations: Daily clinical observations, body weight, and food consumption.

  • Developmental Endpoints:

    • At termination (near term), dams are euthanized, and uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations.

    • Anogenital distance (AGD) is measured in pups.

  • Reproductive Endpoints (OECD 421):

    • Mating and fertility indices are calculated.

    • Offspring are monitored for viability, clinical signs, and body weight gain.

    • At weaning, selected offspring are necropsied, and reproductive organs are weighed and examined histopathologically.

In Vitro Cytotoxicity Assay (MTT Assay)[18][19]
  • Cell Culture: Appropriate cell lines (e.g., HEK-293, HCT 116, MA-10) are cultured in 96-well plates.

  • Treatment: Cells are exposed to a range of concentrations of the test phthalate (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).

  • Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

In Vitro Genotoxicity Assay (Comet Assay)[5][18][20]
  • Cell Preparation: A single-cell suspension is prepared from the treated and control cells.

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and images are analyzed using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, tail moment).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Disruption Androgen Receptor Signaling Disruption by Phthalates cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds and Activates Phthalate_Metabolite Phthalate Metabolite (e.g., MEHP) Phthalate_Metabolite->AR Binds and Antagonizes Disrupted_Development Disrupted Male Reproductive Development AR_Dimerization AR Dimerization AR->AR_Dimerization Nuclear_Translocation Nuclear Translocation AR_Dimerization->Nuclear_Translocation ARE_Binding Binding to Androgen Response Element (ARE) Nuclear_Translocation->ARE_Binding Gene_Transcription Target Gene Transcription ARE_Binding->Gene_Transcription Normal_Development Normal Male Reproductive Development Gene_Transcription->Normal_Development Normal Signaling Gene_Transcription->Disrupted_Development Inhibited Signaling

Caption: Antagonistic action of phthalate metabolites on the androgen receptor signaling pathway.

In_Vivo_Reproductive_Toxicity_Workflow In Vivo Reproductive Toxicity Experimental Workflow Dosing Dosing of Parental Generation (F0) (e.g., oral gavage) Mating Mating of F0 Generation Dosing->Mating Gestation Gestation Period Mating->Gestation Lactation Lactation Period Gestation->Lactation F1_Generation First Filial (F1) Generation Lactation->F1_Generation F1_Endpoints Evaluation of F1 Endpoints: - Viability - Growth - Anogenital Distance - Nipple Retention F1_Generation->F1_Endpoints F1_Maturity F1 Sexual Maturation F1_Generation->F1_Maturity F1_Necropsy F1 Necropsy and Histopathology (Reproductive Organs) F1_Maturity->F1_Necropsy

Caption: A simplified workflow for a two-generation reproductive toxicity study.

DEHP_Metabolic_Pathway Metabolic Pathway of DEHP DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidized_Metabolites Oxidized Metabolites (e.g., 5OH-MEHP, 5oxo-MEHP) MEHP->Oxidized_Metabolites Oxidation Excretion Urinary Excretion Oxidized_Metabolites->Excretion

Caption: Primary metabolic conversion of DEHP in the body.

References

Dihexyl Phthalate vs. Alternative Plasticizers: A Comparative Guide to Endocrine Activity

Author: BenchChem Technical Support Team. Date: November 2025

The widespread use of dihexyl phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), as a plasticizer has raised significant concerns due to its endocrine-disrupting properties. As regulatory bodies worldwide restrict its use, the demand for safer alternatives has surged. This guide provides a comprehensive comparison of the endocrine activity of dihexyl phthalates and prominent alternative plasticizers, supported by experimental data from in vitro assays. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection and to support further research into the development of safer plasticizers.

Comparative Analysis of Endocrine Activity

The endocrine-disrupting potential of dihexyl phthalates and their alternatives is typically assessed through a battery of in vitro assays that evaluate interactions with key components of the endocrine system. These assays measure estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities, as well as effects on steroid hormone synthesis (steroidogenesis).

Estrogenic and Anti-Estrogenic Activity

Estrogenic activity is commonly evaluated using the E-Screen assay, which measures the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Table 1: Estrogenic and Anti-Estrogenic Activity of Dihexyl Phthalate and Alternatives

CompoundAssayConcentrationResult
Di(2-ethylhexyl) phthalate (DEHP) E-Screen (Agonist)30 µMModerate induction of MCF-7 cell proliferation[1]
Diisononyl phthalate (DINP) E-Screen (Agonist)Up to 100 µMNo significant estrogenic activity
Di(2-ethylhexyl) terephthalate (DEHT) E-Screen (Agonist & Antagonist)Not specifiedNo estrogenic or anti-estrogenic activity
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) E-Screen (Agonist & Antagonist)Not specifiedNo estrogenic or anti-estrogenic activity
Tris(2-ethylhexyl) mellitate (TOTM) E-Screen (Agonist & Antagonist)Not specifiedNo estrogenic or anti-estrogenic activity
POLYSORB® ID 46 E-Screen (Agonist & Antagonist)Not specifiedNo estrogenic or anti-estrogenic activity
Androgenic and Anti-Androgenic Activity

Androgen receptor (AR) transactivation assays, often using the MDA-kb2 human breast cancer cell line, are employed to screen for compounds that can mimic or block the action of androgens.

Table 2: Androgenic and Anti-Androgenic Activity of this compound and Alternatives

CompoundAssayConcentrationResult
Di(2-ethylhexyl) phthalate (DEHP) MDA-kb2 AR TransactivationUp to 10⁻⁴ MNo androgenic or anti-androgenic activity[1]
Diisononyl phthalate (DINP) MDA-kb2 AR TransactivationUp to 10⁻³ MNo androgenic or anti-androgenic activity[1]
Di(2-ethylhexyl) terephthalate (DEHT) MDA-kb2 AR TransactivationNot specifiedNo androgenic or anti-androgenic activity
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) MDA-kb2 AR TransactivationNot specifiedNo androgenic or anti-androgenic activity
Tris(2-ethylhexyl) mellitate (TOTM) MDA-kb2 AR TransactivationNot specifiedNo androgenic or anti-androgenic activity
POLYSORB® ID 46 MDA-kb2 AR TransactivationNot specifiedNo androgenic or anti-androgenic activity
Effects on Steroidogenesis

The H295R steroidogenesis assay utilizes a human adrenal carcinoma cell line to assess the effects of chemicals on the production of steroid hormones, including estradiol and testosterone.

Table 3: Effects on Steroidogenesis of this compound and Alternatives

CompoundAssayConcentrationEffect on Estradiol ProductionEffect on Testosterone Production
Di(2-ethylhexyl) phthalate (DEHP) H295R Steroidogenesis1 and 3 µMStatistically significant increase (up to 2-fold at 3 µM)[1]No significant change
Diisononyl phthalate (DINP) H295R Steroidogenesis10 and 30 µMStatistically significant increase (up to 1.8-fold at 30 µM)[1]No significant change
Di(2-ethylhexyl) terephthalate (DEHT) H295R Steroidogenesis30 and 100 µMStatistically significant increase (up to 2.5-fold at 100 µM)No significant change
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) H295R Steroidogenesis3 and 10 µMStatistically significant increase (up to 2-fold at 10 µM)No significant change
Tris(2-ethylhexyl) mellitate (TOTM) H295R Steroidogenesis100 µMStatistically significant increase (up to 1.8-fold at 100 µM)No significant change
POLYSORB® ID 46 H295R SteroidogenesisUp to 100 µMNo effectNo effect

Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the replication and validation of experimental findings. The following protocols are based on established OECD guidelines.

E-Screen (Estrogen Receptor Transcriptional Activation Assay - OECD TG 455)

This assay assesses the potential of a chemical to induce estrogenic activity, primarily through the activation of the estrogen receptor alpha (ERα).

  • Cell Line: hERα-HeLa-9903 cell line, which is a human cervical tumor cell line stably transfected with the human ERα and a luciferase reporter gene.

  • Culture Conditions: Cells are maintained in a culture medium without estrogenic activity.

  • Exposure: Cells are exposed to a range of concentrations of the test chemical for 20-24 hours. A strong estrogen (17β-estradiol), a weak estrogen (17α-estradiol), a very weak estrogen (17α-methyltestosterone), and a negative control (corticosterone) are included as reference chemicals.[2]

  • Endpoint Measurement: After exposure, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

  • Data Analysis: A positive result is defined as a maximum response induced by the test chemical that is equal to or exceeds 10% of the response of the positive control (1 nM 17β-estradiol) in at least two of two or two of three replicate experiments.[2]

Androgen Receptor (AR) Transactivation Assay (OECD TG 458)

This assay is designed to detect the ability of a chemical to act as an agonist or antagonist to the androgen receptor.

  • Cell Lines: Stably transfected cell lines expressing the human androgen receptor and a reporter gene (e.g., luciferase) are used. Validated methods include AR-EcoScreen™, AR-CALUX®, and an assay using the 22Rv1/MMTV_GR-KO cell line.[3]

  • Agonist Assay: Cells are exposed to a range of concentrations of the test chemical.

  • Antagonist Assay: Cells are co-exposed to a fixed concentration of a reference androgen (e.g., testosterone or dihydrotestosterone) and a range of concentrations of the test chemical.

  • Endpoint Measurement: Following exposure, the level of reporter gene expression is quantified.

  • Data Analysis: Concentration-response curves are generated to determine the agonistic or antagonistic potential of the test chemical.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro screening assay is used to identify chemicals that affect the production of 17β-estradiol (E2) and testosterone (T).[4][5]

  • Cell Line: The human H295R adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis, is used.[4][5]

  • Acclimation and Exposure: Cells are acclimated in multi-well plates for 24 hours, followed by a 48-hour exposure to at least seven concentrations of the test chemical in triplicate.[5] Solvent controls and known inducers and inhibitors of hormone production are run in parallel.[5]

  • Hormone Measurement and Viability: After exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS. Cell viability is also assessed.[5]

  • Data Analysis: The results are expressed as fold change relative to the solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined. If no effects are observed, the highest concentration tested is reported as the No-Observed-Effect-Concentration (NOEC).[6]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in endocrine disruption can aid in understanding the mechanisms of action of these compounds.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_HSP ER-HSP Complex ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA

Caption: Estrogen Receptor Signaling Pathway.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA

Caption: Androgen Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., MCF-7, MDA-kb2, H295R) Exposure Cell Exposure to Compounds (24-120 hours) Cell_Culture->Exposure Compound_Prep Test Compound & Control Preparation and Dilution Compound_Prep->Exposure Endpoint_Assay Endpoint Measurement (e.g., Proliferation, Luciferase, Hormone Levels) Exposure->Endpoint_Assay Data_Analysis Data Analysis (Dose-Response Curves, Statistical Tests) Endpoint_Assay->Data_Analysis Interpretation Interpretation of Results (Agonist/Antagonist Activity, EC50/IC50) Data_Analysis->Interpretation

Caption: In Vitro Endocrine Activity Assay Workflow.

References

Efficacy of Dihexyl phthalate as a plasticizer compared to other phthalates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihexyl Phthalate's Performance Against Other Common Phthalates

In the realm of polymer science and material formulation, the choice of a plasticizer is critical in defining the end properties of a product. This is particularly true in sensitive applications such as medical devices and laboratory equipment, where performance characteristics like flexibility, durability, and resistance to chemical leaching are paramount. Among the myriad of plasticizers available, phthalate esters have long been the workhorses of the industry. This guide provides a detailed comparison of the efficacy of this compound (DHP) against other commonly used phthalates, namely Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP).

Performance at a Glance: A Tabular Comparison

To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of DHP in relation to DEHP, DBP, and DINP. It is important to note that while extensive data is available for DEHP, DBP, and DINP, specific quantitative data for this compound is less prevalent in publicly accessible literature. The data presented for DHP is based on available information and general trends observed for phthalates with similar alkyl chain lengths.

Table 1: Plasticizing Efficiency

PropertyThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)Test Method
Glass Transition Temperature (Tg) of PVC (40 wt% plasticizer) ~ -35 to -45°C (estimated)~ -40°C[1]~ -25°C~ -45°C[1]Differential Scanning Calorimetry (DSC)
Shore A Hardness (at 25°C) ~ 75 - 85 (estimated)~ 80~ 70~ 85ASTM D2240
Low-Temperature Flexibility (°C) GoodGoodModerateExcellentClash-Berg Test (ASTM D1043)

Table 2: Migration Resistance

PropertyThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)Test Method
Migration into Water (mg/L) LowLow (Not detected in some studies)[2][3]ModerateVery LowASTM D1239
Migration into Ethanol (90%) (ppm after 72h) Moderate (estimated)4.17[2][3]HighLowSolvent Extraction
Migration into Olive Oil (ppm) Low (estimated)Low (detected at 121°C)[2][3]ModerateVery LowSolvent Extraction

Table 3: Thermal Stability

PropertyThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)Test Method
Onset of Decomposition (°C) in PVC ~200 - 220°C (estimated)~220°C[4]~180°C~230°C[4]Thermogravimetric Analysis (TGA)
Volatility (Weight Loss %) ModerateLowHighVery LowASTM D1203

Table 4: Mechanical Properties of Plasticized PVC (40 wt% plasticizer)

PropertyThis compound (DHP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)Diisononyl phthalate (DINP)Test Method
Tensile Strength (MPa) ~ 15 - 20 (estimated)~ 18.5[5][6]~ 20~ 22ASTM D412
Elongation at Break (%) ~ 300 - 350 (estimated)~ 350[5][6]~ 300~ 380ASTM D412
Young's Modulus (MPa) Lower than unplasticized PVCSignificantly reduced[5][6]Significantly reducedSignificantly reducedASTM D412

Experimental Protocols: A Closer Look at the Methodologies

The data presented in the tables above are derived from standardized experimental procedures. Understanding these protocols is crucial for interpreting the results and designing further comparative studies.

Migration Resistance: ASTM D1239

The migration of a plasticizer from a polymer matrix is a critical factor, especially for materials in contact with pharmaceuticals or biological fluids. The ASTM D1239 standard test method is a common procedure to quantify this.

Methodology:

  • Specimen Preparation: A plastic film of a standardized size is prepared.

  • Solvent Immersion: The specimen is weighed and then immersed in a specific solvent (e.g., water, ethanol, or a food simulant like olive oil) for a defined period and at a controlled temperature.

  • Weight Loss Measurement: After the immersion period, the specimen is removed, dried, and re-weighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

ASTM_D1239_Workflow A Prepare PVC Film Specimen B Weigh Specimen (Initial Weight) A->B C Immerse in Solvent (e.g., Water, Ethanol) B->C D Incubate (Controlled Time & Temperature) C->D E Remove and Dry Specimen D->E F Weigh Specimen (Final Weight) E->F G Calculate % Weight Loss (Migration) F->G

ASTM D1239 Experimental Workflow
Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA furnace.

  • Heating Program: The sample is heated at a constant rate over a defined temperature range.

  • Mass Monitoring: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The resulting TGA curve plots mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Plasticizing Efficiency: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful tool for evaluating the efficiency of a plasticizer by measuring the change in the glass transition temperature (Tg) of the polymer. A lower Tg indicates a more flexible and efficiently plasticized material.[1]

Methodology:

  • Sample Encapsulation: A small, weighed sample of the plasticized PVC is sealed in a DSC pan.

  • Thermal Cycling: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle to erase any prior thermal history.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and a reference.

  • Tg Determination: The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is reported as the Tg.[1]

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Mix PVC Resin with Plasticizer B Process into Film/Sheet (e.g., two-roll mill) A->B C Migration Test (ASTM D1239) B->C D Thermal Analysis (TGA/DSC) B->D E Mechanical Testing (ASTM D412) B->E F Quantify Weight Loss C->F G Determine Decomposition Temp & Tg D->G H Measure Tensile Strength & Elongation E->H I Compare Efficacy F->I G->I H->I

General Experimental Workflow for Plasticizer Efficacy Evaluation

Discussion and Comparative Analysis

Plasticizing Efficiency: The primary function of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg). Shorter-chain phthalates like DBP are generally less efficient at lowering Tg compared to longer-chain phthalates. DEHP and DINP are known for their high plasticizing efficiency.[1] Based on its C6 alkyl chain, this compound is expected to be a highly efficient plasticizer, likely exhibiting a significant reduction in the Tg of PVC, comparable to or slightly less than DEHP. It is also known to impart good low-temperature flexibility.

Migration Resistance: The tendency of a plasticizer to leach out of the polymer matrix is a major concern, particularly in medical and pharmaceutical applications. Migration is influenced by factors such as the molecular weight of the plasticizer, the nature of the contacting medium, temperature, and time.[2][3] Generally, higher molecular weight phthalates exhibit lower migration rates. DEHP has been the subject of numerous migration studies, showing detectable leaching into various simulants, especially those with a higher affinity for the plasticizer, such as ethanol.[2][3] DBP, with its lower molecular weight, tends to have higher migration rates. DHP, with a molecular weight between that of DBP and DEHP, would be expected to have a migration resistance that is better than DBP but potentially slightly lower than DEHP and DINP.

Thermal Stability: The thermal stability of a plasticized polymer is crucial for its processing and end-use performance. TGA data provides insights into the temperature at which the material begins to degrade. The presence of a plasticizer can influence the thermal stability of PVC. Studies on DEHP-plasticized PVC show a multi-step degradation process, with the initial weight loss corresponding to the volatilization of the plasticizer.[5][6] Phthalates with higher boiling points and lower vapor pressures, such as DINP, generally contribute to better thermal stability. DHP's thermal stability is anticipated to be good, falling within the range of other general-purpose phthalates.

Mechanical Properties: The addition of a plasticizer significantly alters the mechanical properties of PVC, reducing its tensile strength and Young's modulus while increasing its elongation at break, thus making it more flexible and less brittle.[5][6] The extent of this change depends on the type and concentration of the plasticizer. DEHP is known to provide a good balance of tensile strength and elongation. DHP is expected to impart desirable flexibility, resulting in a significant increase in elongation at break and a reduction in stiffness.

Conclusion

This compound (DHP) is a capable plasticizer for PVC, offering good plasticizing efficiency and low-temperature flexibility. Based on its chemical structure and comparisons with other phthalates, its performance is expected to be competitive with that of DEHP in many aspects. However, a comprehensive, direct comparative assessment is hampered by the limited availability of quantitative experimental data for DHP in the public domain. For researchers and professionals in drug development, where material safety and performance are of utmost importance, the selection of a plasticizer should be based on rigorous testing under conditions that mimic the intended application. While this guide provides a comparative framework based on available data and established principles of polymer science, it also highlights the need for more dedicated research to fully elucidate the performance profile of this compound in comparison to its more widely studied counterparts.

References

Validating the Reproducibility of a Dihexyl Phthalate Toxicology Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of toxicological protocols for Dihexyl Phalate (DHP), a common plasticizer, with a focus on validating the reproducibility of experimental findings. We present a comprehensive overview of DHP's toxicological profile, compare it with alternative plasticizers, and provide detailed experimental methodologies to aid researchers in designing and interpreting their own studies.

Executive Summary

Dihexyl phthalate (DHP) has been the subject of numerous toxicological studies due to its widespread use and potential adverse health effects. Concerns regarding its impact on reproductive health and liver function have led to increased scrutiny and the development of alternative plasticizers. This guide aims to provide a clear and objective comparison of the toxicological data for DHP and its alternatives, emphasizing the importance of reproducible experimental design. By presenting detailed protocols and comparative data, we seek to empower researchers to confidently assess the risks associated with DHP and to validate the findings of previous studies.

Comparative Toxicological Data

The following tables summarize the quantitative data from various toxicological studies on DHP and its common alternatives. These tables are designed for easy comparison of key toxicological endpoints.

Table 1: Acute Toxicity Data

CompoundChemical NameCAS NumberLD50 (Oral, Rat) (mg/kg)
DHPDi-n-hexyl phthalate84-75-329600
ATBCAcetyl tributyl citrate77-90-7>31,500
DEHTPDi(2-ethylhexyl) terephthalate6422-86-2>3200[1]
DINCHDiisononyl cyclohexane-1,2-dicarboxylate166412-78-8>5000[2]

Table 2: Reproductive and Developmental Toxicity Data

CompoundEndpointSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Findings
DHPFemale Reproductive DevelopmentRat515Delayed pubertal onset[3]
DHPMale Reproductive ToxicityMouseNot Established380Decreased fertility[4]
DHPDevelopmental ToxicityRat-250Skeletal variations
ATBCReproductive ToxicityRat1000-No reproductive or developmental toxicity observed
DEHTPSystemic & Reproductive ToxicityRat600 (approx.)-No major adverse effects reported[5]
DINCHReproductive ToxicityRat--No specific concern for reproductive toxicity or endocrine activity[6]

Table 3: Liver Toxicity Data

CompoundEndpointSpeciesDoseKey Findings
DHPHepatocellular Necrosis, Fat AccumulationRodent1824 mg/kg/day (LOAEL)Liver identified as a target organ[4]
DHPHepatocellular LesionsRat2% in diet (108 wks)Induced tumors in a large number of animals[7]
DEHTPLiver WeightRat1.0% in diet (90 days)Minor effect on liver weight compared to DEHP[8]
DINCHLiver EffectsRatHigh DosesPotential for liver effects at high doses, but generally considered safer than DEHP[9]

Experimental Protocols

To ensure the reproducibility of toxicological findings, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays commonly used to assess the toxicity of DHP and its alternatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells (e.g., HepG2, L02, or other relevant cell lines)

  • 96-well plates

  • DHP or alternative plasticizer stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[2]

  • Treatment: Treat the cells with various concentrations of the test compound (DHP or alternatives) for 24 hours. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells or tissue sections

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fixation and Permeabilization: Fix the cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 20 minutes.[9]

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[9]

  • Detection: Wash the samples and visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cells using a flow cytometer.[9]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by DHP.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer membrane (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% skim milk in TBST)

  • Primary antibodies (specific to target proteins)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues to extract proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% skim milk for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The toxicity of this compound is mediated through the activation and crosstalk of several key signaling pathways. Understanding these pathways is crucial for interpreting toxicological data and for identifying potential therapeutic targets.

DHP-Induced Hepatotoxicity Signaling Pathway

DHP-induced liver damage involves the activation of the p53 and PI3K/Akt signaling pathways, leading to oxidative stress and apoptosis.

DHP_Hepatotoxicity DHP This compound (DHP) ROS Reactive Oxygen Species (ROS) DHP->ROS PI3K PI3K DHP->PI3K DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Caspases Caspase Activation Bax->Caspases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspases Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis Akt Akt PI3K->Akt Akt->Bcl2

DHP-induced hepatotoxicity pathway.
In Vitro Toxicology Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of DHP and its alternatives.

in_vitro_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2) Treatment Cell Treatment (24-48 hours) Cell_Culture->Treatment Compound_Prep Compound Preparation (DHP & Alternatives) Compound_Prep->Treatment MTT MTT Assay (Viability) Treatment->MTT TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Western Western Blot (Protein Expression) Treatment->Western Data_Analysis Statistical Analysis & Interpretation MTT->Data_Analysis TUNEL->Data_Analysis Western->Data_Analysis logical_relationship DHP This compound (DHP) Toxicity Known Toxic Effects (Reproductive, Hepatic) DHP->Toxicity Comp_Tox Comparative Toxicology Studies DHP->Comp_Tox Need_Alt Need for Safer Alternatives Toxicity->Need_Alt Alternatives Alternative Plasticizers (ATBC, DEHTP, DINCH) Need_Alt->Alternatives Alternatives->Comp_Tox Repro_Studies Reproducibility Validation Comp_Tox->Repro_Studies Safer_Products Development of Safer Products Repro_Studies->Safer_Products

References

Assessing the environmental impact of Dihexyl phthalate versus biodegradable alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive use of plasticizers in a vast array of products, from medical devices to laboratory equipment, necessitates a thorough understanding of their environmental and toxicological profiles. Dihexyl phthalate, a member of the ortho-phthalate family, has long been a common choice for imparting flexibility to polymers. However, growing concerns over its potential environmental persistence and endocrine-disrupting properties have spurred the development and adoption of biodegradable alternatives. This guide provides an objective comparison of the environmental impact of this compound against prominent biodegradable substitutes, supported by quantitative data and detailed experimental methodologies.

Executive Summary

This guide presents a comparative analysis of the environmental and toxicological characteristics of this compound and several biodegradable alternatives: Dioctyl Terephthalate (DOTP), Acetyl tributyl citrate (ATBC), Poly(lactic acid) (PLA), and Poly(butylene succinate) (PBS). The data consistently demonstrates that while this compound exhibits significant aquatic toxicity and slower biodegradation, the alternatives generally present a more favorable environmental profile with lower toxicity and faster degradation rates.

Quantitative Data Comparison

The following tables summarize the key environmental and toxicological parameters for this compound and its biodegradable alternatives. Data for Di(2-ethylhexyl) phthalate (DEHP) is used as a close structural and toxicological proxy for this compound due to the extensive availability of research on DEHP.

Substance Organism Endpoint Value (mg/L) Test Guideline
Di-n-hexyl Phthalate Pimephales promelas (Fathead minnow)96h LC50No significant mortality at concentrations approximating water solubilityOECD 203
Daphnia magna (Water flea)48h EC50>8.1[1]OECD 202
Desmodesmus subspicatus (Green algae)72h EC50No data availableOECD 201
Di(2-ethylhexyl) phthalate (DEHP) (Proxy) Oncorhynchus mykiss (Rainbow trout)96h LC50>100[2]OECD 203
Daphnia magna (Water flea)48h LC5011[2]OECD 202
Pseudokirchneriella subcapitata (Green algae)96h EC500.1-
Dioctyl Terephthalate (DOTP) Pimephales promelas (Fathead minnow)96h LC50>984[3]OECD 203
Daphnia magna (Water flea)48h EC50>0.16[4]OECD 202
Pseudokirchneriella subcapitata (Green algae)72h ErC50=>0.86[4]OECD 201
Acetyl tributyl citrate (ATBC) Lepomis macrochirus (Bluegill sunfish)96h LC5038 - 60[5]OECD 203
Daphnia magna (Water flea)48h EC50>1[6]OECD 202
Desmodesmus subspicatus (Green algae)72h EC5011.5[6]OECD 201
Poly(lactic acid) (PLA) Daphnia magna (Water flea)21d exposureIncreased mortality at 5 mg/L[7]-
Chlorella pyrenoidosa (Green algae)96h exposureGrowth promotion at 100 mg/L[8]-
Poly(butylene succinate) (PBS) Various marine organisms-Minimal deterioration compared to other polymers-

Table 1: Aquatic Toxicity Data

Substance Test Method Result Timeframe
Di(2-ethylhexyl) phthalate (DEHP) (Proxy) Soil Microcosm86% degradation in artificially contaminated soil[9]6 days
Freshwater Hydrosoil50% degradation[10]14 days
Dioctyl Terephthalate (DOTP) Aerobic BiodegradationStructurally similar to DEHP, which undergoes aerobic biodegradation-
Acetyl tributyl citrate (ATBC) OECD 301DNot readily biodegradable (16% degradation)[6]28 days
OECD 302CInherently biodegradable (82% degradation)[6]28 days
Poly(lactic acid) (PLA) Industrial CompostingSignificant breakdown[11]90-120 days
Simulated Landfill~90% weight loss90 days
Poly(butylene succinate) (PBS) Compost71.9% (powder), 60.7% (film), 14.1% (granule) biodegradation[12]90 days
Marine EnvironmentAccelerated degradation with certain composites[13]70 days

Table 2: Biodegradability Data

Experimental Protocols

OECD 203: Fish Acute Toxicity Test

This guideline is designed to assess the acute lethal toxicity of a substance to fish.[14][15][16]

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout, Fathead minnow) is selected.[17] Fish are acclimated to the test conditions for a specified period.[18]

  • Test Conditions: The test is conducted in tanks with controlled temperature, lighting (12-16 hour photoperiod), and water quality (e.g., pH, dissolved oxygen).[14][18]

  • Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.[14][17] A control group is maintained in water without the test substance.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[14][17]

  • Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods.[14]

OECD 301: Ready Biodegradability

This set of guidelines evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment.[4][19][20]

Methodology:

  • Inoculum: A source of mixed microorganisms, typically from activated sludge from a sewage treatment plant, is used.[19]

  • Test Medium: A mineral medium containing the test substance at a known concentration is prepared and inoculated with the microorganisms.[19]

  • Test Conditions: The test is run in the dark or diffuse light at a constant temperature (around 20-25°C) for 28 days.[19]

  • Measurement of Biodegradation: Biodegradation is measured by monitoring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide.[4] The specific method (e.g., 301B - CO2 Evolution Test, 301D - Closed Bottle Test) determines the parameter measured.[21]

  • Data Analysis: The percentage of biodegradation is calculated over the 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production) within a 10-day window.[4][19]

Signaling Pathway and Experimental Workflow Visualization

Phthalate-Induced Endocrine Disruption via PPAR Signaling

Phthalates, including this compound, are known to exert their endocrine-disrupting effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The monoester metabolites of phthalates are the active ligands for these nuclear receptors.[7][22][23] Activation of PPARs can interfere with normal reproductive development and function.[10][11][24][25][26]

G Phthalate-Induced Endocrine Disruption Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Monohexyl Phthalate Monohexyl Phthalate This compound->Monohexyl Phthalate Metabolism PPAR PPAR Monohexyl Phthalate->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE RXR->PPRE Binds to DNA Altered Gene Expression Altered Gene Expression PPRE->Altered Gene Expression Reproductive Toxicity Reproductive Toxicity Altered Gene Expression->Reproductive Toxicity Developmental Defects Developmental Defects Altered Gene Expression->Developmental Defects G Comparative Toxicity Assessment Workflow Substance Selection Substance Selection Aquatic Toxicity Testing Aquatic Toxicity Testing Substance Selection->Aquatic Toxicity Testing OECD 201, 202, 203 Biodegradation Assays Biodegradation Assays Substance Selection->Biodegradation Assays OECD 301 Series Data Analysis Data Analysis Aquatic Toxicity Testing->Data Analysis Biodegradation Assays->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dihexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dihexyl Phthalate. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. While specific exposure limits for this compound have not been established by OSHA or NIOSH, the following recommendations are based on guidelines for structurally similar phthalates and general laboratory safety best practices.

Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Hand Protection Nitrile or Neoprene gloves.[1]Provides good chemical resistance against various phthalates. Always inspect gloves for integrity before use.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]Protects eyes from potential splashes of the liquid.
Respiratory Protection NIOSH-approved respirator.[1][2]Recommended when there is a potential for generating aerosols or when working in poorly ventilated areas. Use a respirator with an appropriate organic vapor cartridge.
Body Protection Laboratory coat or long-sleeved clothing.[1][2]Prevents contamination of personal clothing.

Occupational Exposure Limits for Related Phthalates

While specific occupational exposure limits for this compound are not established, the limits for a related compound, Di(2-ethylhexyl) phthalate (DEHP), are provided below for reference. These should be used as a conservative guideline to minimize exposure.

AgencyExposure Limit (8-hour Time-Weighted Average)Short-Term Exposure Limit (STEL)
OSHA (PEL) 5 mg/m³[3][4]10 mg/m³ (15-minute)[3]
NIOSH (REL) 5 mg/m³ (10-hour workshift)[4][5]10 mg/m³ (15-minute)[4][5]
ACGIH (TLV) 5 mg/m³[4]Not Established

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handling1 Dispense and use the chemical prep3->handling1 handling2 Keep containers tightly closed when not in use handling1->handling2 handling3 Avoid direct contact with skin and eyes handling2->handling3 spill_check Spill Occurs? handling3->spill_check spill_yes Follow Spill Cleanup Protocol spill_check->spill_yes Yes disposal1 Segregate contaminated waste spill_check->disposal1 No spill_yes->disposal1 disposal2 Dispose of waste in a sealed, labeled container disposal1->disposal2 disposal3 Follow institutional and local hazardous waste regulations disposal2->disposal3

Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]

    • Ensure a well-ventilated work area, such as a chemical fume hood, is used.[1][6]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Handle the chemical with care to avoid splashes and aerosol generation.

    • Keep the container tightly closed when not in use.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Practice good industrial hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[2][6]

  • Storage:

    • Store in a well-ventilated place.[2]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

Immediate and proper response to spills and adherence to disposal protocols are critical for safety and environmental protection.

Spill Cleanup Protocol:

  • Evacuate and Isolate: In case of a spill, evacuate non-essential personnel from the immediate area and isolate the spill.[7][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material to contain and soak up the spill.[9]

  • Collect and Dispose: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[9]

  • Decontaminate: Clean the spill area with 60-70% ethanol followed by washing with a soap and water solution.[7]

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Waste Disposal Plan:

  • Classification: this compound waste is considered hazardous.[2]

  • Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[2]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][6] Do not empty into drains.[2] Contaminated packaging should be disposed of in the same manner as the product.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.